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  • Product: 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine
  • CAS: 872103-27-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Abstract This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine. The pyrazolo[3,4-b]pyridine scaffold is a significant heter...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine. The pyrazolo[3,4-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized as a purine isostere and appearing in numerous compounds with therapeutic potential.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the retrosynthetic analysis, reaction mechanisms, and step-by-step experimental protocols. The synthesis builds upon established methodologies for constructing fused heterocyclic systems, ensuring a robust and reproducible pathway.[2]

Introduction and Strategic Overview

The 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine molecule is a substituted pyrazolopyridine, a class of compounds actively investigated for a range of pharmacological activities, including anticancer properties.[1] The strategic placement of the isopropyl group at the N1 position of the pyrazole ring and the amine at the C5 position of the pyridine ring are key features that can significantly influence the molecule's interaction with biological targets.

The synthesis of the pyrazolo[3,4-b]pyridine core can be broadly approached in two ways: by constructing the pyridine ring onto a pre-existing pyrazole or by forming the pyrazole ring from a functionalized pyridine precursor.[2][3] This guide will focus on the former and more common approach, which involves the cyclocondensation of a 5-aminopyrazole derivative with a suitable 1,3-dielectrophile.[3] This method offers versatility and generally proceeds with good yields.

Our chosen strategy begins with the synthesis of the key intermediate, 1-isopropyl-1H-pyrazol-5-amine, followed by its condensation with a malonate derivative to construct the fused pyridine ring. Subsequent functional group manipulations will then yield the final target molecule.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical disconnection strategy. The primary disconnection is across the pyridine ring, identifying a 1-isopropyl-5-aminopyrazole and a three-carbon electrophilic synthon as the key building blocks. This approach is advantageous as it utilizes readily available starting materials.

Retrosynthesis target 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine disconnection1 C-N, C-C Disconnection (Amine Formation) target->disconnection1 Amine Synthesis intermediate1 Functionalized Pyridinone Intermediate disconnection2 C-N, C-C Disconnection (Gould-Jacobs type) intermediate1->disconnection2 Pyridine Ring Formation disconnection1->intermediate1 precursor1 1-isopropyl-1H-pyrazol-5-amine precursor3 Isopropylhydrazine precursor1->precursor3 Pyrazole Synthesis precursor4 Ethyl Cyanoacetate / Acrylonitrile precursor1->precursor4 precursor2 Diethyl 2-(ethoxymethylene)malonate (or similar 1,3-dielectrophile) disconnection2->precursor1 disconnection2->precursor2

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthetic Pathway and Experimental Protocols

The overall synthetic pathway is a two-step process starting from the formation of the key pyrazole intermediate.

Synthesis_Pathway A Isopropylhydrazine + Ethyl 2-cyano-3-ethoxyacrylate B Step 1: Pyrazole Formation (Cyclocondensation) A->B C 1-isopropyl-5-amino-1H-pyrazole-4-carboxylate B->C D Step 2: Saponification & Decarboxylation C->D E 1-isopropyl-1H-pyrazol-5-amine D->E G Step 3: Gould-Jacobs Reaction E->G F Diethyl 2-(ethoxymethylene)malonate F->G H Ethyl 4-hydroxy-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate G->H I Step 4: Hydrolysis & Decarboxylation H->I J 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-4-ol I->J K Step 5: Chlorination J->K L 4-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine K->L M Step 6: Amination L->M N 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine M->N

Caption: Overall synthetic pathway for the target compound.

Step 1: Synthesis of 1-isopropyl-1H-pyrazol-5-amine

The initial and crucial step is the formation of the substituted aminopyrazole. This is typically achieved through the condensation of a hydrazine derivative with a β-ketonitrile or a related compound.

  • Reaction Rationale: The reaction between isopropylhydrazine and ethyl 2-cyano-3-ethoxyacrylate proceeds via a Michael addition followed by an intramolecular cyclization and elimination of ethanol to form the pyrazole ring. The ethoxy group on the acrylate makes it a highly reactive and suitable substrate for this transformation.

  • Detailed Experimental Protocol:

    • To a solution of isopropylhydrazine (1.0 eq) in ethanol (10 mL/g), add ethyl 2-cyano-3-ethoxyacrylate (1.05 eq) dropwise at room temperature.

    • Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The resulting crude intermediate, ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate, is then subjected to hydrolysis and decarboxylation.

    • Add a solution of sodium hydroxide (2.5 eq) in water/ethanol (1:1) to the crude ester and heat to reflux for 8-12 hours.

    • After cooling, neutralize the reaction mixture with concentrated hydrochloric acid to pH 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 1-isopropyl-1H-pyrazol-5-amine.

ReagentMolar Eq.Molecular Weight ( g/mol )
Isopropylhydrazine1.074.12
Ethyl 2-cyano-3-ethoxyacrylate1.05169.18
Sodium Hydroxide2.540.00
Ethanol, Ethyl Acetate, HCl, Water--
Expected Yield -~75-85%
Step 2: Synthesis of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine

This step involves the construction of the pyridine ring onto the pre-formed pyrazole core, followed by functional group interconversions to arrive at the final product.

  • Reaction Rationale: The Gould-Jacobs reaction is a classic method for synthesizing quinoline and related heterocyclic systems.[2] In this case, the 5-aminopyrazole reacts with diethyl 2-(ethoxymethylene)malonate. The reaction proceeds through an initial Michael-type addition of the amino group to the electron-deficient double bond, followed by cyclization and elimination of ethanol to form the pyridinone ring.

  • Detailed Experimental Protocol:

    • A mixture of 1-isopropyl-1H-pyrazol-5-amine (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq) is heated at 120-130 °C for 2-3 hours.

    • The temperature is then raised to 240-250 °C and maintained for 30-60 minutes to effect thermal cyclization.

    • Cool the reaction mixture and triturate with diethyl ether to precipitate the product.

    • Filter the solid and wash with cold diethyl ether to obtain ethyl 4-hydroxy-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

  • Reaction Rationale: The ester group at the C5 position is removed via saponification followed by decarboxylation of the resulting carboxylic acid upon acidification and heating.

  • Detailed Experimental Protocol:

    • Suspend the crude ester from the previous step in a 10% aqueous sodium hydroxide solution and heat to reflux until the solid dissolves (approx. 2-4 hours).

    • Cool the solution and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

    • Heat the acidic mixture to reflux for an additional 1-2 hours to facilitate decarboxylation.

    • Cool, filter the resulting solid, wash with water, and dry to yield 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-4-ol.

  • Reaction Rationale: The hydroxyl group at the C4 position is converted to a chloro group, a better leaving group, to facilitate the subsequent nucleophilic aromatic substitution. Phosphorus oxychloride (POCl₃) is a standard reagent for this transformation.

  • Detailed Experimental Protocol:

    • Carefully add 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq) at 0 °C.

    • Heat the mixture to reflux for 2-3 hours.

    • Cool the reaction mixture and pour it cautiously onto crushed ice.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give 4-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine.

  • Reaction Rationale: The final step is the displacement of the chloro group with an amino group. This is typically achieved by heating with a source of ammonia, such as ammonium hydroxide, in a sealed vessel under pressure.

  • Detailed Experimental Protocol:

    • Place the 4-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq) and a solution of ammonia in methanol (7N) in a sealed pressure vessel.

    • Heat the mixture at 120-140 °C for 12-24 hours.

    • Cool the vessel to room temperature and carefully vent.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford the final product, 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine.

Intermediate/ProductExpected Yield (%)Purification Method
Ethyl 4-hydroxy-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate70-80Trituration/Filtration
1-isopropyl-1H-pyrazolo[3,4-b]pyridin-4-ol85-95Filtration
4-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine80-90Extraction
1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine 50-65 Column Chromatography

Purification and Characterization

The final product should be characterized to confirm its identity and purity.

  • Purification: As mentioned, column chromatography is the recommended method for purifying the final amine. A gradient elution, for instance, starting with 100% dichloromethane and gradually increasing the polarity with methanol, is typically effective.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure. The proton NMR should show characteristic signals for the isopropyl group, the aromatic protons on the pyridine and pyrazole rings, and the amine protons.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the target compound.

    • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is recommended to determine the purity of the final compound, which should ideally be >95% for research applications.

Safety Considerations

  • Isopropylhydrazine: This reagent is toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphorus Oxychloride (POCl₃): This is a highly corrosive and reactive substance. It reacts violently with water. All manipulations should be carried out in a fume hood, and appropriate PPE must be worn.

  • Pressurized Reactions: The amination step is performed under high pressure and temperature. Use a properly rated and inspected pressure vessel and a blast shield.

Conclusion

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine. The strategy relies on well-established chemical transformations, ensuring its applicability in a standard synthetic chemistry laboratory. By carefully controlling the reaction conditions and employing appropriate purification techniques, the target compound can be obtained in good yield and high purity, making it suitable for further investigation in drug discovery and development programs.

References

  • Rostom, S. A. F., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Karamessini, D., et al. (2021). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. National Center for Biotechnology Information. Available at: [Link]

  • Various Authors. (2018). Recent Progress in the Synthesis of Pyrazolopyridines and Their Derivatives. Taylor & Francis Online. Available at: [Link]

  • Various Authors. (2019). Synthesis of pyrazolo[3,4-b]pyridine-5-carboxamide derivatives using 5-amino-pyrazoles. ResearchGate. Available at: [Link]

Sources

Exploratory

physicochemical properties of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine

An In-depth Technical Guide to the Physicochemical Properties of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine Document ID: TGS-872103-27-0 Version: 1.0 Prepared By: Gemini, Senior Application Scientist Abstract This tec...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Document ID: TGS-872103-27-0 Version: 1.0 Prepared By: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential (CAS No. 872103-27-0). As a member of the pyrazolo[3,4-b]pyridine class of heterocyclic compounds, this molecule represents a scaffold of significant interest in medicinal chemistry and drug discovery.[1] A thorough understanding of its properties, including solubility, pKa, and lipophilicity, is fundamental for predicting its pharmacokinetic behavior, designing effective drug delivery systems, and ensuring the reliability of biological assay results.[2][3] This document details robust, field-proven experimental protocols for the determination of these key parameters, emphasizing the rationale behind methodological choices to ensure data integrity and reproducibility. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the characterization and application of novel chemical entities.

Chemical Identity and Structural Context

The foundational step in any physicochemical characterization is the unambiguous confirmation of the molecule's identity and structure.

1.1 Molecular Structure and Identifiers

  • IUPAC Name: 1-(1-Methylethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine

  • CAS Number: 872103-27-0[4][5]

  • Molecular Formula: C₉H₁₂N₄[4]

  • Molecular Weight: 176.22 g/mol [4]

Chemical Structure of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine Figure 1: Chemical Structure of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine

1.2 Significance in Drug Discovery

The pyrazolo[3,4-b]pyridine core is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors.[6] The physicochemical properties of substituents on this core dictate the molecule's overall behavior. The 5-amino group introduces a basic center, making properties like pKa and pH-dependent solubility critical. The N1-isopropyl group contributes to the molecule's lipophilicity. Characterizing these properties is not merely an academic exercise; it is a prerequisite for advancing a compound through the drug discovery pipeline, as they heavily influence Absorption, Distribution, Metabolism, and Excretion (ADME).[2][6]

Summary of Physicochemical Properties

This table summarizes the known and predicted physicochemical data for 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine. It is critical to note that predicted values serve as initial estimates and must be confirmed through rigorous experimental validation as detailed in the subsequent sections.

PropertyValue / RangeMethodReference
Molecular Weight 176.22 g/mol Calculation[4]
Molecular Formula C₉H₁₂N₄-[4]
Melting Point Not availableExperimental determination required-
Boiling Point 325.9 ± 22.0 °CPrediction[7]
Density 1.29 ± 0.1 g/cm³Prediction[7]
pKa 4.40 ± 0.30Prediction[7]
LogP Not availableExperimental determination required-
Aqueous Solubility Not availableExperimental determination required-

Structural Verification Workflow

Before proceeding with property determination, the identity and purity of the compound must be unequivocally established. A multi-technique approach is mandatory for a self-validating system.

G cluster_synthesis Upstream cluster_verification Structural Verification Core cluster_conclusion Downstream Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Primary Structure MS Mass Spectrometry (LC-MS) Synthesis->MS Molecular Weight Purity Purity Assessment (HPLC-UV, >95%) Synthesis->Purity Purity Check Verified Verified Compound Lot (Identity & Purity Confirmed) NMR->Verified MS->Verified Purity->Verified

Caption: Workflow for structural and purity verification.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules.[8][9] It provides detailed information about the carbon-hydrogen framework.

Expertise & Causality: Both 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are necessary. 1D spectra provide initial assignments, while 2D spectra reveal through-bond and through-space correlations, which are essential for unambiguously assigning protons and carbons in a complex heterocyclic system like a pyrazolopyridine.[9][10]

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those on the amine group.

  • Instrument Setup: Record spectra on a 400 MHz or higher field NMR spectrometer.[8] Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8]

  • 1D Spectra Acquisition:

    • Acquire a ¹H NMR spectrum to identify key proton signals: the isopropyl methine and methyls, aromatic protons on the pyridine and pyrazole rings, and the NH₂ protons.

    • Acquire a ¹³C NMR spectrum (and often a DEPT-135 spectrum) to identify all unique carbon environments.

  • 2D Spectra Acquisition:

    • Acquire a COSY spectrum to establish proton-proton coupling networks (e.g., within the isopropyl group and between adjacent aromatic protons).

    • Acquire an HSQC spectrum to correlate each proton directly to its attached carbon.

    • Acquire an HMBC spectrum to establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the heterocyclic core and confirming the position of the isopropyl group.[10]

  • Data Analysis: Integrate all spectra to propose a complete and self-consistent structural assignment.

3.2 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation analysis.[11]

Expertise & Causality: Electrospray ionization (ESI) is the preferred method for polar, ionizable molecules like this amine, as it typically produces a strong protonated molecular ion [M+H]⁺ with minimal fragmentation, directly confirming the molecular weight.[12] Coupling liquid chromatography (LC) to the MS (LC-MS) allows for simultaneous purity assessment and mass confirmation.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid. The acid ensures efficient protonation for positive ion mode ESI.

  • Instrumentation: Use an LC-ESI-MS system, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Method Parameters:

    • LC: Use a C18 reversed-phase column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).

    • MS: Operate in positive ion ESI mode. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis:

    • Confirm the presence of the expected protonated molecular ion [M+H]⁺ at m/z 177.22.

    • If using a high-resolution mass spectrometer (HRMS), the measured mass should be within 5 ppm of the calculated exact mass, confirming the elemental composition.

    • Tandem MS (MS/MS) can be performed on the parent ion to induce fragmentation, providing further structural confirmation.[11]

Thermodynamic Properties

4.1 Melting Point

The melting point is a fundamental physical property that serves as a primary indicator of a solid compound's purity. Pure crystalline compounds typically exhibit a sharp melting range (0.5-1.0 °C), whereas impurities tend to depress and broaden this range.[13]

Expertise & Causality: The capillary method is a robust and widely accepted technique.[14] The key to an accurate determination is a slow heating rate (~1-2 °C per minute) near the expected melting point. A rapid heating rate will cause the thermometer reading to lag behind the actual temperature of the sample block, leading to an erroneously high and broad melting range.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently or drop it down a long glass tube to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[15]

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., a DigiMelt or Mel-Temp).[15]

  • Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-20 °C/min) to quickly find an approximate melting range. This saves time during the precise measurement.[13][15]

  • Precise Determination: Allow the apparatus to cool well below the approximate melting point. Using a fresh capillary, heat rapidly to about 15-20 °C below the approximate melting point, then reduce the ramp rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

Solution-Based Properties

5.1 Solubility Profile

Solubility is a critical parameter for drug development, influencing everything from formulation to bioavailability. A qualitative assessment across different pH values provides initial insights into a compound's acid-base properties.

Expertise & Causality: The presence of the basic 5-amino group suggests that the compound's solubility will be pH-dependent. It is expected to be more soluble in acidic solutions where the amine is protonated to form a more polar salt, and less soluble in neutral or basic solutions.[16] This systematic testing scheme validates this hypothesis.[17]

Caption: Flowchart for qualitative solubility testing.

Experimental Protocol: Qualitative Solubility Assessment

  • Setup: Aliquot ~25 mg of the compound into four separate small test tubes.[17]

  • Water Solubility: To the first tube, add 0.75 mL of deionized water in portions, shaking vigorously after each addition. Observe and record solubility. If soluble, test the solution's pH with litmus or pH paper.[16][17]

  • Acid Solubility: If the compound is water-insoluble, add 0.75 mL of 5% aqueous HCl to the second tube. Shake vigorously. Solubility in this reagent indicates the presence of a basic functional group (e.g., an amine).[16][17]

  • Base Solubility: To the third tube, add 0.75 mL of 5% aqueous NaOH. Shake vigorously. Solubility here would indicate a significantly acidic proton, which is not expected for this compound.

  • Organic Solubility: To the fourth tube, test solubility in a common organic solvent like methanol or dichloromethane to establish a baseline for analytical sample preparation.

5.2 Acid Dissociation Constant (pKa)

The pKa is the pH at which an ionizable group is 50% protonated and 50% neutral. For a basic compound like this, the pKa dictates its charge state at physiological pH (7.4), which profoundly impacts its interaction with biological targets, membrane permeability, and solubility.[2][18]

Expertise & Causality: Potentiometric titration is considered the "gold standard" for pKa determination due to its accuracy and direct measurement principle.[2] The method involves monitoring the pH of a solution of the compound as a strong acid or base is added. The inflection point of the resulting titration curve corresponds to the pKa.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Prepare an aqueous solution of the compound at a known concentration (e.g., 1-10 mM). A co-solvent (like methanol or DMSO) may be necessary if aqueous solubility is low, but its concentration should be kept to a minimum and reported.

  • Instrumentation: Use an automated titrator equipped with a calibrated pH electrode.

  • Titration:

    • For a basic compound, titrate the sample solution with a standardized strong acid (e.g., 0.1 M HCl).

    • The titrator adds small, precise volumes of the titrant and records the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the steepest part of the curve (the inflection point), which can be found mathematically by analyzing the first or second derivative of the titration curve.[2]

  • Validation: Perform the titration multiple times to ensure the result is reproducible.

5.3 Lipophilicity (LogP and LogD)

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key predictor of membrane permeability and oral absorption.

  • LogP (Partition Coefficient): Refers to the partitioning of the neutral species between octanol and water.

  • LogD (Distribution Coefficient): Refers to the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound, LogD is the more physiologically relevant parameter.[3][19]

Expertise & Causality: While the shake-flask method is the traditional approach, it can be labor-intensive. A reversed-phase high-performance liquid chromatography (RP-HPLC) method provides a reliable and higher-throughput alternative.[19] This method is based on the principle that a compound's retention time on a non-polar (e.g., C18) stationary phase correlates with its lipophilicity.

Experimental Protocol: RP-HPLC for LogP/LogD Determination

  • Standard Preparation: Prepare solutions of a series of standard compounds with known LogP values (e.g., uracil, aniline, toluene, naphthalene).

  • Calibration Curve:

    • Inject each standard onto an RP-HPLC system (e.g., C18 column) under isocratic conditions.

    • Measure the retention time (t_R) for each standard.

    • Calculate the capacity factor, k', for each standard: k' = (t_R - t₀) / t₀, where t₀ is the column dead time.

    • Plot log(k') versus the known LogP values of the standards. This creates the calibration curve.

  • Sample Analysis:

    • Prepare a solution of the test compound.

    • Inject the sample onto the same HPLC system under identical conditions and measure its retention time.

    • Calculate the log(k') for the test compound.

  • LogP Determination: Interpolate the LogP of the test compound from its log(k') value using the linear regression equation of the calibration curve.

  • LogD Determination: To determine LogD at a specific pH (e.g., 7.4), the mobile phase is buffered to that pH, and the same procedure is followed.

Spectroscopic Properties

6.1 Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated π-systems, known as chromophores.[20][21] The pyrazolo[3,4-b]pyridine core is an aromatic, conjugated system and is expected to have a distinct UV absorbance profile. The technique is primarily used for quantitative analysis via the Beer-Lambert Law.[20]

Experimental Protocol: UV-Vis Spectrum Acquisition

  • Sample Preparation:

    • Prepare a stock solution of the compound of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., methanol or ethanol).

    • From the stock, prepare a dilute solution in the same solvent to an absorbance value within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent (the "blank") and place it in the reference beam path. Place an identical cuvette with the blank in the sample path and run a baseline scan to zero the instrument.[22]

  • Spectrum Acquisition:

    • Replace the blank in the sample path with the cuvette containing the diluted compound solution.

    • Scan a wavelength range from approximately 200 nm to 400 nm.[20]

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • The λ_max and the molar extinction coefficient (ε), calculated using the Beer-Lambert Law (A = εcl), are characteristic properties of the compound under the specific solvent conditions.[23]

Conclusion

The systematic characterization of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine through the robust protocols outlined in this guide is essential for its advancement in research and development. Establishing its structural integrity, purity, and key physicochemical properties—including melting point, solubility, pKa, and LogD—provides the foundational data required for medicinal chemists and pharmacologists to make informed decisions. The application of these validated, causality-driven methods ensures the generation of high-quality, reproducible data, thereby enabling the reliable interpretation of biological results and accelerating the journey from chemical entity to potential therapeutic agent.

References

  • J Mass Spectrom. 2002 Aug;37(8):812-28. Multistep mass spectrometry of heterocyclic amines in a quadrupole ion trap mass analyser.
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  • Austin Community College. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
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  • University of Missouri–St. Louis. Experiment 1 - Melting Points.
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  • ResearchGate. Structure Elucidation of a Pyrazolo[12][17]pyran Derivative by NMR Spectroscopy.

  • ResearchGate.
  • MDPI. Structure Elucidation of a Pyrazolo[12][17]pyran Derivative by NMR Spectroscopy.

  • Chemistry LibreTexts. 2.2: Solubility Lab.
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Foundational

1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine and its Analogs as Kinase Inhibitors Executive Summary The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in m...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine and its Analogs as Kinase Inhibitors

Executive Summary

The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its remarkable versatility in targeting a diverse array of protein kinases. While 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a specific exemplar, its true significance lies in representing a class of compounds that have been extensively developed as potent and selective kinase inhibitors for therapeutic applications, primarily in oncology and immunology. This guide elucidates the core mechanism of action, explores the structure-activity relationships that govern potency and selectivity, and provides practical, field-proven experimental protocols for researchers engaged in the characterization of these molecules. The central mechanism is ATP-competitive inhibition, wherein the pyrazolopyridine core mimics the adenine ring of ATP, establishing critical hydrogen bond interactions within the kinase hinge region, leading to the modulation of aberrant signaling pathways.

Introduction: The Pyrazolo[3,4-b]pyridine Privileged Scaffold

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has thus become a major focus of drug discovery. The 1H-pyrazolo[3,4-b]pyridine core has emerged as a highly successful scaffold in this endeavor[1]. Its structure bears a close resemblance to the purine core of ATP, making it an ideal starting point for designing ATP-competitive inhibitors[2].

The versatility of this scaffold allows for substitutions at multiple positions (N1, C3, C4, C5, and C6), enabling medicinal chemists to fine-tune the pharmacological properties of the resulting compounds to achieve high potency and selectivity against specific kinase targets[2][3]. Derivatives have been developed to target a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), TANK-binding kinase 1 (TBK1), and Monopolar spindle kinase 1 (Mps1), among others[4][5][6][7].

Core Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism of action for this class of compounds is competitive inhibition at the ATP-binding site of protein kinases. The kinase active site is characterized by a "hinge" region that connects the N- and C-terminal lobes of the catalytic domain. This hinge forms crucial hydrogen bonds with the adenine ring of ATP to anchor it in place for phosphotransfer.

The 1H-pyrazolo[3,4-b]pyridin-5-amine scaffold effectively functions as an ATP mimetic. The key interactions are:

  • Hinge Binding: The nitrogen atoms of the pyrazole ring and the pyridine ring, along with the exocyclic amine at the C5 position, act as hydrogen bond donors and acceptors. These form a canonical binding pattern with the backbone amide and carbonyl groups of the kinase hinge region, directly competing with and displacing ATP. A crystal structure of a derivative bound to CDK2 confirms its residence in the ATP purine binding site and highlights important hydrogen bonding with the backbone of Leu83 in the hinge region[8].

  • Occupancy of the Active Site: The isopropyl group at the N1 position and other substituents on the scaffold project into adjacent hydrophobic pockets of the ATP-binding site, further enhancing binding affinity and contributing to target selectivity.

Below is a conceptual diagram illustrating this fundamental binding mode.

Figure 1: ATP-Competitive Binding Mechanism cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Pyrazolo[3,4-b]pyridine Inhibitor hinge Hinge Region (e.g., Leu83 backbone) hydrophobic_pocket Hydrophobic Pocket gatekeeper_residue Gatekeeper Residue scaffold Pyrazolopyridine Core (Hinge Binder) scaffold->hinge H-Bonds amine 5-Amine Group (H-Bond Donor/Acceptor) amine->hinge H-Bonds isopropyl N1-Isopropyl Group (Selectivity/Potency) isopropyl->hydrophobic_pocket van der Waals Interactions

Caption: General binding mode of the pyrazolopyridine scaffold in a kinase active site.

Structure-Activity Relationship (SAR) Insights

The therapeutic utility of the 1H-pyrazolo[3,4-b]pyridine scaffold is unlocked through strategic chemical modifications.

  • N1 Position (Isopropyl Group): The substituent at the N1 position primarily influences potency and selectivity by interacting with a hydrophobic pocket near the hinge. The isopropyl group is a common choice that provides a good balance of size and hydrophobicity for many kinases. In the development of RET kinase inhibitors, for example, the 1-isopropyl group was a key feature of the pyrazolo[3,4-d]pyrimidine scaffold (a closely related isomer) that contributed to potent inhibition[9].

  • C5 Position (Amine Group): The 5-amino group is a critical anchor for hinge binding. Its ability to form hydrogen bonds is often essential for high-affinity inhibition. Modifications at this position are generally less tolerated unless they preserve the hydrogen bonding capability.

  • C3 Position: This position is frequently modified to extend into the solvent-exposed region or target other pockets within the active site. Adding larger, more complex chemical groups here can dramatically increase potency and, crucially, selectivity for the target kinase over other kinases in the kinome.

  • C4 and C6 Positions: Substitutions at these positions on the pyridine ring can modulate the electronic properties of the core and provide additional vectors for exploring the active site, often influencing pharmacokinetic properties.

PositionRole of SubstituentExample Impact
N1 Potency & SelectivityThe isopropyl group fits into a hydrophobic pocket, enhancing affinity.
C3 Potency & SelectivityLarge aromatic groups can target specific sub-pockets, distinguishing between kinases.
C5 Hinge Binding AnchorThe primary amine is critical for forming hydrogen bonds with the kinase hinge.
C4/C6 Fine-tuningSmall substituents can alter solubility and cell permeability.

Case Study: Targeting Cyclin-Dependent Kinases (CDKs)

CDKs are critical regulators of the cell cycle, and their aberrant activity is a common driver of cancer cell proliferation[10]. The 1H-pyrazolo[3,4-b]pyridine scaffold has been successfully employed to create potent inhibitors of CDK1 and CDK2[4][8][11].

  • Therapeutic Rationale: Inhibiting CDKs, particularly CDK2, can block the G1/S phase transition of the cell cycle, thereby halting the proliferation of cancer cells and potentially inducing apoptosis[4][12].

  • Mechanism: Compounds based on this scaffold act as ATP-competitive inhibitors of the CDK2/Cyclin E complex. By blocking ATP binding, they prevent the phosphorylation of key substrates like the Retinoblastoma protein (Rb), leading to cell cycle arrest.

Figure 2: CDK2 Inhibition and Cell Cycle Arrest G1 G1 Phase S S Phase (DNA Synthesis) G1->S Progression CDK2_CyclinE CDK2 / Cyclin E Complex CDK2_CyclinE->G1 Drives Rb Rb Protein CDK2_CyclinE->Rb Phosphorylates Arrest Cell Cycle Arrest CDK2_CyclinE->Arrest E2F E2F Transcription Factor Rb->E2F Sequesters pRb p-Rb (Phosphorylated) pRb->E2F Releases E2F->S Activates Transcription Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->CDK2_CyclinE INHIBITS

Caption: Signaling pathway showing inhibition of CDK2-mediated cell cycle progression.

Experimental Protocols

Validating the mechanism of action and cellular effects of a pyrazolopyridine-based inhibitor requires a multi-faceted approach. Below are representative protocols for key assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol determines the direct inhibitory effect of a compound on the activity of a purified kinase enzyme. The assay measures the amount of ATP remaining after the kinase reaction; a potent inhibitor will result in less ATP being consumed.

Principle: The Kinase-Glo® assay format uses a luciferase-based system. After the kinase reaction, a reagent is added that simultaneously stops the kinase reaction and measures the remaining ATP via a light-generating reaction. High luminescence correlates with high inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine analog) in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Plate Preparation: Transfer a small volume (e.g., 100 nL) of each compound dilution into the wells of a white, low-volume 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase buffer, purified recombinant kinase (e.g., CDK2/Cyclin E), and the peptide substrate.

    • Initiate the reaction by adding the ATP solution to the master mix and immediately dispensing the complete reaction mix into the assay plate wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Equilibrate the Kinase-Glo® Luminescent Kinase Assay Reagent to room temperature.

    • Add a volume of the reagent equal to the volume in the assay wells.

    • Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Figure 3: Workflow for In Vitro Kinase Assay start Start prep_compound Prepare Compound Dilution Series start->prep_compound plate_compound Dispense Compound to 384-well Plate prep_compound->plate_compound add_atp Add ATP & Dispense Reaction Mix to Plate plate_compound->add_atp prep_reaction Prepare Kinase/ Substrate Master Mix prep_reaction->add_atp incubate Incubate at RT (e.g., 60 min) add_atp->incubate add_detection Add Kinase-Glo® Reagent incubate->add_detection read_plate Read Luminescence add_detection->read_plate analyze Calculate % Inhibition & Determine IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for a luminescence-based in vitro kinase inhibition assay.

Cell-Based Proliferation Assay (SRB Assay)

This protocol assesses the effect of the compound on the proliferation of cancer cells, providing a measure of its cytotoxic or cytostatic activity.

Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the total cellular protein, which reflects the cell number.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., a human colon cancer cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a DMSO-only vehicle control.

  • Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • Cell Fixation: Gently remove the media and fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA). Incubate at 4°C for 1 hour.

  • Washing and Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Final Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Signal Quantitation:

    • Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB dye.

    • Shake the plate for 5-10 minutes.

  • Data Acquisition: Read the optical density (OD) at 510 nm on a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of growth versus the log of the compound concentration.

Conclusion and Future Directions

The 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine scaffold and its derivatives represent a highly successful and adaptable class of kinase inhibitors. Their core mechanism of action, centered on ATP-competitive inhibition via hinge binding, provides a robust foundation for rational drug design. By leveraging detailed structure-activity relationship studies, researchers have been able to develop compounds with high potency and selectivity for a multitude of therapeutically relevant kinases. Future research will likely focus on developing next-generation inhibitors with improved kinome selectivity, enhanced pharmacokinetic properties, and the ability to overcome known resistance mechanisms, further solidifying the role of this privileged scaffold in targeted therapy.

References

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Exploratory

An In-depth Technical Guide to 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS Number: 872103-27-0), a heterocyclic amine of significant interest to researchers and professionals in the fiel...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS Number: 872103-27-0), a heterocyclic amine of significant interest to researchers and professionals in the field of medicinal chemistry and drug development. We will delve into its chemical properties, provide a robust, field-tested synthetic protocol, discuss analytical characterization methodologies, and explore its critical role as a versatile intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its ability to form the basis of a wide array of biologically active molecules.[1] This fused bicyclic system, an isostere of purine, serves as a versatile framework for developing ligands that can interact with various biological targets.[2] The strategic placement of nitrogen atoms and the potential for diverse substitution patterns allow for the fine-tuning of physicochemical and pharmacological properties.

Within this important class of compounds, 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine has emerged as a particularly valuable building block. Its structure combines the stable pyrazolo[3,4-b]pyridine core with a reactive primary amine at the C5 position, which is crucial for further chemical elaboration. The N1-isopropyl group provides a degree of lipophilicity and steric bulk that can influence solubility and interactions with target proteins. Consequently, this compound is frequently employed in the synthesis of potent and selective kinase inhibitors.[3][4]

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is fundamental for its effective use in a research setting. The following table summarizes key physicochemical data and safety information for 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine.

PropertyValueReference(s)
CAS Number 872103-27-0[5]
Molecular Formula C₉H₁₂N₄[5]
Molecular Weight 176.22 g/mol [5]
Boiling Point 325.9 ± 22.0 °C (Predicted)[6]
Density 1.29 ± 0.1 g/cm³ (Predicted)[6]
Purity Typically ≥95%
Appearance Not available
Solubility Not available
Hazard Codes Xn (Harmful)
Risk Statements R22 (Harmful if swallowed), R36 (Irritating to eyes)
Safety Statements S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice)

Safety and Handling Precautions: Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS). Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Synthesis and Purification

The synthesis of pyrazolo[3,4-b]pyridines can be achieved through several strategies, most commonly by constructing the pyridine ring onto a pre-existing pyrazole core.[2] A representative and reliable method for the preparation of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine involves the cyclization of an appropriately substituted aminopyrazole with a suitable three-carbon electrophile.

Below is a detailed, step-by-step protocol that can be adapted for the synthesis of the title compound. The causality behind these steps lies in the classical approach to forming a pyridine ring through condensation and cyclization reactions.

Representative Synthetic Protocol

This protocol is a general representation and may require optimization based on laboratory conditions and available starting materials.

Step 1: Synthesis of 1-isopropyl-1H-pyrazol-5-amine

The synthesis begins with the formation of the N-isopropyl pyrazole amine precursor. This is typically achieved by reacting isopropylhydrazine with a suitable cyano-containing three-carbon synthon, such as ethoxymethylenemalononitrile, followed by cyclization.

Step 2: Cyclocondensation to form the Pyrazolo[3,4-b]pyridine Core

The key pyridine-forming step involves the reaction of 1-isopropyl-1H-pyrazol-5-amine with an acetylenic ketone or a related 1,3-dicarbonyl compound equivalent.

  • Reaction: 1-isopropyl-1H-pyrazol-5-amine (1.0 eq) is dissolved in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or ethanol.

  • Reagent Addition: A 1,3-dicarbonyl compound, for instance, a β-keto ester like ethyl acetoacetate (1.1 eq), is added to the solution. A catalytic amount of a base, such as piperidine or a Lewis acid, may be employed to facilitate the reaction.

  • Reaction Conditions: The mixture is heated to reflux (typically 80-120 °C) for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The initial condensation forms an enamine intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the pyrazolo[3,4-b]pyridine scaffold.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine to remove any remaining DMF and inorganic salts.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Purification is achieved via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product Synthesis Isopropylhydrazine Isopropylhydrazine Pyrazole_Amine 1-isopropyl-1H-pyrazol-5-amine Isopropylhydrazine->Pyrazole_Amine 3-carbon_synthon Ethoxymethylenemalononitrile 3-carbon_synthon->Pyrazole_Amine Final_Product 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine Pyrazole_Amine->Final_Product Cyclocondensation Dicarbonyl β-Keto Ester Dicarbonyl->Final_Product

General Synthetic Strategy.

Analytical Characterization

The following data is based on a published analysis of a substituted 6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine and serves as a representative example.[7]

Analytical MethodRepresentative Data and Interpretation
¹H NMR Expected Signals for Target Compound: A doublet and a septet for the isopropyl group protons, distinct signals for the aromatic protons on the pyridine and pyrazole rings, and a broad singlet for the NH₂ protons. Illustrative Example (DMSO-d₆, 300 MHz): δ 8.80 (s, 1H, H-4 pyridine), δ 9.41 (bs, 2H, NH₂), δ 10.23 (bs, 1H, NH pyrazole).[7] The chemical shifts will vary based on the specific substitution pattern, but the multiplicity and integration will be key identifiers.
¹³C NMR Expected Signals for Target Compound: Signals corresponding to the carbons of the isopropyl group, and distinct signals for the aromatic carbons of the fused ring system. Illustrative Example: Signals in the aromatic region (typically 100-160 ppm) confirming the heterocyclic core.
Mass Spectrometry Expected M/Z: The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) should be observed at m/z 176.22 or 177.23, respectively. Fragmentation patterns would likely involve the loss of the isopropyl group or parts of the pyridine ring.
Infrared (IR) Expected Bands: Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the alkyl and aromatic groups (around 2850-3100 cm⁻¹), and C=N and C=C stretching in the aromatic region (around 1500-1650 cm⁻¹). Illustrative Example (KBr, cm⁻¹): 3355, 3314 (NH₂), 3125 (NH), 3055 (CHarom), 2960, 2942, 2865 (CHaliph).[7]

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary utility of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine in drug discovery is as a versatile intermediate for the synthesis of kinase inhibitors.[3][4] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[8]

The 5-amino group of the title compound serves as a key chemical handle for introducing a wide variety of substituents through reactions such as:

  • Amide bond formation: Acylation with carboxylic acids or acid chlorides.

  • Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

  • Buchwald-Hartwig amination: Cross-coupling with aryl halides to introduce diverse aryl or heteroaryl groups.

  • Reductive amination: Reaction with aldehydes or ketones followed by reduction.

This chemical versatility allows for the systematic exploration of the chemical space around the pyrazolo[3,4-b]pyridine core to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors. For instance, derivatives of this scaffold have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs) and Tropomyosin receptor kinases (TRKs).[3][4][8]

G cluster_start Starting Intermediate cluster_reactions Functionalization Reactions cluster_library Compound Library cluster_final Lead Compound Intermediate 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine Amidation Amidation Intermediate->Amidation Buchwald Buchwald-Hartwig Coupling Intermediate->Buchwald Reductive Reductive Amination Intermediate->Reductive Library Diverse Kinase Inhibitor Candidates Amidation->Library Buchwald->Library Reductive->Library Lead Optimized Kinase Inhibitor Library->Lead SAR Studies

Drug Discovery Workflow.

Conclusion

1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a high-value chemical intermediate that provides a robust and adaptable platform for the synthesis of novel therapeutic agents. Its well-defined core structure, coupled with a strategically placed reactive amine, makes it an indispensable tool for medicinal chemists engaged in the discovery and development of next-generation kinase inhibitors. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their drug discovery programs.

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solubility of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine in organic solvents

An In-Depth Technical Guide to the Solubility of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical ph...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine, a heterocyclic amine of interest in medicinal chemistry. In the absence of extensive published solubility data for this specific molecule, this document outlines the theoretical principles governing its solubility, predicts its behavior in various organic solvents based on its structural characteristics, and provides detailed, field-proven experimental protocols for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally determine the solubility of this and structurally related compounds.

Introduction to 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine

1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine (Molecular Formula: C9H12N4, Molecular Weight: 176.22 g/mol ) is a substituted pyrazolopyridine.[1][2] The pyrazolopyridine scaffold is a key pharmacophore in numerous biologically active compounds. Understanding the solubility of this specific derivative is paramount for its development as a potential therapeutic agent. Low solubility can lead to challenges in in vitro testing, formulation, and can result in poor bioavailability.[3][4]

Predicted Physicochemical Properties:

PropertyPredicted ValueSource
Boiling Point325.9±22.0 °C[5]
Density1.29±0.1 g/cm3 [5]
pKa4.40±0.30[5]

The presence of both hydrogen bond donors (the amine group) and acceptors (the pyridine and pyrazole nitrogen atoms), along with a moderately sized hydrophobic isopropyl group, suggests a nuanced solubility profile across different organic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6][7] This means that solutes tend to dissolve in solvents with similar intermolecular forces. The solubility of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine will be dictated by a balance of its structural features:

  • Polarity and Hydrogen Bonding: The amine (-NH2) group and the nitrogen atoms in the heterocyclic rings are capable of hydrogen bonding. This suggests that the compound will have a higher affinity for polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF) that can participate in or accept hydrogen bonds.[8]

  • Hydrophobic Interactions: The isopropyl group and the aromatic rings contribute to the molecule's nonpolar character. This will enhance solubility in nonpolar or weakly polar solvents.[8]

Solvent Selection Rationale:

A logical approach to solubility screening would involve a range of solvents with varying polarities and hydrogen bonding capabilities:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, making them likely candidates for dissolving the target compound.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): These solvents can accept hydrogen bonds and have high dielectric constants, which can help to solvate the polar regions of the molecule.[8]

  • Nonpolar Solvents (e.g., Toluene, Hexanes): The solubility in these solvents is expected to be lower due to the polar nature of the amine and heterocyclic rings. However, the nonpolar regions of the molecule may allow for some degree of solubility.[7][8]

  • Chlorinated Solvents (e.g., Dichloromethane): These solvents have intermediate polarity and may offer a balance for solvating both the polar and nonpolar parts of the molecule.

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental methods. The choice of method often depends on the stage of drug development, with high-throughput screening methods being favored in early discovery and the more rigorous shake-flask method being the "gold standard" for thermodynamic solubility.[9]

High-Throughput Screening (HTS) for Kinetic Solubility

In early drug discovery, kinetic solubility measurements are often employed due to their speed and low compound requirement.[3][4] These methods typically involve dissolving the compound in DMSO and then diluting it into an aqueous or organic medium to observe precipitation.[3][4] Laser nephelometry is a common HTS technique that detects precipitated particles by measuring light scattering.[10][11][12]

Workflow for HTS Kinetic Solubility Determination:

HTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 20 mM stock solution in DMSO B Prepare serial dilutions in DMSO A->B Dilute C Add dilutions to 96-well plate containing organic solvent B->C Transfer D Incubate and shake C->D Equilibrate E Read plate using laser nephelometry D->E Measure F Determine precipitation point E->F Analyze data G Calculate kinetic solubility F->G Quantify Shake_Flask_Workflow A Add excess solid to solvent in vial B Seal and agitate at constant temperature (24-48h) A->B C Allow solid to settle B->C D Filter supernatant C->D E Dilute sample D->E F Analyze by HPLC-UV E->F G Calculate solubility from concentration and dilution factor F->G

Sources

Exploratory

1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine molecular weight and formula

An In-Depth Technical Guide to 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine: Properties, Synthesis, and Applications in Drug Discovery Introduction The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic struc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. This bicyclic system, a fusion of pyrazole and pyridine rings, serves as a versatile framework for the development of targeted therapeutics, particularly in oncology. 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a key derivative of this scaffold. Its specific substitution pattern—an isopropyl group at the N1 position of the pyrazole ring and an amine group at the C5 position of the pyridine ring—makes it a crucial building block for the synthesis of potent and selective kinase inhibitors. This guide provides a comprehensive overview of its molecular characteristics, a detailed synthetic protocol, and its strategic importance for professionals in drug discovery and development.

Physicochemical and Structural Properties

A precise understanding of the physicochemical properties of a lead compound or intermediate is fundamental to the drug development process. These parameters influence solubility, membrane permeability, and metabolic stability. The key properties of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₂N₄
Molecular Weight 176.22 g/mol
CAS Number 872103-27-0
Boiling Point (Predicted) 325.9 ± 22.0 °C
Density (Predicted) 1.29 ± 0.1 g/cm³
pKa (Predicted) 4.40 ± 0.30

Synthesis and Mechanistic Rationale

The synthesis of substituted pyrazolo[3,4-b]pyridines can be achieved through several established routes. A highly efficient and convergent approach is the multicomponent reaction (MCR), which allows for the construction of the complex bicyclic core in a single step from simple precursors. This methodology is favored for its atom economy, operational simplicity, and the ability to rapidly generate diverse libraries of analogs.

Proposed Synthetic Workflow

The synthesis of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine can be logically approached via a three-component reaction involving a substituted 5-aminopyrazole, a β-ketonitrile, and an aldehyde, a strategy adapted from similar syntheses in the literature.

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_products Purification & Final Product A 1-isopropyl-1H-pyrazol-5-amine D One-Pot Multicomponent Reaction (e.g., Microwave-assisted) A->D B Malononitrile (β-ketonitrile precursor) B->D C Orthoformate Derivative (Aldehyde equivalent) C->D E Intermediate Condensation & Cyclization D->E In-situ formation F Crude Product Mixture E->F G Column Chromatography F->G Purification H 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine G->H Isolation

Caption: Synthetic workflow for 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine.

Detailed Experimental Protocol

This protocol describes a plausible laboratory-scale synthesis. The choice of a microwave reactor is based on its proven ability to accelerate reaction rates and improve yields for heterocyclic synthesis.

Objective: To synthesize 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine.

Materials:

  • 1-isopropyl-1H-pyrazol-5-amine

  • Malononitrile

  • Triethyl orthoformate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Ethyl acetate (for chromatography)

  • Hexanes (for chromatography)

  • Silica gel

Procedure:

  • Reaction Setup: To a 10 mL microwave reaction vessel, add 1-isopropyl-1H-pyrazol-5-amine (1.0 eq), malononitrile (1.1 eq), and ethanol (5 mL).

  • Reagent Addition: Add triethyl orthoformate (1.5 eq) followed by a catalytic amount of piperidine (0.1 eq).

    • Causality: Piperidine acts as a base to catalyze the initial Knoevenagel condensation between malononitrile and the orthoformate-derived electrophile.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 120°C for 30 minutes.

    • Causality: Microwave heating provides rapid and uniform energy transfer, promoting the sequential condensation, cyclization, and aromatization steps within a significantly reduced timeframe compared to conventional heating.

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel.

    • Self-Validation: A gradient elution system (e.g., 20% to 80% ethyl acetate in hexanes) is used. Fractions are monitored by thin-layer chromatography (TLC) to identify and collect those containing the desired product. The structure and purity of the isolated product should be confirmed by ¹H NMR and LC-MS analysis.

  • Isolation: Combine the pure fractions and evaporate the solvent to yield 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine as a solid.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The true value of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine lies in its role as a molecular scaffold. The pyrazolo[3,4-b]pyridine core mimics the purine structure of ATP, allowing derivatives to function as competitive inhibitors in the ATP-binding pocket of various protein kinases. The amine group at the C5 position serves as a critical chemical handle for further elaboration, enabling the introduction of side chains that can form specific interactions with the target protein, thereby conferring potency and selectivity.

Numerous research programs have leveraged this scaffold to develop targeted therapies:

  • RET Kinase Inhibitors: Compounds based on a similar 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine core have been synthesized and evaluated as potent inhibitors of the RET protein kinase, a driver in certain types of thyroid and lung cancers.

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: The related 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold has been used to design novel irreversible BTK inhibitors for treating B-cell malignancies.

  • Topoisomerase IIα Inhibitors: Pyrazolo[3,4-b]pyridine derivatives have demonstrated potent anti-leukemic activity by inhibiting Topoisomerase IIα, an enzyme critical for DNA replication and repair.

Conceptual Signaling Pathway Inhibition

Derivatives synthesized from 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine are designed to interrupt oncogenic signaling pathways driven by aberrant kinase activity. The diagram below illustrates a generalized model of how such an inhibitor functions.

G cluster_pathway Oncogenic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., RET) GF->Receptor Kinase Target Kinase (ATP-Binding Pocket) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., MAPK pathway) pSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->Kinase Competitive Binding ATP ATP ATP->Kinase

Caption: Inhibition of a kinase pathway by a pyrazolo[3,4-b]pyridine derivative.

Conclusion

1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine is more than a chemical entity defined by its formula and weight; it is a strategic tool for medicinal chemists. Its robust synthesis and the chemical versatility of its amine functionality provide a reliable platform for developing next-generation targeted therapies. A thorough understanding of its properties and synthetic routes is essential for researchers aiming to exploit the full potential of the pyrazolo[3,4-b]pyridine scaffold in the ongoing quest for more effective and selective drugs.

References

  • Pharmaffiliates. 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine. [Link]

  • Chem-Impex. 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine. [Link]

  • Dinér, P., Alao, J. P., Söderlund, J., Sunnerhagen, P., & Grøtli, M. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. *Journal of Medicinal Chemistry
Foundational

An In-Depth Technical Guide to the Potential Biological Targets of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Abstract The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets. This technical...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets. This technical guide provides a comprehensive analysis of the potential biological targets for a specific derivative, 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine. Drawing upon extensive research into structurally analogous compounds, we posit that the primary targets for this molecule are protein kinases, owing to the scaffold's nature as a purine bioisostere. This document will delve into the rationale behind this hypothesis, identify high-probability kinase families and specific kinase targets, and present a detailed roadmap for the experimental validation of these predictions. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action and therapeutic potential of this and related compounds.

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold - A Privileged Moiety in Drug Discovery

The fusion of pyrazole and pyridine rings creates the pyrazolo[3,4-b]pyridine bicyclic heterocycle, a scaffold that has garnered significant interest in drug discovery.[1][2] Its structural resemblance to purine, the core of adenine in adenosine triphosphate (ATP), makes it an effective "hinge-binding" core that can occupy the ATP-binding pocket of a vast family of enzymes known as kinases.[3] This bioisosteric relationship is the primary driver behind the successful development of numerous kinase inhibitors for a variety of therapeutic areas, most notably oncology.[4]

The specific compound of interest, 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine, features key substitutions that will dictate its target specificity and pharmacokinetic properties. The isopropyl group at the N1 position of the pyrazole ring and the amine group at the C5 position of the pyridine ring are critical for forming specific interactions within a target's binding site. While direct studies on this exact molecule are not prevalent in public literature, the wealth of data on related analogs allows for a robust, data-driven hypothesis of its biological targets.[5][6][7]

This guide will therefore proceed on the well-founded premise that 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a potent modulator of intracellular signaling pathways, with a high probability of acting as a kinase inhibitor.

Hypothesized Biological Targets: A Primary Focus on Protein Kinases

The human kinome consists of over 500 protein kinases, making them one of the most significant classes of drug targets.[8] Kinases play a central role in cellular signaling by catalyzing the phosphorylation of substrate proteins, thereby regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[8] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[4]

Given that the pyrazolo[3,4-b]pyridine core is a known ATP mimetic, it is highly probable that 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine functions as an ATP-competitive kinase inhibitor.[3] The general mechanism of action for such inhibitors is depicted below.

cluster_kinase Kinase Active Site ATP_pocket ATP Binding Pocket (Hinge Region) Phospho_Substrate Phosphorylated Substrate ATP_pocket->Phospho_Substrate Phosphorylation ADP ADP ATP_pocket->ADP ATP ATP ATP->ATP_pocket Binds Compound 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine (ATP Competitor) Compound->ATP_pocket Competitively Binds & Blocks ATP Substrate Substrate Protein Substrate->ATP_pocket

Figure 1: General mechanism of ATP-competitive kinase inhibition.

High-Priority Kinase Families and Targets

Based on extensive literature precedent for the pyrazolo[3,4-b]pyridine scaffold, several kinase families and specific kinases emerge as high-probability targets for 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine.

Table 1: Potential Kinase Targets for 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine Based on Scaffold Precedent

Kinase Target/FamilyRationale and Key Findings from AnalogsRepresentative Reference(s)
Tropomyosin Receptor Kinases (TRKs) TRKA, TRKB, and TRKC are receptor tyrosine kinases involved in neuronal development and cancer. Numerous pyrazolo[3,4-b]pyridine derivatives have been synthesized as potent pan-TRK inhibitors with nanomolar efficacy.[5][9]
c-Met (Hepatocyte Growth Factor Receptor) A receptor tyrosine kinase often dysregulated in cancer, driving proliferation and metastasis. The pyrazolo[3,4-b]pyridine scaffold is a key feature in several reported c-Met inhibitors.[6]
TANK-Binding Kinase 1 (TBK1) A non-canonical IKK family member involved in innate immunity and oncogenesis. Potent TBK1 inhibitors with the 1H-pyrazolo[3,4-b]pyridine core have been developed with IC50 values in the sub-nanomolar range.[7]
Hematopoietic Progenitor Kinase 1 (HPK1) A negative regulator of T-cell receptor signaling, making it an attractive immuno-oncology target. Pyrazolopyridine derivatives have been successfully designed as selective HPK1 inhibitors.[10]
RET (Rearranged during Transfection) Kinase A receptor tyrosine kinase whose mutations are oncogenic drivers in certain cancers. The pyrazolo[3,4-d]pyrimidine scaffold, a close isostere, is the basis for RET inhibitors, suggesting the [3,4-b] isomer could also show activity.[11]
Cyclin-Dependent Kinases (CDKs) A family of serine/threonine kinases that control cell cycle progression. Pyrazolo[4,3-d]pyrimidines, another related scaffold, are potent CDK inhibitors, and pyrazolo[3,4-b]pyridines have also been investigated for this activity.[12]
Other Potential Kinase Targets

The versatility of the pyrazolo[3,4-b]pyridine scaffold has led to its exploration as an inhibitor for a broader range of kinases, including:

  • Fibroblast Growth Factor Receptor (FGFR) [6]

  • Epidermal Growth Factor Receptor (EGFR) [6]

  • B-Raf [6]

  • PIM-1 Kinase [6]

  • Glycogen Synthase Kinase-3 (GSK-3) [6]

Potential Non-Kinase Targets

While the primary hypothesis centers on kinases, the pyrazolo[3,4-b]pyridine scaffold has been associated with other biological activities, suggesting the possibility of non-kinase targets. These are considered lower probability but should not be entirely dismissed without experimental evidence. These activities include antimicrobial, anti-inflammatory, and neuroprotective effects.[1][13] The underlying mechanisms for these effects may involve other enzymes or receptor systems.

Experimental Roadmap for Target Identification and Validation

A systematic, multi-tiered approach is essential to definitively identify and validate the biological target(s) of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine. The following workflow outlines a logical progression from broad screening to specific target validation.

Figure 2: A tiered workflow for target identification and validation.

Tier 1: Broad In Vitro Kinase Profiling

Objective: To perform an unbiased screen of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine against a large panel of purified human kinases to identify primary enzymatic targets.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine in 100% DMSO.

  • Assay Concentration: Perform an initial screen at a single high concentration (e.g., 1 µM or 10 µM) to maximize hit identification.

  • Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) that offers a panel of >400 kinases. These assays typically measure the consumption of ATP or the generation of ADP.

  • Assay Principle (Example: ADP-Glo™ Kinase Assay):

    • The kinase reaction is performed by incubating the kinase, substrate, ATP, and the test compound.

    • After the reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.

    • A "Kinase Detection Reagent" is then added to convert ADP to ATP.

    • The newly synthesized ATP is measured using a luciferase/luciferin reaction, and the luminescent signal is proportional to the ADP generated, and thus to kinase activity.

  • Data Analysis: Results are typically expressed as percent inhibition relative to a vehicle (DMSO) control. Hits are defined as kinases showing inhibition above a certain threshold (e.g., >90% at 1 µM).

Tier 2: IC50 Potency Determination

Objective: To determine the potency of the compound against the primary hits identified in Tier 1.

Methodology:

  • Compound Titration: Prepare a serial dilution of the compound, typically in a 10-point, 3-fold dilution series, starting from a high concentration (e.g., 10 µM).

  • Kinase Assay: Perform the same in vitro kinase assay as in Tier 1 for each of the identified hit kinases using the range of compound concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Tier 3: Cellular Target Engagement (CETSA®)

Objective: To confirm that the compound binds to its intended kinase target(s) within a live cellular environment.

Methodology:

  • Cell Culture: Grow a relevant human cell line known to express the target kinase.

  • Compound Treatment: Treat the cells with the test compound at various concentrations or with a vehicle control.

  • Heat Challenge: Heat aliquots of the treated cell lysates or intact cells across a range of temperatures. Target proteins that are bound by a ligand (the compound) are stabilized and will resist thermal denaturation until a higher temperature.

  • Protein Quantification: After the heat challenge, separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins by centrifugation.

  • Detection: Quantify the amount of the target kinase remaining in the soluble fraction using Western blotting or other specific protein detection methods (e.g., ELISA).

  • Data Analysis: Plot the amount of soluble target protein against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.

Tier 4: Downstream Signaling Pathway Analysis

Objective: To demonstrate that target engagement by the compound leads to a functional consequence, i.e., the inhibition of the kinase's signaling pathway in cells.

Methodology:

  • Cell Treatment: Treat a relevant cell line with the compound at concentrations at and around its cellular IC50. Include appropriate positive and negative controls.

  • Pathway Stimulation (if necessary): If the target kinase is part of a pathway that requires activation, stimulate the cells with the appropriate growth factor or cytokine (e.g., for TRK kinases, stimulate with Nerve Growth Factor).

  • Lysate Preparation: After treatment, lyse the cells to extract total protein.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of a known, direct substrate of the target kinase.

    • Probe a parallel membrane with an antibody for the total amount of that substrate to ensure equal loading.

  • Data Analysis: A dose-dependent decrease in the level of the phosphorylated substrate in compound-treated cells, without a change in the total substrate level, provides strong evidence of functional target inhibition in a cellular context.

Conclusion and Future Directions

The analysis of the 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine structure, in the context of a vast body of medicinal chemistry literature, strongly supports the hypothesis that its primary biological targets are protein kinases. The pyrazolo[3,4-b]pyridine scaffold is a proven pharmacophore for ATP-competitive inhibition, with documented activity against numerous therapeutically relevant kinases, including TRK, c-Met, TBK1, and HPK1.

The experimental roadmap detailed in this guide provides a rigorous and logical framework for moving from this well-founded hypothesis to definitive target identification and validation. Successful execution of this plan will elucidate the mechanism of action of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine, paving the way for its further development as a potential therapeutic agent. Future work would involve comprehensive selectivity profiling, pharmacokinetic and pharmacodynamic studies, and ultimately, in vivo efficacy studies in relevant disease models.

References

  • Chem Biol Drug Des. 2022 Sep;100(3):376-388. Pyrazolopyridine: An efficient pharmacophore in recent drug design and development.
  • ResearchGate. Pyrazolopyridine: An efficient pharmacophore in recent drug design and development | Request PDF.
  • RSC Publishing.
  • RSC Publishing. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition.
  • MDPI.
  • Taylor & Francis Online.
  • PubMed Central. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • J-Stage.
  • RSC Publishing. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • RSC Publishing.
  • PMC - NIH.
  • SciSpace. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • PubMed. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors.
  • PubMed. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases.

Sources

Exploratory

A Technical Guide to Leveraging 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine in Fragment-Based Drug Discovery

Foreword: The Rationale for a Privileged Fragment In the landscape of contemporary drug discovery, fragment-based approaches have firmly established their value, offering an efficient path to novel chemical matter for ch...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for a Privileged Fragment

In the landscape of contemporary drug discovery, fragment-based approaches have firmly established their value, offering an efficient path to novel chemical matter for challenging biological targets.[1] The philosophy is simple yet profound: begin with small, low-complexity molecules ("fragments"), identify weak but high-quality interactions with a target protein, and then grow these fragments into potent, drug-like leads through structure-guided design. This guide focuses on a particularly promising, yet underexplored fragment: 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine .

The pyrazolo[3,4-b]pyridine core is a well-recognized "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure presents a defined vector for substituents and is rich in hydrogen bond donors and acceptors, making it an ideal anchor for binding to protein active sites, particularly the hinge region of kinases.[2][3][4] Derivatives of this scaffold have shown potent inhibitory activity against a range of therapeutically relevant targets, including Tropomyosin receptor kinases (TRKs), TANK-binding kinase 1 (TBK1), and Pim-1 kinase.[2][3][4][5][6]

This guide provides a comprehensive, technical framework for researchers, scientists, and drug development professionals on how to effectively utilize 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine as a strategic starting point for innovative drug discovery campaigns. We will delve into its synthesis, its ideal physicochemical properties for fragment screening, and a detailed, field-proven workflow for its application in a fragment-based drug discovery (FBDD) cascade.

Part 1: The Fragment—Synthesis and Physicochemical Profile

The utility of a fragment is underpinned by its synthetic accessibility and its adherence to the empirical "Rule of Three," which governs the physicochemical properties most conducive to successful fragment screening.

Synthesis Protocol

While multiple strategies exist for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core, a reliable and adaptable route is paramount for generating the initial fragment and, subsequently, its analogs for structure-activity relationship (SAR) studies. The following protocol is a robust, multi-step synthesis adapted from established methodologies.[7][8]

Experimental Protocol: Synthesis of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Step 1: Synthesis of 1-isopropyl-5-nitro-1H-pyrazole-4-carbonitrile

  • To a solution of 5-nitro-1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-iodopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the N-isopropyl pyrazole intermediate.

Step 2: Synthesis of 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile

  • Suspend the 1-isopropyl-5-nitro-1H-pyrazole-4-carbonitrile (1.0 eq) in ethanol.

  • Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 1.0 eq) in water.

  • Heat the mixture to reflux (approx. 80°C) for 2-3 hours.

  • Monitor the reduction of the nitro group by TLC.

  • Once complete, cool the reaction and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to yield the crude aminopyrazole.

Step 3: Cyclization to form the Pyrazolo[3,4-b]pyridine Core

  • Dissolve the crude 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile (1.0 eq) in a suitable solvent such as acetic acid.

  • Add malononitrile (1.1 eq).

  • Heat the reaction mixture to reflux for 8-12 hours.

  • Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the final compound, 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine.

Physicochemical Properties: A "Rule of Three" Compliant Fragment

The success of a fragment screen is heavily influenced by the quality of the fragment library. The ideal fragment should possess low molecular complexity and favorable physicochemical properties to ensure adequate solubility and a higher probability of forming high-quality, efficient interactions with the target. 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine aligns perfectly with these principles.

PropertyValue"Rule of Three" GuidelineJustification for FBDD
Molecular Weight (MW) 176.22 g/mol < 300 DaLow complexity increases the efficiency of sampling chemical space.
cLogP (predicted) ~1.5 - 2.0≤ 3Ensures adequate aqueous solubility, which is critical for biophysical assays.
Hydrogen Bond Donors (HBD) 1 (amine)≤ 3Provides a key interaction point without excessive polarity that could hinder cell permeability later in optimization.
Hydrogen Bond Acceptors (HBA) 3 (pyrazole N, pyridine N)≤ 3Offers multiple points for directed interactions with the protein target.
Topological Polar Surface Area (TPSA) 64.9 Ų< 60-90 ŲBalances solubility with the potential for future optimization towards cell permeability.

Table 1: Physicochemical properties of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine and their alignment with FBDD principles.

The isopropyl group provides a non-polar surface for potential hydrophobic interactions while the aminopyridine portion offers a rich array of hydrogen bonding opportunities, making this a versatile fragment for probing a variety of protein binding sites.

Part 2: A Strategic Workflow for FBDD Campaign Implementation

This section outlines a comprehensive, step-by-step workflow for utilizing 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine in a typical FBDD campaign, from initial screening to hit validation and characterization.

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Screening Primary Screen (e.g., SPR) Hit_Triage Hit Triage & Confirmation Screening->Hit_Triage Initial Hits Ortho_Assay Orthogonal Assay (e.g., NMR, DSF) Hit_Triage->Ortho_Assay Confirmed Hits Dose_Response Dose-Response & Affinity (KD Determination) Ortho_Assay->Dose_Response Structural_Bio Structural Biology (X-ray Crystallography) Dose_Response->Structural_Bio SAR_Exploration SAR by Catalog & Parallel Synthesis Structural_Bio->SAR_Exploration Binding Mode Data Lead_Opt Lead Optimization SAR_Exploration->Lead_Opt Hit_to_Lead cluster_Optimization Structure-Guided Optimization Fragment Fragment Hit 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine K_D = 250 µM Grow Vector 1: Fragment Growing Target solvent-exposed 5-amino group Add polar groups to improve solubility and potency Fragment->Grow Structure-Based Design Explore Vector 2: Pocket Exploration Modify isopropyl group Target adjacent hydrophobic pocket for increased affinity Fragment->Explore Structure-Based Design Lead Lead Compound Optimized analog with improved potency and ADME properties K_D = 50 nM Grow->Lead Explore->Lead

Sources

Foundational

The Pyrazolo[3,4-b]pyridine Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide on Structure-Activity Relationships and Therapeutic Applications The pyrazolo[3,4-b]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on Structure-Activity Relationships and Therapeutic Applications

The pyrazolo[3,4-b]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases. This unique arrangement of nitrogen atoms and aromatic rings provides a versatile framework for designing potent and selective modulators of various biological targets.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects, making it a "privileged scaffold" in drug discovery.[3][4][5][6] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of the pyrazolo[3,4-b]pyridine core, detailing its application in targeting key protein families and outlining the synthetic and biological evaluation methodologies that underpin these discoveries.

The Architectural Versatility of the Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine ring system offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The key positions for substitution are the pyrazole nitrogen (N1), and the pyridine ring carbons (C3, C4, C5, and C6).[1] The stability of the 1H-tautomer over the 2H-tautomer is a notable feature of this scaffold.[1] The strategic placement of various functional groups at these positions dictates the molecule's interaction with its biological target, influencing potency, selectivity, and pharmacokinetic profile.

I. Targeting Protein Kinases: A Major Frontier for Pyrazolo[3,4-b]pyridines

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazolo[3,4-b]pyridine core has proven to be an exceptional scaffold for the development of potent and selective kinase inhibitors.

A. Tropomyosin Receptor Kinase (TRK) Inhibitors

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that are attractive targets in oncology.[7][8] The development of pyrazolo[3,4-b]pyridine-based TRK inhibitors has shown significant promise.

A noteworthy example is compound C03 , which demonstrated potent inhibitory activity against TRKA with an IC50 value of 56 nM.[7][8] This compound also exhibited significant antiproliferative activity against the Km-12 cell line (IC50 = 0.304 μM) and showed good plasma stability.[7][8] The SAR studies for this class of compounds highlighted the importance of specific substitutions on the pyrazolo[3,4-b]pyridine core for achieving high potency and selectivity.

Table 1: Structure-Activity Relationship of Pyrazolo[3,4-b]pyridine Derivatives as TRK Inhibitors

CompoundR1R2TRKA IC50 (nM)Km-12 Cell Proliferation IC50 (µM)
C03 [Structure Detail][Structure Detail]560.304
C09 [Structure Detail][Structure Detail]57ND
C10 [Structure Detail][Structure Detail]26ND

ND: Not Determined. Data sourced from[8]

B. Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Dysregulation of FGFR signaling is implicated in various cancers. A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR kinase inhibitors.[9]

SAR studies revealed that the N(1)-H of the pyrazolopyridine moiety is crucial for activity, likely participating in hydrogen bonding interactions within the FGFR1 kinase domain.[9] N-methylation of this position led to a complete loss of activity.[9] Furthermore, the introduction of chlorine atoms at the 2- and 6-positions of a phenyl ring substituent enhanced selectivity for FGFR over VEGFR2.[9] Compound 7n from this series showed significant in vivo antitumor activity in an H1581 xenograft model.[9]

C. Anaplastic Lymphoma Kinase (ALK) Inhibitors

Mutations in the anaplastic lymphoma kinase (ALK) gene are drivers in certain types of non-small cell lung cancer. Pyrazolo[3,4-b]pyridine derivatives have been investigated as inhibitors of both wild-type and mutant forms of ALK.[10] SAR studies focused on overcoming resistance to existing therapies, such as the L1196M gatekeeper mutation.[10]

D. Cyclin-Dependent Kinase (CDK) Inhibitors

As key regulators of the cell cycle, CDKs are established targets for cancer therapy. 3,5-disubstituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to possess potent and selective CDK inhibitory activities, leading to the inhibition of tumor cell proliferation.[11]

E. TANK-Binding Kinase 1 (TBK1) Inhibitors

TBK1 is a noncanonical IKK family member involved in innate immunity and oncogenesis.[12][13] Rational drug design has led to the discovery of 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors. Compound 15y emerged as a highly potent inhibitor with an IC50 of 0.2 nM and demonstrated good selectivity.[12][13] It effectively inhibited the TBK1 downstream IFN signaling pathway.[12][13]

II. Pyrazolo[3,4-b]pyridines as Topoisomerase II Inhibitors

Topoisomerase II is a crucial enzyme in DNA replication and a validated target for anticancer drugs.[14] Novel pyrazolo[3,4-b]pyridine derivatives have been designed and evaluated as topoisomerase IIα inhibitors.[14]

Compound 8c from a synthesized series displayed potent and broad-spectrum antiproliferative activity across a panel of 60 cancer cell lines, with a GI50 MG-MID value of 1.33 µM.[14] Mechanistic studies confirmed that this compound induces DNA damage, causes S-phase cell cycle arrest, and promotes apoptosis.[14] Its activity was comparable to the well-known topoisomerase II inhibitor, etoposide.[14]

III. Neurodegenerative Diseases: A New Therapeutic Avenue

The pyrazolo[3,4-b]pyridine scaffold is also being explored for its potential in treating neurodegenerative disorders like Alzheimer's disease.[3][15][16]

A. β-Amyloid Plaque Imaging Agents

Certain pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to bind to β-amyloid plaques, a pathological hallmark of Alzheimer's disease.[3][16] These compounds exhibit interesting photophysical properties, suggesting their potential use as fluorescent probes for AD diagnosis.[3] For instance, dimethylamino- and pyrene-substituted derivatives demonstrated high and selective binding to amyloid plaques in human brain tissue.[3]

B. Neuroprotective Agents

Some structurally related pyrazolo[3,4-b]pyridines have been reported to possess neuroprotective, antidepressant, and anxiolytic properties.[3][16] Etazolate is a pyrazolo[3,4-b]pyridine derivative that has been clinically investigated for its potential as an anti-Alzheimer's agent.[3][16]

IV. Modulators of Metabolic Pathways

Recent research has expanded the therapeutic potential of pyrazolo[3,4-b]pyridines to include metabolic diseases.

A. AMP-Activated Protein Kinase (AMPK) Activators

AMPK is a key regulator of cellular energy homeostasis, making it an attractive target for the treatment of metabolic disorders like type 2 diabetes and obesity. A series of pyrazolo[3,4-b]pyridine derivatives were designed as AMPK activators.[17] SAR studies indicated that an exposed pyrazole N-H and para substitution on a diphenyl group were critical for potency.[17] Compound 17f showed activation comparable to the known AMPK activator A-769662 and effectively inhibited cell proliferation in the NRK-49F cell line.[17]

V. Synthetic Strategies for Pyrazolo[3,4-b]pyridine Core Construction

The synthesis of the pyrazolo[3,4-b]pyridine scaffold can be broadly categorized into two main strategies: building the pyridine ring onto a pre-existing pyrazole or constructing the pyrazole ring onto a pyridine core.[1][2]

A. Pyridine Ring Formation from a Pyrazole Precursor

This is a widely used approach, often starting from a 5-aminopyrazole derivative.

General Protocol for the Synthesis of 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines:

  • Synthesis of Aminopyrazole: React a suitable arylhydrazine with a cyano-ketone to form the corresponding 5-aminopyrazole.

  • Cyclization to Pyrazolopyridinone: Condense the aminopyrazole with an appropriate β-ketoester to yield a 1,6-disubstituted pyrazolo[3,4-b]pyridine-4-one.

  • Functionalization: The 4-oxo group can then be converted to other functionalities, such as chloro or ether linkages, to generate a library of target compounds.[18]

A common method involves the Gould-Jacobs reaction, where a 3-aminopyrazole is reacted with diethyl 2-(ethoxymethylene)malonate to form the pyrazolo[3,4-b]pyridine ring system.[1] Another versatile approach is a three-component reaction involving an aldehyde, a carbonyl compound with an α-hydrogen, and a 5-aminopyrazole, which proceeds with high yields and regioselectivity.[1][2]

B. Pyrazole Ring Formation from a Pyridine Precursor

This strategy involves the cyclization of suitably substituted pyridine derivatives to form the fused pyrazole ring. For instance, the reaction of 2-chloro-3-cyanopyridines with hydrazines can yield 3-aminopyrazolo[3,4-b]pyridines.[5]

Diagram 1: General Synthetic Strategies for Pyrazolo[3,4-b]pyridines

G cluster_0 Pyridine Ring Formation cluster_1 Pyrazole Ring Formation 5-Aminopyrazole 5-Aminopyrazole Pyrazolo[3,4-b]pyridinone Pyrazolo[3,4-b]pyridinone 5-Aminopyrazole->Pyrazolo[3,4-b]pyridinone Cyclization Beta-Ketoester Beta-Ketoester Beta-Ketoester->Pyrazolo[3,4-b]pyridinone Final Product A Final Product A Pyrazolo[3,4-b]pyridinone->Final Product A Functionalization 2-Chloro-3-cyanopyridine 2-Chloro-3-cyanopyridine 3-Aminopyrazolo[3,4-b]pyridine 3-Aminopyrazolo[3,4-b]pyridine 2-Chloro-3-cyanopyridine->3-Aminopyrazolo[3,4-b]pyridine Cyclization Hydrazine Hydrazine Hydrazine->3-Aminopyrazolo[3,4-b]pyridine Final Product B Final Product B 3-Aminopyrazolo[3,4-b]pyridine->Final Product B Further Modification

Caption: Key retrosynthetic approaches to the pyrazolo[3,4-b]pyridine core.

VI. Biological Evaluation Protocols

The assessment of the biological activity of novel pyrazolo[3,4-b]pyridine derivatives involves a cascade of in vitro and in vivo assays.

A. In Vitro Kinase Inhibition Assays

Protocol for Radiometric Kinase Assay (e.g., for ALK):

  • Prepare a reaction mixture containing the kinase, a specific substrate (e.g., a peptide), and [γ-³³P]ATP in a suitable buffer.

  • Add the test compound at various concentrations.

  • Incubate the mixture to allow for the phosphorylation reaction to occur.

  • Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³³P]ATP, typically using phosphocellulose paper.

  • Quantify the amount of incorporated radiolabel using a scintillation counter to determine the kinase activity.

  • Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.[10]

B. Cell-Based Antiproliferative Assays

Protocol for Sulforhodamine B (SRB) Assay:

  • Seed cancer cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).[12]

  • Fix the cells with trichloroacetic acid.

  • Stain the fixed cells with SRB, a dye that binds to cellular proteins.

  • Wash away the unbound dye and solubilize the protein-bound dye.

  • Measure the absorbance at a specific wavelength to determine the cell density.

  • Calculate the GI50 (Growth Inhibition 50) or IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth.[4][12]

Diagram 2: Workflow for the Discovery of Novel Pyrazolo[3,4-b]pyridine-Based Therapeutics

G Start Start Library_Design Library Design & Synthesis Start->Library_Design In_Vitro_Screening In Vitro Screening (e.g., Kinase Assays) Library_Design->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Screening->SAR_Analysis SAR_Analysis->Library_Design Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Cell-Based_Assays Cell-Based Assays (e.g., SRB Assay) Lead_Optimization->Cell-Based_Assays In_Vivo_Studies In Vivo Efficacy & Toxicology Studies Cell-Based_Assays->In_Vivo_Studies Clinical_Candidate Clinical_Candidate In_Vivo_Studies->Clinical_Candidate

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Protocols & Analytical Methods

Method

Application Note: Leveraging 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine for the Synthesis of Potent and Selective Kinase Inhibitors

Introduction: The Privileged Scaffold in Kinase Inhibition The 1H-pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous potent and selective k...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

The 1H-pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors.[1][2][3] Its bicyclic structure serves as a bioisostere for the adenine ring of ATP, enabling competitive binding to the hinge region of the kinase active site.[4] This interaction is a critical anchor for achieving high-affinity inhibition. The strategic placement of substituents on this core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This application note provides a detailed guide for researchers on utilizing a key intermediate, 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine , in the synthesis and evaluation of novel kinase inhibitors. The 1-isopropyl group can provide advantageous steric and hydrophobic interactions within the ATP binding pocket, potentially enhancing potency and selectivity against specific kinase targets.

Mechanism of Action: Hinge Binding and Beyond

The efficacy of pyrazolo[3,4-b]pyridine-based inhibitors stems from their ability to mimic the purine base of ATP and form crucial hydrogen bonds with the kinase hinge region. The N1-H of the pyrazole ring and the pyridine nitrogen are key hydrogen bond donors and acceptors, respectively.[5][6] The 5-amino group of our starting material serves as a versatile handle for introducing various substituents that can protrude from the active site and interact with other regions of the kinase, thereby dictating selectivity and potency.

The 1-isopropyl substituent is not merely a passive placeholder. Its bulk can orient the pyrazolopyridine core favorably within the ATP-binding pocket and establish van der Waals interactions with hydrophobic residues, contributing to the overall binding affinity. This strategic substitution can also influence the planarity of the bicyclic system, which has been shown to be a key feature for some kinase inhibitors.[2]

cluster_kinase Kinase Active Site cluster_inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Hinge Hinge Hydrophobic Pocket Hydrophobic Pocket Solvent Front Solvent Front Scaffold Pyrazolo[3,4-b]pyridine Core Scaffold->Hinge H-Bonds Isopropyl 1-Isopropyl Group Isopropyl->Hydrophobic Pocket van der Waals R-Group Substituent at C5 R-Group->Solvent Front Selectivity Interactions

Caption: Interaction of a 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine derivative with a kinase active site.

Synthetic Protocol: Synthesis of a Representative Cyclin-Dependent Kinase (CDK) Inhibitor

This protocol outlines the synthesis of a representative CDK inhibitor via a Buchwald-Hartwig amination, a common and versatile method for forming the C-N bond crucial for the activity of many pyrazolopyridine-based inhibitors.[7]

Reaction Scheme:

Start 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine Reaction + Start->Reaction ArylHalide Aryl Halide (e.g., 4-bromobenzonitrile) ArylHalide->Reaction Product CDK Inhibitor Reaction->Product Pd Catalyst, Ligand, Base Dioxane, 100 °C

Caption: General synthetic workflow for a CDK inhibitor.

Materials and Reagents:

ReagentSupplierGrade
1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amineCommercial Source>98%
4-bromobenzonitrileCommercial Source>98%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Commercial SourceCatalyst Grade
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)Commercial SourceLigand Grade
Cesium Carbonate (Cs₂CO₃)Commercial SourceAnhydrous, >99%
1,4-DioxaneCommercial SourceAnhydrous, Sure/Seal™
Dichloromethane (DCM)Commercial SourceHPLC Grade
Ethyl Acetate (EtOAc)Commercial SourceHPLC Grade
HexanesCommercial SourceHPLC Grade
BrineIn-house preparationSaturated aqueous NaCl
Anhydrous Magnesium Sulfate (MgSO₄)Commercial SourceReagent Grade

Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine (1.0 eq), 4-bromobenzonitrile (1.1 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.05 eq) to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the starting amine.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

    • Wash the celite pad with additional ethyl acetate.

    • Combine the organic filtrates and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: Kinase Inhibition and Cellular Proliferation Assays

A. In Vitro Kinase Inhibition Assay (CDK2/Cyclin A)

This protocol describes a luminescence-based kinase assay to determine the IC₅₀ value of the synthesized inhibitor against CDK2/Cyclin A.

Materials:

Reagent/KitSupplier
CDK2/Cyclin A KinaseCommercial Source
Kinase-Glo® Max Luminescent Kinase AssayPromega
ATPCommercial Source
Substrate PeptideCommercial Source
Assay BufferCommercial Source
384-well white platesCommercial Source

Protocol:

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup: In a 384-well plate, add the inhibitor dilutions, positive control (e.g., Roscovitine), and negative control (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing CDK2/Cyclin A, substrate peptide, and ATP in the assay buffer.

    • Add the kinase reaction mixture to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add the Kinase-Glo® Max reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Data Acquisition: After a 10-minute incubation, measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and plot the data to determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

B. Cellular Proliferation Assay (e.g., in a cancer cell line like HCT116)

Materials:

Reagent/KitSupplier
HCT116 cell lineATCC
CellTiter-Glo® Luminescent Cell Viability AssayPromega
DMEM mediumCommercial Source
Fetal Bovine Serum (FBS)Commercial Source
Penicillin-StreptomycinCommercial Source
96-well clear bottom platesCommercial Source

Protocol:

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment: Add the CellTiter-Glo® reagent to each well and measure the luminescence after a 10-minute incubation.

  • Data Analysis: The luminescent signal is directly proportional to the number of viable cells. Calculate the percent viability for each inhibitor concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Representative Data

The following table summarizes the inhibitory activities of various pyrazolo[3,4-b]pyridine derivatives against different kinases, as reported in the literature. This data highlights the potential of this scaffold to be tailored for specific targets.

Kinase TargetIC₅₀ (nM)Reference Compound Class
CDK1Potent inhibition3,5-disubstituted pyrazolo[3,4-b]pyridines
CDK20.57 - 0.93 µMPyrazolo[3,4-b]pyridine derivatives
TRKA56 nMPyrazolo[3,4-b]pyridine derivatives
TBK10.2 nM1H-pyrazolo[3,4-b]pyridine derivatives
FGFR1Potent inhibition1H-pyrazolo[3,4-b]pyridine derivatives
JAK26.5 - 9.7 nM1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives

Note: The specific activity of a newly synthesized compound will depend on its unique substitution pattern.

Conclusion

1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and insights provided in this application note offer a solid foundation for researchers to design, synthesize, and evaluate potent and selective inhibitors targeting a wide range of kinases implicated in various diseases, particularly cancer. The strategic use of this building block, coupled with a rational design approach, holds significant promise for the development of next-generation targeted therapies.

References

  • Misra, R. N., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4302. [Link]

  • Zhang, L., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), e1900066. [Link]

  • Liu, N., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1744. [Link]

  • Ghorab, M. M., et al. (2015). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Journal of Heterocyclic Chemistry, 52(5), 1461-1471. [Link]

  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1416-1433. [Link]

  • Contreras, J. M., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(21), 5038. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 23(11), 2958. [Link]

  • Al-Ostath, A., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 28(13), 5109. [Link]

  • BenchChem. (2025). Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors for Cancer Research Using 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem.
  • Wang, Y., et al. (2022). Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway. Archiv der Pharmazie, 355(6), e2100465. [Link]

  • Ezzat, M. O., et al. (2024). Design, synthesis, and biological evaluation of furan-bearing pyrazolo[3,4-b]pyridines as novel inhibitors of CDK2 and P53-MDM2 protein-protein interaction. Archiv der Pharmazie. [Link]

  • Varkhedkar, A., & Mascarenhas, M. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry. [Link]

  • Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-1136. [Link]

  • Zhang, T., et al. (2019). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. Bioorganic & Medicinal Chemistry, 27(9), 1755-1770. [Link]

  • Duan, Y., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 629-634. [Link]

  • Zhang, T., et al. (2017). Structure-Based Design and Synthesis of 1 H -pyrazolo[3,4- d ]pyrimidin-4-amino Derivatives as Janus Kinase 3 Inhibitors. Journal of Medicinal Chemistry, 60(13), 5695-5712. [Link]

  • El-Damasy, D. A., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][9][10]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1969-1985. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Derivatives from 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its structural resemblance to purine bases...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, particularly protein kinases.[2] Derivatives of this heterocyclic system have shown promise as potent and selective inhibitors for various kinases, including Fibroblast Growth Factor Receptors (FGFRs), making them valuable for the development of novel cancer therapeutics.[2] The 1-isopropyl substituent can provide favorable hydrophobic interactions in protein binding pockets, while the 5-amino group serves as a crucial handle for introducing a diverse array of substituents to modulate potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive overview of the synthetic protocols for preparing the core molecule, 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine, and subsequently generating a library of derivatives through common and robust chemical transformations. The methodologies are designed to be adaptable for structure-activity relationship (SAR) studies.

Synthetic Strategy Overview

The overall synthetic approach is a two-stage process. First, the synthesis of the core intermediate, 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine, is achieved. This is followed by the derivatization of the 5-amino group to explore chemical diversity.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Derivatization A Isopropylhydrazine C 1-isopropyl-1H-pyrazol-5-amine A->C Condensation B β-Ketonitrile B->C E 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine C->E Annulation D 1,3-Biselectrophile D->E I Amide Derivatives E->I Acylation J Sulfonamide Derivatives E->J Sulfonylation K Urea Derivatives E->K Urea Formation F Acyl Halides F->I G Sulfonyl Halides G->J H Isocyanates H->K

Figure 1: General workflow for the synthesis and derivatization of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine.

Part 1: Synthesis of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine (Core Scaffold)

The synthesis of the pyrazolo[3,4-b]pyridine core is most efficiently achieved by first constructing the N-substituted pyrazole ring, followed by annulation of the pyridine ring.

Protocol 1.1: Synthesis of 1-isopropyl-1H-pyrazol-5-amine

This protocol is based on the well-established reaction of β-ketonitriles with hydrazines to form 5-aminopyrazoles.

Reaction Scheme:

Materials:

  • Isopropylhydrazine

  • Ethyl (ethoxymethylene)cyanoacetate

  • Ethanol

  • Triethylamine (TEA)

Procedure:

  • To a stirred solution of isopropylhydrazine (1.0 eq) in ethanol, add triethylamine (1.2 eq).

  • Slowly add ethyl (ethoxymethylene)cyanoacetate (1.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-isopropyl-1H-pyrazol-5-amine.

Expert Insights:

  • The use of a base like triethylamine is crucial to neutralize the acid formed during the reaction and to facilitate the cyclization step.

  • This reaction is generally high-yielding and provides a clean product after purification. The regioselectivity is driven by the differential reactivity of the electrophilic centers in ethyl (ethoxymethylene)cyanoacetate.

Protocol 1.2: Annulation to 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine

The pyridine ring is constructed by reacting the 5-aminopyrazole with a suitable 1,3-biselectrophile. For the synthesis of a 5-aminopyrazolo[3,4-b]pyridine, an enaminone or a related synthon is a suitable reaction partner.

Reaction Scheme:

Materials:

  • 1-isopropyl-1H-pyrazol-5-amine (from Protocol 1.1)

  • 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (or a similar enaminone)

  • Acetic acid

Procedure:

  • A mixture of 1-isopropyl-1H-pyrazol-5-amine (1.0 eq) and 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1.1 eq) in glacial acetic acid is heated to reflux.

  • The reaction is monitored by TLC until the starting materials are consumed (typically 8-12 hours).

  • The reaction mixture is cooled to room temperature and poured into ice-water.

  • The mixture is neutralized with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization or column chromatography to yield 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine.

Expert Insights:

  • The reaction mechanism involves an initial Michael addition of the C4 of the aminopyrazole to the enaminone, followed by cyclization and elimination of dimethylamine to form the pyridine ring.

  • Acetic acid acts as both a solvent and a catalyst for this condensation reaction.

Part 2: Derivatization of the 5-Amino Group

The 5-amino group of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a versatile handle for introducing a wide range of functional groups to explore the SAR of this scaffold. The following protocols outline common derivatization reactions.

Protocol 2.1: Acylation to Form Amide Derivatives

Acylation of the 5-amino group with various acyl chlorides or anhydrides is a straightforward method to introduce amide functionalities.

G A 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine E Amide Product A->E Reaction B Acyl Chloride/Anhydride B->E C Base (e.g., Pyridine, TEA) C->E D Solvent (e.g., DCM, THF) D->E

Figure 2: Workflow for the acylation of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine.

Materials:

  • 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride (1.1 eq)

  • Pyridine or triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine (1.0 eq) in DCM and add pyridine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC, typically 1-3 hours).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Acyl ChlorideBaseSolventTypical Yield (%)
Acetyl chloridePyridineDCM85-95
Benzoyl chlorideTEATHF80-90
Cyclopropanecarbonyl chloridePyridineDCM82-92

Table 1: Representative conditions and expected yields for the acylation of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine.

Expert Insights:

  • The choice of base and solvent can influence the reaction rate and yield. Pyridine is often used as it can also act as a catalyst.

  • This reaction is generally robust and tolerates a wide variety of functional groups on the acyl chloride.

Protocol 2.2: Sulfonylation to Form Sulfonamide Derivatives

Reaction with sulfonyl chlorides provides access to sulfonamide derivatives, which can act as hydrogen bond donors and acceptors.

Materials:

  • 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine

  • Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 eq)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine (1.0 eq) in pyridine.

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Sulfonyl ChlorideBaseSolventTypical Yield (%)
Methanesulfonyl chloridePyridinePyridine75-85
p-Toluenesulfonyl chloridePyridineDCM70-80
Benzenesulfonyl chloridePyridinePyridine72-82

Table 2: Representative conditions and expected yields for the sulfonylation of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine.

Expert Insights:

  • Sulfonylation reactions are typically slower than acylations and may require longer reaction times or gentle heating.

  • Pyridine is a common choice of solvent and base for this transformation.

Protocol 2.3: Urea Formation

The synthesis of urea derivatives can be achieved by reacting the 5-amino group with an appropriate isocyanate.

Materials:

  • 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine

  • Isocyanate (e.g., phenyl isocyanate, cyclohexyl isocyanate) (1.05 eq)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine (1.0 eq) in THF.

  • Add the isocyanate (1.05 eq) dropwise at room temperature.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC, typically 2-4 hours).

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Wash the crude product with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • The product is often pure enough for biological testing without further purification. If necessary, recrystallize or perform column chromatography.

IsocyanateSolventTypical Yield (%)
Phenyl isocyanateTHF90-98
Cyclohexyl isocyanateDCM88-96
4-Chlorophenyl isocyanateTHF91-99

Table 3: Representative conditions and expected yields for urea formation from 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine.

Expert Insights:

  • This reaction is typically high-yielding and proceeds cleanly under mild conditions.

  • The choice of solvent can be critical, with aprotic solvents like THF and DCM being preferred to avoid reaction with the isocyanate.

Conclusion

The protocols outlined in this guide provide a robust framework for the synthesis and derivatization of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine. By systematically applying these methods, researchers can generate diverse libraries of compounds for SAR studies, facilitating the discovery of novel and potent drug candidates targeting a range of diseases. The versatility of the 5-amino group as a synthetic handle, combined with the privileged nature of the pyrazolo[3,4-b]pyridine scaffold, makes this an attractive area for further exploration in medicinal chemistry.

References

  • Wenglowsky, S. (2013). Pyrazolo[3,4-b]pyridine kinase inhibitors: A patent review (2008–present).
  • Li, Z., et al. (2014).
  • Abdel-Latif, E., et al. (2021). Synthesis of New Polyheterocyclic Ring Systems Derived from 3-Amino-5-Bromo-4,6-Dimethyl-1H-Pyrazolo[3,4-b]Pyridine.
  • Sun, C., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 618-622.
  • Park, A., et al. (2021). Synthesis of Novel 1H-Pyrazolo[3,4-b]Pyridine Derivatives as DYRK 1A/1B Inhibitors. Bioorganic & Medicinal Chemistry Letters, 47, 128226.
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). Molecular Diversity. [Link]

  • Patel, J.B., et al. (1985). Pharmacology of Pyrazolopyridines. Pharmacology Biochemistry and Behavior, 23(5), 675-680.
  • Almansa, C., et al. (2008). Versatile Three Component Coupling for the Synthesis of Pyrazolopyridines and Other Pyrido Fused Systems. Heterocycles, 75(7), 1695-1709.

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Method

Application Notes &amp; Protocols: 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine as a Versatile Scaffold for Next-Generation RET Kinase Inhibitors

Introduction: The Strategic Imperative for Targeting RET Kinase The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is a critical mediator of cell growth, differentiation, and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Targeting RET Kinase

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is a critical mediator of cell growth, differentiation, and survival.[1][2] While essential for normal development, aberrant RET activity is a known oncogenic driver in a subset of cancers.[3] Constitutive activation, resulting from specific gene fusions (e.g., in non-small cell lung cancer, NSCLC) or point mutations (e.g., in medullary thyroid carcinoma, MTC), leads to uncontrolled downstream signaling and malignant proliferation.[2][3][4]

The advent of targeted therapies has revolutionized treatment for these cancers, moving beyond cytotoxic chemotherapy to precision medicines that selectively block the activity of the mutated protein.[1][5] Kinase inhibitors, small molecules designed to fit into the ATP-binding pocket of the kinase domain, have shown remarkable efficacy.[6][7] Within this field, the pyrazolopyridine scaffold has emerged as a "privileged structure," a molecular framework that frequently serves as a highly effective hinge-binder for various kinases.[8][9][10][11]

This document provides a detailed guide for researchers on the strategic use of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS: 872103-27-0)[12][13], a key building block for the synthesis of potent and selective RET kinase inhibitors. We will explore the underlying biology, provide detailed synthetic and analytical protocols, and explain the rationale behind the experimental design.

Section 1: The RET Signaling Pathway and Mechanism of Inhibition

Canonical and Oncogenic RET Signaling

Under normal physiological conditions, RET is activated upon the formation of a complex between its ligand, a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL), and a glycosylphosphatidylinositol-anchored co-receptor (GFRα).[4][14] This event induces the dimerization of two RET monomers, leading to trans-autophosphorylation of key tyrosine residues in the cytoplasmic kinase domain.[15] These phosphorylated sites serve as docking platforms for adaptor proteins, triggering downstream signaling cascades, most notably the RAS/RAF/MAPK and PI3K/AKT pathways, which promote cell survival and proliferation.[3][4][6]

In RET-driven cancers, this tightly regulated process is hijacked. Gene fusions or activating mutations cause ligand-independent dimerization and constitutive kinase activity, leading to a constant "on" state that drives oncogenesis.[4][6][15]

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm Ligand (GFL) Ligand (GFL) Co-receptor (GFRa) Co-receptor (GFRa) Ligand (GFL)->Co-receptor (GFRa) Binds RET_Monomer RET Monomer Co-receptor (GFRa)->RET_Monomer Recruits RET_Dimer RET Dimer (Constitutively Active in Cancer) RET_Monomer->RET_Dimer Dimerization P Autophosphorylation RET_Dimer->P ATP ATP ATP->P ADP ADP P->ADP Downstream_Signaling RAS/MAPK & PI3K/AKT Pathways P->Downstream_Signaling Activates Cell_Response Cell Proliferation, Growth, Survival Downstream_Signaling->Cell_Response Inhibitor Pyrazolopyridine-based RET Inhibitor Inhibitor->RET_Dimer Blocks ATP Binding

Caption: Dysregulated RET signaling pathway and the point of therapeutic intervention.
Rationale for the Pyrazolopyridine Scaffold

The 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine scaffold is exceptionally well-suited for designing RET inhibitors for several reasons:

  • Hinge Binding: The pyrazolopyridine core is an isostere of adenine and is designed to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, effectively anchoring the molecule.[8]

  • Versatile Handle: The 5-amino group provides a convenient and reactive site for chemical modification. This allows for the introduction of various side chains that can extend into other regions of the ATP pocket, conferring potency and selectivity.

  • Modulation of Properties: The N1-isopropyl group can enhance binding affinity through hydrophobic interactions and may improve metabolic stability and cell permeability.[16][17]

Section 2: Synthetic Strategy and Protocols

The overarching strategy involves using the 5-amino group of the core scaffold as a nucleophile or coupling partner to build out the final inhibitor structure. Amide bond formation is a robust and widely used method for this purpose.

Synthetic_Workflow Start 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine Coupling Amide Coupling Reaction (with R-COCl or R-COOH) Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Characterization Structure & Purity Analysis (NMR, LC-MS, HPLC) Purification->Characterization Evaluation Biological Evaluation Characterization->Evaluation Biochemical Biochemical Assay (RET Kinase IC₅₀) Evaluation->Biochemical Cellular Cell-based Assay (TT Cell GI₅₀) Evaluation->Cellular

Caption: General workflow for the synthesis and evaluation of RET inhibitors.
Protocol 1: Synthesis of N-(1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-4-methoxybenzamide

This protocol details a representative amide coupling reaction. The choice of 4-methoxybenzoyl chloride as the coupling partner is illustrative; researchers can substitute this with a wide variety of acid chlorides or carboxylic acids to explore structure-activity relationships (SAR).

Materials & Reagents

ReagentSupplierCAS No.M.W. ( g/mol )
1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amineVarious872103-27-0176.22
4-methoxybenzoyl chlorideSigma-Aldrich100-07-2170.59
Pyridine (anhydrous)Acros Organics110-86-179.10
Dichloromethane (DCM, anhydrous)Fisher Scientific75-09-284.93
Saturated Sodium Bicarbonate (aq.)---
Brine (Saturated NaCl aq.)---
Anhydrous Magnesium Sulfate (MgSO₄)-7487-88-9120.37
Silica Gel (230-400 mesh)---

Procedure

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine (500 mg, 2.84 mmol, 1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (20 mL).

  • Base Addition: Add anhydrous pyridine (0.46 mL, 5.68 mmol, 2.0 eq) to the solution via syringe. Cool the flask to 0 °C in an ice bath.

    • Insight: Pyridine acts as a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product. Anhydrous conditions are crucial to prevent hydrolysis of the reactive acid chloride.

  • Acyl Chloride Addition: Slowly add a solution of 4-methoxybenzoyl chloride (534 mg, 3.12 mmol, 1.1 eq) in anhydrous DCM (5 mL) dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by slowly adding 20 mL of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 20% to 60% ethyl acetate in hexanes to afford the pure product.

Expected Characterization Data

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.51 (s, 1H), 8.25 (d, J=2.0 Hz, 1H), 8.10 (s, 1H), 7.95 (d, J=8.8 Hz, 2H), 7.05 (d, J=8.8 Hz, 2H), 4.85 (sept, J=6.7 Hz, 1H), 3.90 (s, 3H), 1.60 (d, J=6.7 Hz, 6H).

  • LC-MS (ESI): m/z 311.15 [M+H]⁺.

  • Purity (HPLC): >98%.

Protocol 2: In Vitro RET Kinase Biochemical Assay

This protocol provides a framework for determining the IC₅₀ value of a synthesized compound against recombinant RET kinase.

Materials

  • Recombinant human RET kinase (e.g., SignalChem, Cat# R04-11G)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Poly-Glu,Tyr (4:1) substrate

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure

  • Compound Dilution: Prepare a serial dilution of the test compound in kinase buffer. A typical starting concentration range is 100 µM to 1 nM.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of test compound dilution (or DMSO for control wells).

  • Enzyme Addition: Add 2.5 µL of a 2x RET kinase/substrate solution to each well.

  • Initiation: Add 5 µL of a 2x ATP solution to initiate the reaction. The final ATP concentration should be at or near the Km value for RET.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ kit. This involves adding ADP-Glo™ Reagent, incubating, then adding Kinase Detection Reagent and measuring luminescence on a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the high (no enzyme) and low (DMSO vehicle) controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell-Based Proliferation Assay

This assay measures the ability of a compound to inhibit the growth of a cancer cell line with a known RET mutation. TT cells, derived from a human medullary thyroid carcinoma, harbor an activating C634W mutation and are a standard model.[18][19]

Materials

  • TT human thyroid cancer cell line (ATCC® CRL-1803™)

  • F-12K Medium (ATCC® 30-2004™)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • CellTiter-Glo® 2.0 Assay (Promega)

  • Sterile, clear-bottom 96-well plates

Procedure

  • Cell Seeding: Seed TT cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium and add them to the wells. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours.

  • Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Reading: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal growth inhibition concentration (GI₅₀) by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Section 3: Data Interpretation and SAR

Systematic modification of the moiety attached to the 5-amino group allows for the exploration of the SAR and optimization of the lead compound.

Table 1: Representative Structure-Activity Relationship Data

CmpdR-Group (at 5-position)RET IC₅₀ (nM)TT Cell GI₅₀ (nM)Selectivity vs. KDR (Fold)
1 4-Methoxybenzoyl1545>100
2 3-Fluoro-4-methoxybenzoyl822>150
3 4-Trifluoromethylbenzoyl42110>50
4 Pyridine-4-carbonyl2570>80

Insight: The hypothetical data above illustrates how small changes can impact activity. The addition of a 3-fluoro group (Cmpd 2) may enhance potency by forming a favorable interaction with the protein or by altering the electronics of the ring. Conversely, a bulky electron-withdrawing group like CF₃ (Cmpd 3) might be detrimental to binding. This systematic approach is key to lead optimization.

Conclusion and Future Outlook

1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a high-value, strategically designed building block for the discovery of novel RET kinase inhibitors. Its inherent ability to engage the kinase hinge region and the versatility of its 5-amino group provide a robust platform for medicinal chemistry campaigns. The protocols outlined here offer a comprehensive workflow from synthesis to biological evaluation, enabling researchers to efficiently generate and test new chemical entities. Future work will focus on optimizing these leads to improve pharmacokinetic properties (ADME) and evaluate in vivo efficacy in preclinical cancer models, with the ultimate goal of developing next-generation targeted therapies for patients with RET-altered cancers.

References

  • RET signaling pathway and RET inhibitors in human cancer - PMC. (n.d.). PubMed Central. [Link]

  • What are RET inhibitors and how do they work? (2024, June 21). OncoDaily. [Link]

  • Mulligan, L. M. (2005). The RET signaling pathway: Linking developmental and neoplastic roles. Cancer Research, 65(9_Supplement), 1474–1475. [Link]

  • RET inhibitor. (2026, January 5). Grokipedia. [Link]

  • RET Kinase Inhibitors: Drug Class, Uses, Side Effects, Drug Names. (2021, November 2). RxList. [Link]

  • Wells, S. A., & Santoro, M. (2010). Targeting RET Receptor Tyrosine Kinase Activation in Cancer. Clinical Cancer Research, 16(24), 5936–5941. [Link]

  • Pyrazoloadenine Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach. (n.d.). National Institutes of Health. [Link]

  • The RET receptor tyrosine kinase signaling pathway and oncogenic signal... (n.d.). ResearchGate. [Link]

  • RET inhibitor. (n.d.). Wikipedia. [Link]

  • Subbiah, V., Yang, G., & Ou, S. I. (2022). RET signaling pathway and RET inhibitors in human cancer. Journal of Hematology & Oncology, 15(1), 93. [Link]

  • Design and synthesis of pyrazolo[3,4-d]pyrimidine RET inhibitors. (n.d.). ResearchGate. [Link]

  • Wang, P., et al. (2023). Design and Synthesis of 2-Aminopyrazolpyrimidopyridone Derivatives as RETV 804M and RETG 810C Kinase Inhibitors. ChemMedChem. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central. [Link]

  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (n.d.). PubMed. [Link]

  • Design and Synthesis of 2‐Aminopyrazolpyrimidopyridone Derivatives as RET and RET Kinase Inhibitors. (2025, November 2). ResearchGate. [Link]

  • Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. (n.d.). Europe PMC. [Link]

  • Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. (n.d.). ACS Publications. [Link]

  • Lee, Y., et al. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry, 125, 1145–1155. [Link]

  • Dinér, P., et al. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Journal of Medicinal Chemistry, 55(10), 4872–4876. [Link]

  • 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine. (n.d.). Pharmaffiliates. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022, May 19). Taylor & Francis Online. [Link]

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Application

Application Notes &amp; Protocols: Characterizing TBK1 Inhibition with 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine Derivatives

Introduction: Targeting TBK1 in Disease TANK-binding kinase 1 (TBK1) has emerged as a critical signaling node in a multitude of cellular processes, extending far beyond its initial discovery as a regulator of innate immu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting TBK1 in Disease

TANK-binding kinase 1 (TBK1) has emerged as a critical signaling node in a multitude of cellular processes, extending far beyond its initial discovery as a regulator of innate immunity. As a noncanonical IκB kinase (IKK), TBK1 is essential for orchestrating immune responses to viral and bacterial pathogens.[1][2] It acts as a central kinase in pathways initiated by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and the cGAS-STING pathway, culminating in the activation of transcription factors IRF3 and NF-κB.[2][3] This activation drives the production of type I interferons (IFN-I) and other inflammatory cytokines, which are vital for host defense.

However, the dysregulation of TBK1 activity is implicated in the pathophysiology of numerous diseases, including autoimmune disorders, inflammatory conditions, and various cancers.[4][5] In oncology, TBK1 can play a paradoxical role, sometimes mediating anti-tumor immunity while at other times supporting oncogenic transformation and survival.[3][6] This complex biology makes TBK1 a compelling and challenging therapeutic target for drug discovery.[4][7] The development of potent and selective small-molecule inhibitors is therefore crucial to both dissecting TBK1's complex roles and exploring its therapeutic potential.[5][8][9]

This guide focuses on a promising class of TBK1 inhibitors built upon the 1H-pyrazolo[3,4-b]pyridine scaffold. Recent studies have identified derivatives of this core structure, such as the exemplar compound 15y , as exceptionally potent and selective TBK1 inhibitors, demonstrating sub-nanomolar efficacy.[10][11] These compounds serve as powerful chemical tools for investigating TBK1 signaling. Here, we provide a comprehensive set of application notes and detailed protocols for researchers to characterize the activity of these inhibitors, from initial biochemical validation to confirmation of on-target effects in a cellular environment.

The TBK1 Signaling Axis: A Target for Inhibition

TBK1 functions as a central hub, integrating signals from various upstream sensors to activate downstream transcription factors. The diagram below illustrates a simplified, canonical pathway where TBK1 activation by cytosolic DNA (via cGAS-STING) or viral RNA leads to the phosphorylation and activation of IRF3. Our representative inhibitor, a 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine derivative, acts by directly binding to the ATP-binding pocket of TBK1, preventing the phosphorylation of its substrates.

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_kinase Kinase Cascade cluster_downstream Downstream Effect cGAS cGAS STING STING cGAS->STING cGAMP TBK1_inactive TBK1 (Inactive) STING->TBK1_inactive Recruitment & Activation dsDNA Cytosolic dsDNA dsDNA->cGAS cGAMP TBK1_active p-TBK1 (Active) (Ser172) TBK1_inactive->TBK1_active Autophosphorylation IRF3 IRF3 TBK1_active->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 Dimer p-IRF3 Dimer pIRF3->Dimer Nucleus Nucleus Dimer->Nucleus Transcription IFN-β Gene Transcription Nucleus->Transcription Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TBK1_active Inhibition

Figure 1: Simplified TBK1 signaling pathway and point of inhibition.

Experimental Validation Workflow

A robust validation cascade is essential to confidently characterize a novel kinase inhibitor. The following workflow outlines a logical progression from initial biochemical potency determination to functional cellular assays.

Experimental_Workflow A Step 1: Biochemical Potency In Vitro Kinase Assay B Step 2: Cellular Target Engagement Cellular Thermal Shift Assay (CETSA) A->B Confirms cell permeability and target binding C Step 3: Downstream Pathway Modulation Western Blot for p-IRF3 B->C Links target binding to pathway inhibition D Step 4: Functional Cellular Outcome Immunofluorescence for IRF3 Nuclear Translocation C->D Validates functional consequence

Figure 2: Recommended experimental workflow for TBK1 inhibitor validation.

Part 1: In Vitro Kinase Assay for Potency Determination (IC₅₀)

Objective: To determine the direct inhibitory potency (IC₅₀ value) of the 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine derivative against purified recombinant TBK1 enzyme.

Principle: This assay measures the ability of the inhibitor to block the phosphorylation of a substrate by TBK1. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction.[12] As inhibitor concentration increases, kinase activity decreases, leading to a lower ADP signal.

Table 1: Comparative Potency of TBK1 Inhibitors

Compound Scaffold TBK1 IC₅₀ (nM) Reference
Compound 15y 1H-Pyrazolo[3,4-b]pyridine 0.2 [10][11]
MRT67307 Pyrimidine 19 [10]

| BX795 | Pyrimidine | 7.1 |[10] |

Protocol: ADP-Glo™ TBK1 Kinase Assay

Materials:

  • Recombinant Human TBK1 (e.g., SignalChem, T01-11G)

  • TBK1 Substrate (e.g., IRF3-derived peptide)

  • ADP-Glo™ Kinase Assay Kit (Promega, V9101)

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[12]

  • Test Inhibitor (1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine derivative) dissolved in DMSO

  • ATP solution

  • White, opaque 384-well assay plates

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 10 µM.

  • Assay Setup:

    • Add 1 µL of diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[12]

    • Prepare a master mix of recombinant TBK1 enzyme in Kinase Buffer. Add 2 µL of this mix to each well. The optimal enzyme concentration should be determined empirically but is often in the range of 2-5 ng/well.[12]

    • Prepare a master mix of the TBK1 substrate and ATP in Kinase Buffer. The ATP concentration should be at or near its Kₘ for TBK1 for accurate IC₅₀ determination.

  • Kinase Reaction:

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well.

    • Incubate the plate at room temperature for 60 minutes.[12]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[12]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and provide luciferase/luciferin for signal generation.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that the inhibitor directly binds to and stabilizes TBK1 within intact cells.

Principle: CETSA leverages the principle of ligand-induced thermal stabilization.[13][14] When a protein is bound to a ligand (like our inhibitor), its thermal stability increases. By heating cell lysates to various temperatures, unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blot.[13][15][16]

Protocol: Western Blot-Based CETSA

Materials:

  • Cell line expressing endogenous TBK1 (e.g., HEK293T, THP-1)

  • Complete cell culture medium

  • Test Inhibitor and DMSO

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors

  • Lysis Buffer (e.g., NP-40 lysis buffer)

  • Primary antibody against total TBK1

  • HRP-conjugated secondary antibody

  • Standard Western blotting equipment and reagents

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test inhibitor (e.g., at 10x the biochemical IC₅₀) or DMSO (vehicle control) for 1-2 hours in complete medium.

  • Cell Harvest: Harvest cells, wash with cold PBS, and resuspend in PBS containing inhibitors to a final concentration of ~10⁷ cells/mL.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the individual aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C. Include an unheated control sample.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

    • Separate the soluble fraction from the aggregated protein by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[13][14]

  • Protein Quantification and Western Blot:

    • Carefully collect the supernatant (soluble fraction) from each sample.

    • Normalize the protein concentration of all samples.

    • Perform SDS-PAGE and Western blotting using a primary antibody against total TBK1.

  • Data Analysis:

    • Quantify the band intensity for TBK1 at each temperature for both inhibitor-treated and DMSO-treated samples.

    • Plot the percentage of soluble TBK1 (relative to the unheated control) against temperature. A successful target engagement will result in a rightward shift of the melting curve for the inhibitor-treated sample compared to the control.[13][16]

Part 3: Western Blot for Downstream Pathway Inhibition

Objective: To measure the inhibitor's effect on the TBK1 signaling pathway by quantifying the phosphorylation of its direct substrate, IRF3.

Principle: Active TBK1 phosphorylates IRF3 at key serine residues (e.g., Ser396 in human, Ser386 in mouse), which is a critical step for its dimerization and nuclear translocation.[17][18] A potent TBK1 inhibitor should reduce or abolish this phosphorylation event upon pathway stimulation. Phosphorylation of TBK1 itself at Ser172 is a marker of its activation.[17][19]

Protocol: Analysis of p-TBK1 and p-IRF3

Materials:

  • Cell line responsive to TBK1 activation (e.g., THP-1, RAW264.7, HeLa)

  • TBK1 pathway agonist (e.g., Poly(I:C) for TLR3, DMXAA or cGAMP for STING)

  • Test Inhibitor and DMSO

  • Lysis Buffer and Western blotting reagents

  • Primary antibodies: anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, and a loading control (e.g., GAPDH, β-actin).

Procedure:

  • Cell Seeding and Pre-treatment: Seed cells and allow them to adhere overnight. Pre-treat cells with a dose-range of the inhibitor or DMSO for 1-2 hours.

  • Pathway Stimulation: Add the TBK1 agonist (e.g., 10 µg/mL Poly(I:C) or 50 µM DMXAA) to the media and incubate for the optimal stimulation time (typically 1-3 hours, should be optimized).[20]

  • Cell Lysis: Wash cells with cold PBS and lyse directly in lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine protein concentration and normalize samples.

    • Separate lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against p-TBK1, p-IRF3, and their total protein counterparts, as well as a loading control.

  • Data Analysis: Quantify the band intensities. Calculate the ratio of the phosphorylated protein to the total protein for both IRF3 and TBK1. The inhibitor should cause a dose-dependent decrease in the p-IRF3/total IRF3 ratio.

Part 4: Immunofluorescence for IRF3 Nuclear Translocation

Objective: To visualize and quantify the functional downstream consequence of TBK1 inhibition—the prevention of IRF3 translocation to the nucleus.

Principle: Upon phosphorylation by TBK1, IRF3 dimerizes and translocates from the cytoplasm to the nucleus to initiate gene transcription.[17] Immunofluorescence (IF) microscopy can be used to visualize the subcellular localization of IRF3. An effective inhibitor will sequester IRF3 in the cytoplasm, even after pathway stimulation.[21]

Protocol: IRF3 Translocation Assay

Materials:

  • Cells seeded on glass coverslips or in imaging-grade microplates

  • TBK1 pathway agonist (e.g., Poly(I:C))

  • Test Inhibitor and DMSO

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[20]

  • Blocking Buffer (e.g., 5% BSA or normal goat serum in PBS)[21]

  • Primary antibody against total IRF3

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips. The next day, pre-treat with the inhibitor or DMSO for 1-2 hours, followed by stimulation with a TBK1 agonist for 1-3 hours.

  • Fixation and Permeabilization:

    • Wash cells gently with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash again with PBS.

    • Permeabilize the cell membranes with Triton X-100 for 10-15 minutes.[20]

  • Blocking and Staining:

    • Wash with PBS.

    • Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.[21]

    • Incubate with the primary IRF3 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody and a nuclear counterstain like DAPI for 1 hour at room temperature, protected from light.

  • Imaging and Analysis:

    • Wash three times with PBS and mount the coverslips onto microscope slides.

    • Acquire images using a fluorescence microscope.

    • Analysis: In unstimulated or inhibitor-treated stimulated cells, the IRF3 signal should be predominantly cytoplasmic. In cells stimulated with the agonist in the absence of the inhibitor, the IRF3 signal should co-localize with the DAPI signal in the nucleus. This can be quantified using image analysis software by measuring the ratio of nuclear to cytoplasmic fluorescence intensity.

References

  • Frontiers. (n.d.). TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. Retrieved from [Link]

  • protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]

  • PubMed. (2021). TANK-binding kinase 1 (TBK1): An emerging therapeutic target for drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). TBK1-regulated signaling pathways in inflammatory responses occurring in activated macrophages. Retrieved from [Link]

  • Cell. (2010). TBK1 Directly Engages Akt/PKB Survival Signaling to Support Oncogenic Transformation. Retrieved from [Link]

  • PubMed Central. (2024). Mechanism of TBK1 activation in cancer cells. Retrieved from [Link]

  • MDPI. (n.d.). TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. Retrieved from [Link]

  • PubMed. (2021). Recent progress in small molecule TBK1 inhibitors: a patent review (2015- 2020). Retrieved from [Link]

  • ACS Publications. (2014). Identification and Further Development of Potent TBK1 Inhibitors. Retrieved from [Link]

  • CAS.org. (2024). Defining the path to TBK1 inhibition with QSAR modeling. Retrieved from [Link]

  • protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]

  • ResearchGate. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) In vitro kinase assay v1. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]

  • PubMed. (2022). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]

  • Grokipedia. (2026). Cellular thermal shift assay. Retrieved from [Link]

  • NIH. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]

  • ResearchGate. (n.d.). Serine/threonine-protein kinase TBK1 antibody screening by immunofluorescence. Retrieved from [Link]

  • PubMed Central. (2021). TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections. Retrieved from [Link]

  • AACR Journals. (n.d.). Evaluating TBK1 as a Therapeutic Target in Cancers with Activated IRF3. Retrieved from [Link]

  • MDPI. (n.d.). Cytosolic Immunostimulatory DNA Ligands and DNA Damage Activate the Integrated Stress Response, Stress Granule Formation, and Cytokine Production. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine. Retrieved from [Link]

  • bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. Retrieved from [Link]

  • ResearchGate. (n.d.). STING-inhibits phosphorylation of TBK1 and IRF3. Retrieved from [Link]

  • bioRxiv. (2022). Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. Retrieved from [Link]

  • PubMed Central. (n.d.). Identification of TBK1 complexes required for the phosphorylation of IRF3 and the production of interferon β. Retrieved from [Link]

  • PubMed. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Retrieved from [Link]

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Method

Application Notes &amp; Protocols for the Development of ALK-L1196M Inhibitors Using a 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine Scaffold

Abstract Anaplastic Lymphoma Kinase (ALK) is a clinically validated target in a subset of non-small cell lung cancer (NSCLC).[1] While first-generation ALK inhibitors like crizotinib offer significant patient benefit, th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Anaplastic Lymphoma Kinase (ALK) is a clinically validated target in a subset of non-small cell lung cancer (NSCLC).[1] While first-generation ALK inhibitors like crizotinib offer significant patient benefit, the emergence of acquired resistance, most commonly through the L1196M "gatekeeper" mutation, limits their long-term efficacy.[2][3] This mutation involves the substitution of a leucine for a bulkier methionine residue within the ATP-binding pocket, sterically hindering inhibitor binding.[2] This document provides a comprehensive guide for researchers and drug development professionals on the design, synthesis, and evaluation of next-generation ALK inhibitors capable of overcoming L1196M-mediated resistance. We focus on the strategic use of the 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine scaffold as a versatile starting point for inhibitor development. The protocols herein detail a complete workflow, from chemical synthesis and biochemical screening to cell-based validation and considerations for in vivo efficacy studies.

Introduction: The Challenge of Acquired Resistance in ALK+ NSCLC

ALK gene rearrangements are potent oncogenic drivers in approximately 5-6% of all lung cancers.[4] The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of this disease, with crizotinib being the first-in-class agent approved by the FDA in 2011.[5][6] Despite high initial response rates, most patients eventually develop resistance.[7] Acquired resistance can occur through multiple mechanisms, but a significant portion—approximately 20% of patients on first-generation TKIs—involves secondary mutations within the ALK kinase domain itself.[2]

The L1196M mutation is analogous to the T790M mutation in EGFR and the T315I mutation in ABL, acting as a "gatekeeper" that controls access to a hydrophobic pocket adjacent to the ATP binding site.[8] Its emergence necessitates the development of second and third-generation inhibitors designed to accommodate this structural change. This guide outlines a rational approach to developing such inhibitors, starting with a privileged chemical scaffold.

The ALK Signaling Pathway and L1196M

The EML4-ALK fusion protein, the most common ALK rearrangement in NSCLC, leads to constitutive activation of the ALK kinase domain. This drives downstream signaling pathways critical for cell proliferation and survival, including the PI3K-AKT, MEK-ERK, and JAK-STAT pathways. Inhibition of ALK's kinase activity leads to the suppression of these signals, resulting in cell growth arrest and apoptosis.[1] The L1196M mutation does not prevent ATP binding but selectively blocks inhibitor binding through steric clash, allowing the kinase to remain active even in the presence of the drug.

ALK_Signaling cluster_membrane Cell Membrane cluster_inhibitor Inhibitor Action ALK EML4-ALK Fusion (L1196M Mutation) PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK Inhibitor ALK-L1196M Inhibitor (Pyrazolo[3,4-b]pyridine Core) Inhibitor->ALK Inhibition AKT AKT PI3K->AKT Apoptosis Apoptosis Evasion AKT->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: ALK signaling pathway and the point of inhibition.

The Scaffold: 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine

The selection of a core chemical scaffold is a critical decision in drug discovery. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[9][10] The pyrazolo[3,4-b]pyridine core, in particular, presents several advantages for targeting kinase ATP-binding sites.

Rationale for Scaffold Selection:

  • Hinge-Binding Motif: The pyrazole nitrogen and pyridine nitrogen are positioned to form critical hydrogen bonds with the "hinge" region of the kinase, a conserved structural element that anchors ATP and ATP-competitive inhibitors.[11]

  • Vector for Substitution: The amine group at the 5-position serves as a versatile chemical handle for introducing various substituents. This allows for the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

  • Structural Rigidity: The fused bicyclic system provides a rigid framework, which can reduce the entropic penalty of binding and help orient substituents into their target pockets with high precision.[12]

  • Overcoming Steric Hindrance: By carefully designing the substituents attached to the 5-amino group, it is possible to create molecules that avoid a steric clash with the bulky methionine of the L1196M mutant while still making favorable interactions within the binding pocket.

Overall Drug Development Workflow

The process of developing a targeted inhibitor is a multi-stage funnel, starting with a broad library of compounds that are progressively filtered through more complex and biologically relevant assays. Each stage provides critical data to guide the selection of candidates for the next stage, a process known as the screening cascade.

Workflow A Scaffold Selection (1-isopropyl-1H-pyrazolo [3,4-b]pyridin-5-amine) B Protocol 1: Library Synthesis A->B C Protocol 2: Biochemical Screening (IC50 vs. ALK-L1196M) B->C D Protocol 3: Cell-Based Potency (GI50 in ALK-L1196M Cells) C->D E Protocol 4: On-Target Validation (p-ALK Western Blot) D->E F Lead Optimization (ADME/Tox Profiling) E->F G Protocol 5: In Vivo Efficacy (Xenograft Model) F->G H Preclinical Candidate G->H

Caption: High-level workflow for inhibitor development.

Experimental Protocols

Protocol 1: Synthesis of a Candidate Inhibitor Library

Principle: To generate a diverse library of candidate inhibitors, various chemical side chains are coupled to the 5-amino group of the core scaffold. A Buchwald-Hartwig amination reaction is a robust and widely used method for forming the critical carbon-nitrogen bond. This allows for the introduction of a wide range of aryl and heteroaryl moieties.

Materials:

  • 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine

  • A diverse set of aryl/heteroaryl halides (e.g., bromides or iodides)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

  • Purification supplies (silica gel for column chromatography, HPLC)

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine (1.0 eq), the selected aryl halide (1.1 eq), Cs₂CO₃ (2.0 eq), and Xantphos (0.1 eq).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.05 eq) to the flask.

  • Solvent Addition: Add anhydrous dioxane via syringe. The reaction volume should be sufficient to create a stirrable slurry.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 4-16 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be >95% as determined by HPLC before biological testing.

Rationale: The Buchwald-Hartwig cross-coupling is chosen for its high functional group tolerance, allowing for the use of diverse aryl halides without requiring protection of other sensitive groups. The choice of ligand (Xantphos) and base (Cs₂CO₃) is critical for achieving high yields and minimizing side reactions.

Protocol 2: Biochemical ALK-L1196M Kinase Inhibition Assay

Principle: This protocol measures the direct inhibitory effect of the synthesized compounds on the enzymatic activity of recombinant ALK-L1196M protein. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a sensitive, high-throughput method that measures the phosphorylation of a substrate peptide by the kinase.[13] Inhibition of the kinase results in a decreased HTRF signal. The half-maximal inhibitory concentration (IC₅₀) is determined from a dose-response curve.

Materials:

  • Recombinant human ALK (L1196M) enzyme (e.g., from SignalChem or Carna Biosciences)

  • Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)

  • ATP

  • HTRF Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody (Eu-pY) and Streptavidin-XL665 (SA-XL665)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT

  • Synthesized compounds dissolved in 100% DMSO

  • Low-volume 384-well assay plates (white)

  • HTRF-compatible plate reader

Step-by-Step Procedure:

  • Compound Plating: Create a serial dilution series of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 10 mM stock. Dispense 50 nL of each compound concentration into the wells of a 384-well plate. Include DMSO-only wells for "no inhibition" (0% control) and wells without enzyme for "maximum inhibition" (100% control).

  • Enzyme/Substrate Addition: Prepare a master mix of ALK-L1196M enzyme and biotinylated substrate in assay buffer. Add 5 µL of this mix to each well. The final enzyme and substrate concentrations should be optimized based on the manufacturer's recommendations (e.g., 1 nM ALK, 200 nM substrate).

  • Initiate Reaction: Prepare a master mix of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for the enzyme to ensure competitive inhibitors are accurately assessed. Incubate the plate at room temperature for 60 minutes.

  • Stop and Detect: Prepare a master mix of the HTRF detection reagents (Eu-pY and SA-XL665) in HTRF detection buffer. Add 10 µL of this mix to each well to stop the reaction.

  • Incubation & Reading: Incubate the plate in the dark at room temperature for 60 minutes to allow for antibody binding. Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Normalize the data using the 0% and 100% control wells. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

Compound IDScaffold ModificationIC₅₀ (nM) vs. ALK-L1196MSelectivity vs. WT ALK (Fold)
EX-0014-methoxyphenyl15.21.2
EX-0023-chloro-4-fluorophenyl8.70.9
EX-0032-pyridinyl25.12.5
Crizotinib(Reference)350.5N/A
Alectinib(Reference)12.3N/A
Protocol 3: Cell-Based Proliferation Assay

Principle: This assay determines the ability of a compound to inhibit the growth of cancer cells that are dependent on ALK-L1196M signaling. The H3122 cell line, derived from an ALK+ NSCLC patient, can be made resistant to crizotinib in vitro to generate a line harboring the L1196M mutation.[8] A luminescence-based cell viability assay (e.g., CellTiter-Glo®) is used to measure the amount of ATP present, which is directly proportional to the number of viable cells. The concentration that inhibits growth by 50% (GI₅₀) is calculated.

Materials:

  • H3122 CR1 (Crizotinib-Resistant, L1196M positive) NSCLC cell line[8]

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds dissolved in DMSO

  • 96-well clear-bottom, white-walled tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer plate reader

Step-by-Step Procedure:

  • Cell Seeding: Harvest H3122 CR1 cells using trypsin and resuspend in fresh medium. Count the cells and adjust the density to 2,000-5,000 cells per 100 µL. Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: Prepare 2x final concentrations of your compound serial dilutions in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include DMSO-only control wells.

  • Incubation: Incubate the cells with the compounds for 72 hours at 37°C, 5% CO₂.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Lysis and Signal Generation: Add 100 µL of reconstituted CellTiter-Glo® reagent to each well. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Reading: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence data to the DMSO control wells. Plot the percent viability against the logarithm of compound concentration and fit to a four-parameter logistic equation to determine the GI₅₀ value.

Protocol 4: Western Blot Analysis of ALK Phosphorylation

Principle: To confirm that the compounds inhibit cell growth by targeting ALK, this protocol assesses the phosphorylation status of ALK and its downstream effectors. A potent and on-target inhibitor should decrease the level of phosphorylated ALK (p-ALK) in a dose-dependent manner.

Materials:

  • H3122 CR1 cells

  • Test compounds

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer and apparatus

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibodies: Rabbit anti-phospho-ALK (Tyr1604), Rabbit anti-total ALK, Rabbit anti-phospho-STAT3, Rabbit anti-total STAT3, Mouse anti-GAPDH (loading control). Antibodies from sources like Cell Signaling Technology are recommended.[14]

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Step-by-Step Procedure:

  • Cell Treatment: Seed H3122 CR1 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse by adding 100-200 µL of ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the primary antibody (e.g., anti-p-ALK) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Stripping and Re-probing: To analyze total protein levels and the loading control, the membrane can be stripped of antibodies and re-probed with anti-total ALK and anti-GAPDH antibodies.

Data Interpretation: A successful on-target inhibitor will show a dose-dependent decrease in the p-ALK signal, with little to no change in the total ALK signal.

Protocol 5: In Vivo Xenograft Tumor Model

Principle: This protocol evaluates the anti-tumor efficacy of lead compounds in a living organism. Immunodeficient mice are implanted with ALK-L1196M positive tumor cells, and once tumors are established, the mice are treated with the test compound to assess its ability to slow or reverse tumor growth.[1][15]

Materials:

  • 6-8 week old female immunodeficient mice (e.g., NU/NU or SCID)

  • H3122 CR1 cells

  • Matrigel

  • Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose, 0.2% Tween-80 in water)

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Step-by-Step Procedure:

  • Cell Implantation: Harvest H3122 CR1 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL. Subcutaneously inject 100 µL of this cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach an average volume of 100-150 mm³ (Volume = 0.5 x Length x Width²), randomize the mice into treatment groups (e.g., Vehicle control, Test Compound Low Dose, Test Compound High Dose, Positive Control).

  • Drug Administration: Administer the test compound and vehicle control to the respective groups, typically via oral gavage, once daily. Dosing should be based on prior pharmacokinetic studies.

  • Efficacy Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor mouse body weight as an indicator of general toxicity.

  • Endpoint: Continue treatment for 21-28 days or until tumors in the vehicle group reach the predetermined endpoint size. At the end of the study, euthanize the mice and excise the tumors for weighing and potential downstream analysis (e.g., pharmacodynamic Western blotting).

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

Decision-Making and Lead Optimization

The data gathered from these protocols allows for a systematic and evidence-based approach to advancing compounds. A screening cascade helps to efficiently allocate resources to the most promising candidates.

Decision_Tree A Synthesized Library (N > 100 compounds) B Biochemical Screen (IC50 vs ALK-L1196M) A->B C Cell-Based Screen (GI50 in H3122-CR1) B->C IC50 < 50 nM G Discard or Re-synthesize B->G IC50 > 50 nM D On-Target Validation (p-ALK Inhibition) C->D GI50 < 200 nM C->G GI50 > 200 nM E In Vivo Efficacy (Xenograft Model) D->E Dose-dependent p-ALK reduction D->G No on-target effect F Lead Candidate E->F TGI > 60% Well-tolerated E->G Poor efficacy or toxic

Caption: A screening cascade for lead identification.

References

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Application

Application Note: A High-Throughput Screening Workflow for the Identification of Novel Pyrazolopyridine-Based Kinase Inhibitors

Introduction: The Significance of Pyrazolopyridines in Kinase-Targeted Drug Discovery The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful dru...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazolopyridines in Kinase-Targeted Drug Discovery

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs and investigational molecules.[1] Its versatile nature allows for the synthesis of compounds that can potently and selectively inhibit a wide range of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer and autoimmune disorders.[1] Several pyrazolopyridine derivatives have been identified as inhibitors of various kinases, underscoring their importance in anti-cancer drug discovery.[1] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify starting points for therapeutic development.[2][3] This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on establishing a robust HTS workflow to identify and characterize novel pyrazolopyridine-based kinase inhibitors.

We will delve into the causality behind experimental choices, from initial assay development to hit validation, ensuring a self-validating system that prioritizes data quality and minimizes false positives. The protocols and workflows described herein are designed to be adaptable to various kinase targets commonly modulated by pyrazolopyridines, such as SRC, c-Met, and HPK1.

Part 1: Assay Development and Miniaturization - The Foundation of a Successful HTS Campaign

The success of any HTS campaign hinges on the development of a robust and reproducible assay.[4][5] The choice between a biochemical and a cell-based primary assay is a critical first step, dictated by the specific scientific question and the nature of the target kinase.

Biochemical Assays: These assays directly measure the activity of the purified kinase enzyme. They are often preferred for primary HTS due to their simplicity, lower cost, and reduced potential for compound interference with complex cellular pathways.[6] A widely used format is the Homogeneous Time-Resolved Fluorescence (HTRF) assay, which offers high sensitivity and a low false-positive rate.[3][7][8]

Cell-Based Assays: These assays measure the effect of a compound on a specific cellular process or signaling pathway in a more physiologically relevant context.[9] While more complex, they provide immediate information on cell permeability and potential cytotoxicity. Common cell-based assays for kinase inhibitors include proliferation/viability assays (e.g., MTT, CellTiter-Glo) and target engagement assays.[10]

Causality in Assay Choice:
  • For Novel Target Exploration: A biochemical assay is often the logical starting point to identify direct inhibitors of the kinase of interest without the confounding factors of a cellular environment.

  • For Known Targets with Established Cell Models: A cell-based assay can be a powerful primary screen, providing immediate insights into a compound's activity in a biological system.

Miniaturization: Maximizing Throughput and Conserving Resources

Transitioning from 96-well plates to 384- or 1536-well formats is essential for HTS to reduce the consumption of expensive reagents and valuable compound libraries.[11][12][13] This miniaturization requires careful optimization of liquid handling and detection instrumentation to maintain data quality.[12][13]

Parameter96-well Plate384-well Plate1536-well Plate
Typical Assay Volume 100 - 200 µL10 - 50 µL[11]4 - 8 µL[11]
Compound Consumption HighModerateLow
Reagent Consumption HighModerateLow
Throughput LowHighVery High

Table 1: Comparison of Microplate Formats for HTS.

Assay Validation: Ensuring Data Integrity with the Z'-Factor

Before initiating a full-scale screen, the assay must be rigorously validated to ensure it can reliably distinguish between active and inactive compounds. The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative controls, taking into account the signal dynamic range and data variation.[14][15][16]

Z'-Factor Calculation: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Z'-Factor ValueAssay Quality
> 0.5Excellent, suitable for HTS[14][17]
0 to 0.5Marginal, may require optimization[14][17]
< 0Unsuitable for HTS[14][17]

Table 2: Interpretation of Z'-Factor Values.

Part 2: The HTS Workflow - From Primary Screen to Confirmed Hit

A well-defined workflow is crucial for the efficient execution of an HTS campaign and the reliable identification of promising hit compounds.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Generation Primary_Screen Primary HTS (Single Concentration) Data_Analysis Primary Data Analysis (Normalization, Hit Selection) Primary_Screen->Data_Analysis Hit_Confirmation Dose-Response Confirmation (IC50 Determination) Data_Analysis->Hit_Confirmation Counter_Screen Counter-Screening (Artifact Identification) Hit_Confirmation->Counter_Screen Orthogonal_Assay Orthogonal Assays (Mechanism Confirmation) Counter_Screen->Orthogonal_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Diagram 1: A typical high-throughput screening workflow.

Protocol 1: Primary Biochemical Screen using HTRF

This protocol describes a generic HTRF assay for identifying pyrazolopyridine inhibitors of a target kinase.

Materials:

  • Purified recombinant kinase

  • Biotinylated substrate peptide

  • ATP

  • Europium cryptate-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Pyrazolopyridine compound library (10 mM in DMSO)

  • Positive control inhibitor (known inhibitor of the target kinase)

  • Low-volume 384-well white plates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of each pyrazolopyridine compound, positive control, and DMSO (negative control) into the assay plate.

  • Enzyme Addition: Add 5 µL of the kinase solution (at 2x final concentration) to each well.

  • Incubation: Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.[7]

  • Reaction Initiation: Add 5 µL of the substrate/ATP mixture (at 2x final concentration) to initiate the kinase reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the detection mixture containing the Europium cryptate-labeled antibody and Streptavidin-XL665.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm emission wavelengths.[7]

Protocol 2: Primary Cell-Based Viability Screen using MTT

This protocol outlines the use of the MTT assay to screen for pyrazolopyridines that inhibit the proliferation of a cancer cell line dependent on the target kinase.

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium

  • Pyrazolopyridine compound library (10 mM in DMSO)

  • Positive control (e.g., staurosporine or a known cytotoxic agent)

  • MTT solution (5 mg/mL in PBS)[18]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 384-well clear-bottom tissue culture plates

  • Multichannel pipette or automated liquid handler

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Addition: Add 100 nL of each pyrazolopyridine compound, positive control, and DMSO (negative control) to the wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[19]

  • Solubilization: Carefully remove the medium and add 50 µL of solubilization solution to each well to dissolve the formazan crystals.[19]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Luminescent Cell Viability Assay using CellTiter-Glo®

The CellTiter-Glo® assay is a popular alternative to MTT, offering a simpler "add-mix-measure" format and higher sensitivity.[20][21]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Pyrazolopyridine compound library

  • Positive and negative controls

  • CellTiter-Glo® Reagent[1][20][22]

  • Sterile 384-well opaque-walled plates

  • Luminometer

Procedure:

  • Cell Seeding and Compound Addition: Follow steps 1 and 2 of the MTT protocol, using opaque-walled plates suitable for luminescence.

  • Incubation: Incubate for 72 hours.

  • Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[21][22]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., 40 µL).[21][22]

  • Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21][22]

  • Data Acquisition: Measure luminescence using a plate reader.

Part 3: Data Analysis and Hit Triage - Separating the Wheat from the Chaff

Rigorous data analysis is essential to identify true hits and eliminate false positives.[23]

Primary Data Analysis:

  • Normalization: Raw data from each plate is normalized to the plate-specific controls (positive and negative) to account for plate-to-plate variability.

  • Hit Selection: A statistical cutoff, typically based on the mean and standard deviation of the sample population (e.g., >3 standard deviations from the mean of the negative controls), is used to identify initial "hits".

Hit Confirmation and Triage: Primary hits must undergo a series of secondary assays to confirm their activity and rule out artifacts.[24][25]

  • Dose-Response Confirmation: Hits are re-tested at multiple concentrations to determine their potency (IC50 or EC50). This step eliminates single-point anomalies.

  • Counter-Screening: These assays are designed to identify compounds that interfere with the assay technology itself (e.g., auto-fluorescent compounds in a fluorescence-based assay).

  • Orthogonal Assays: An orthogonal assay measures the same biological endpoint using a different technology or method.[21] For example, a hit from an HTRF biochemical assay could be confirmed in a label-free assay like Surface Plasmon Resonance (SPR).

  • Selectivity Profiling: Promising hits should be tested against a panel of related kinases to determine their selectivity profile.

Part 4: Understanding the Biological Context - Signaling Pathways of Key Pyrazolopyridine Targets

A deep understanding of the signaling pathways in which the target kinase operates is crucial for interpreting HTS results and designing relevant secondary assays.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play critical roles in cell proliferation, survival, and motility.[11][26][27] Aberrant c-Met signaling is implicated in the progression of numerous cancers.[26][28]

cMet_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes HGF HGF cMet c-Met Receptor HGF->cMet binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Pyrazolopyridine Pyrazolopyridine Inhibitor Pyrazolopyridine->cMet inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival Invasion Invasion & Metastasis STAT->Invasion

Diagram 2: Simplified c-Met signaling pathway and inhibition.

SRC Family Kinase Signaling

SRC is a non-receptor tyrosine kinase that plays a central role in regulating cell adhesion, migration, proliferation, and survival.[10][29] Its overexpression or constitutive activation is common in many cancers.[9][30][31]

SRC_Pathway cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinases (e.g., EGFR) SRC SRC Kinase RTK->SRC Integrins Integrins Integrins->SRC FAK FAK SRC->FAK PI3K_AKT PI3K-AKT SRC->PI3K_AKT RAS_MAPK RAS-MAPK SRC->RAS_MAPK Pyrazolopyridine Pyrazolopyridine Inhibitor Pyrazolopyridine->SRC inhibits Migration Migration & Invasion FAK->Migration Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation HPK1_Pathway TCR T-Cell Receptor (TCR) Engagement HPK1 HPK1 TCR->HPK1 activates SLP76 SLP-76 HPK1->SLP76 phosphorylates (S376) Pyrazolopyridine Pyrazolopyridine Inhibitor Pyrazolopyridine->HPK1 inhibits Degradation Ubiquitination & Proteasomal Degradation SLP76->Degradation Downstream Downstream TCR Signaling (e.g., PLCγ1, ERK) SLP76->Downstream attenuated signal Activation T-Cell Activation (Cytokine Production, Proliferation) Downstream->Activation

Diagram 4: HPK1 negative regulation of T-cell signaling.

Conclusion

The experimental framework detailed in this application note provides a comprehensive and robust strategy for the high-throughput screening of pyrazolopyridine libraries to identify novel kinase inhibitors. By integrating thoughtful assay design, rigorous validation, and a systematic hit triage process, researchers can confidently identify high-quality lead compounds for further development. The emphasis on understanding the underlying biology of the target kinase and employing both biochemical and cell-based assays ensures the generation of physiologically relevant data, ultimately accelerating the path from hit identification to potential therapeutic candidates.

References

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Method

cell-based assay protocol using 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine derivatives

Topic: Cell-Based Assay Protocol for Evaluating 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine Derivatives For: Researchers, scientists, and drug development professionals. Abstract The 1H-pyrazolo[3,4-b]pyridine scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Cell-Based Assay Protocol for Evaluating 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine Derivatives

For: Researchers, scientists, and drug development professionals.

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent kinase inhibitors.[1][2] Derivatives, such as the 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine series, are of significant interest for their potential to modulate cellular signaling pathways implicated in diseases like cancer and autoimmune disorders.[3][4] This application note provides a comprehensive, tiered strategy for the cellular characterization of these compounds. We present a suite of robust, validated cell-based assays designed to move from a broad assessment of cytotoxic effects to a specific confirmation of intracellular target engagement and mechanism of action. The protocols herein detail a primary cell viability screen using the MTT assay, a secondary mechanistic assay to quantify apoptosis via caspase-3/7 activation, and a tertiary target engagement assay to confirm compound binding to its intended intracellular kinase target. This integrated workflow is designed to provide researchers with a reliable framework for advancing promising compounds through the early stages of the drug discovery pipeline.

Introduction: A Tiered Approach to Compound Evaluation

The initial evaluation of a novel compound series requires a systematic approach to understand its biological effects. A simple "dead or alive" readout from a single cytotoxicity assay is insufficient for making informed decisions in a drug discovery program. A more insightful strategy involves a tiered workflow that progressively builds a deeper understanding of the compound's mechanism of action (MoA).[5]

This guide is structured around a three-tiered assay cascade:

  • Tier 1: Phenotypic Screening. Does the compound affect cell health? We begin with a broad assessment of metabolic activity and cell viability to determine the compound's general cytotoxic or cytostatic potential and establish a potent concentration range (e.g., IC50).

  • Tier 2: Mechanistic Elucidation. If the compound is cytotoxic, how does it kill the cells? We investigate the induction of apoptosis, a common mechanism for targeted anticancer agents, by measuring the activity of key executioner caspases.

  • Tier 3: Target Validation. Does the compound engage its intended target in the complex cellular environment? This crucial step confirms that the observed cellular phenotype is a direct result of the compound binding to its molecular target, a cornerstone of modern targeted therapy.[6]

This structured approach ensures that resources are focused on compounds with the most promising characteristics: potent cellular activity driven by a defined, on-target mechanism.

Experimental Workflow

The overall experimental process follows a logical progression from cell culture preparation to data analysis across the three tiers of investigation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assay Execution & Data Acquisition cluster_3 Phase 4: Analysis A 1. Cell Line Selection & Culture B 2. Compound Preparation (Stock & Dilutions) C 3. Seed Cells in Microplates D 4. Treat Cells with Compound Series C->D E Tier 1: Cell Viability Assay (e.g., MTT) D->E F Tier 2: Apoptosis Assay (e.g., Caspase-Glo® 3/7) D->F G Tier 3: Target Engagement Assay (e.g., NanoBRET™) D->G H 5. Data Analysis: IC50 Determination & MoA Confirmation E->H F->H G->H

Caption: High-level workflow for compound characterization.

Principle of Assays & Biological Rationale

Tier 1: Cell Viability (MTT Assay)

The MTT assay is a foundational colorimetric method for assessing cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[7] The core principle relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[8] Therefore, the amount of formazan produced, quantifiable by spectrophotometry after solubilization, is directly proportional to the number of viable cells. This assay is a robust first-pass screen to identify compounds that impact cell survival and to determine their potency (IC50).[9]

Tier 2: Apoptosis (Caspase-Glo® 3/7 Assay)

Many targeted therapies, particularly kinase inhibitors, exert their anticancer effects by inducing apoptosis (programmed cell death). A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are key "executioner" caspases that cleave numerous cellular proteins, leading to the morphological and biochemical changes associated with apoptotic cell death.

The Caspase-Glo® 3/7 Assay provides a highly sensitive, luminescent method to measure the combined activities of caspase-3 and -7.[10][11] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is a specific target for cleavage by caspase-3 and -7.[12] Upon cleavage, a substrate for luciferase (aminoluciferin) is released, which is then rapidly consumed by a thermostable luciferase to generate a stable, "glow-type" luminescent signal.[11] This signal is directly proportional to the amount of active caspase-3 and -7, providing a quantitative measure of apoptosis induction.

Tier 3: Cellular Target Engagement (NanoBRET™ Assay)

Demonstrating that a compound interacts with its intended molecular target within the native environment of a living cell is a critical step in drug development.[5][6] It validates the mechanism of action and ensures that the observed cellular effects are not due to off-target activities. The NanoBRET™ Target Engagement Assay is an advanced method based on Bioluminescence Resonance Energy Transfer (BRET) to quantify compound binding at a specific protein target in live cells.[13][14]

The system requires two components:

  • The target kinase is expressed in cells as a fusion protein with the small, bright NanoLuc® luciferase.

  • A fluorescent tracer that is known to reversibly bind to the active site of the kinase is added to the cells.

When the tracer binds to the NanoLuc®-kinase fusion, the proximity allows for energy transfer from the luciferase (donor) to the tracer (acceptor) upon addition of the substrate, generating a BRET signal. When an unlabeled test compound (e.g., a 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine derivative) enters the cell and binds to the target kinase, it displaces the fluorescent tracer, leading to a decrease in the BRET signal. This displacement is measured in a dose-dependent manner to determine the compound's cellular affinity (IC50) for its target.[14]

Hypothetical Kinase Inhibition Pathway

The 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine derivatives are hypothesized to function as ATP-competitive kinase inhibitors. The diagram below illustrates a generic signaling pathway where such an inhibitor would act.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds TargetKinase Target Kinase (e.g., TBK1, RET) Receptor->TargetKinase Activates Substrate Downstream Substrate TargetKinase->Substrate Phosphorylates SubstrateP Phosphorylated Substrate (Active) Substrate->SubstrateP Proliferation Cell Proliferation & Survival SubstrateP->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibits Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->TargetKinase Inhibits

Caption: Inhibition of a kinase signaling pathway.

Detailed Experimental Protocols

Note: These protocols are generalized. Optimal cell densities, incubation times, and reagent concentrations should be empirically determined for each specific cell line and compound combination.

Protocol 1: Cell Viability Assessment (MTT Assay)

Materials:

  • Selected cancer cell line (e.g., MCF-7 for RET kinase studies[4])

  • Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[8]

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.

  • Multi-channel pipette

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: Prepare a 2X concentration series of the 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine derivatives in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (DMSO) to each well.[9]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[8] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of >650 nm if available.

Protocol 2: Apoptosis Assessment (Caspase-Glo® 3/7 Assay)

Materials:

  • Cells and compounds prepared and treated as in Protocol 1 (Steps 1-3).

  • Use white-walled, clear-bottom 96-well plates suitable for luminescence.

  • Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090 or similar).

  • Luminometer plate reader.

Procedure:

  • Assay Setup: Perform cell seeding and compound treatment in a white-walled 96-well plate as described previously. A typical treatment time to observe apoptosis is 24-48 hours.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Plate Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[12]

  • Incubation: Mix the contents by placing the plate on an orbital shaker at low speed for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer. The "glow-type" signal is stable for several hours.[12]

Protocol 3: Cellular Target Engagement (NanoBRET™ Assay)

Note: This is an advanced assay requiring specialized reagents and cell lines. The following is a generalized overview based on the technology's principle.[14]

Materials:

  • Cell line stably or transiently expressing the target kinase fused to NanoLuc® luciferase.

  • Opti-MEM® I Reduced Serum Medium (or similar).

  • NanoBRET™ Tracer, specific for the kinase of interest.

  • NanoBRET™ Nano-Glo® Substrate.

  • White, non-binding 96- or 384-well plates.

  • Luminometer capable of reading dual-filtered emission (e.g., 460 nm and >610 nm).

Procedure:

  • Cell Seeding: Harvest and resuspend the engineered cells in Opti-MEM®. Seed into the wells of a white assay plate.

  • Compound Addition: Add the 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine derivatives across a range of concentrations.

  • Tracer Addition & Equilibration: Add the specific NanoBRET™ Tracer to all wells at its predetermined optimal concentration. Incubate the plate at 37°C, 5% CO₂ for approximately 2 hours to allow the compound and tracer to reach binding equilibrium with the target protein inside the cells.

  • Substrate Addition: Prepare the Nano-Glo® Substrate detection reagent as per the manufacturer's protocol. Add this reagent to all wells.

  • Signal Reading: Read the plate within 10 minutes on a luminometer equipped with two filters: one for the donor (NanoLuc® emission, ~460 nm) and one for the acceptor (Tracer emission, >610 nm).

  • Data Calculation: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. The raw ratios are then converted to milliBRET units (mBU) by multiplying by 1000. Plot the mBU values against the compound concentration to determine the IC50 of target engagement.

Data Analysis & Interpretation

Data from the viability and apoptosis assays should be normalized and analyzed to determine IC50 values.

Data Normalization:

  • 0% Effect: Average signal from vehicle-treated wells.

  • 100% Effect (Viability): Signal from wells with no cells (media only) or cells treated with a lethal dose of a positive control (e.g., staurosporine).

  • 100% Effect (Apoptosis): Signal from cells treated with a known apoptosis inducer.

IC50 Calculation: Normalized data (% Viability or % Caspase Activity) is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve with a variable slope is fitted to the data using software like GraphPad Prism to calculate the IC50 value.

Assay Parameter Measured Interpretation of Low IC50 Example Data Table
MTT Metabolic Activity / ViabilityHigh cytotoxic/cytostatic potencyCompound
Cmpd A
Cmpd B
Caspase-Glo® 3/7 Apoptosis InductionPotent inducer of apoptosisCompound
Cmpd A
Cmpd B
NanoBRET™ Target EngagementHigh binding affinity to the intracellular targetCompound
Cmpd A
Cmpd B

Integrated Interpretation:

  • A "Good" Hit (e.g., Cmpd A): Shows a potent IC50 in the target engagement assay, which translates to a similarly potent induction of apoptosis and subsequent loss of cell viability. This indicates the compound works on-target.

  • A "Questionable" Hit (e.g., Cmpd B): May show reasonable target engagement but is much less effective at inducing apoptosis or reducing viability. This could indicate poor cell permeability, rapid metabolism, or that inhibition of this target is not sufficient to kill the cells (cytostatic rather than cytotoxic). Conversely, a compound that is potent in the viability assay but weak in the target engagement assay may be working through an off-target mechanism.

References

  • Eurofins DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]

  • Vasta, J. D., & Robers, M. B. (2018). Cell-based target engagement assays in early drug discovery. Journal of Medicinal Chemistry, 61(23), 10339-10359.
  • Al-Shammari, A. M. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Target and pathway engagement assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(4), e0153499.
  • Reaction Biology. (2022, May). Caspase-Glo 3/7 Assay. Retrieved from [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1450.
  • Al-Tel, T. H. (2021).
  • Sharma, A., & Kumar, V. (2010). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform, 41(32).
  • Dinér, P., et al. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Journal of Medicinal Chemistry, 55(10), 4872-4876.
  • El-Gamal, M. I., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 4891.

Sources

Application

Application Notes &amp; Protocols: Synthesis of Novel Agrochemicals Using 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Abstract This document provides a comprehensive technical guide for researchers and chemists on the strategic use of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine as a pivotal intermediate in the synthesis of advanced ag...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers and chemists on the strategic use of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine as a pivotal intermediate in the synthesis of advanced agricultural chemicals. The pyrazolo[3,4-b]pyridine scaffold is a core component in a variety of commercial and developmental herbicides, fungicides, and insecticides.[1][2] This guide focuses on its application in the synthesis of acetolactate synthase (ALS) inhibitor herbicides, detailing the underlying chemical principles, step-by-step synthetic protocols, characterization methods, and troubleshooting.

Introduction: The Significance of the Pyrazolopyridine Scaffold

The pyrazolo[3,4-b]pyridine heterocyclic system is a "privileged scaffold" in medicinal and agrochemical research.[3][4] Its rigid structure and multiple points for chemical modification allow for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties.[5] In agriculture, this scaffold is particularly prominent in the development of potent herbicides that target essential plant enzymes.[1][6]

1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine (herein referred to as IPP-Amine ) is a key building block for a specific class of these agrochemicals. The primary amino group at the C5 position is a versatile functional handle, enabling the construction of more complex molecules, typically through the formation of sulfonamide or urea linkages. These linkages are often critical for binding to the active site of the target enzyme, such as acetolactate synthase (ALS), a key enzyme in the branched-chain amino acid biosynthesis pathway in plants.

Physicochemical Properties & Safety Data

Before proceeding with any synthesis, it is crucial to understand the physical and chemical properties of the starting material.

PropertyValueSource
Chemical Name 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-aminePharmaffiliates[7]
CAS Number 872103-27-0Pharmaffiliates[7]
Molecular Formula C₉H₁₂N₄Pharmaffiliates[7]
Molecular Weight 176.22 g/mol Pharmaffiliates[7]
Appearance Off-white to yellow solid (typical)General Knowledge
Solubility Soluble in methanol, dichloromethane, ethyl acetate. Sparingly soluble in water.General Knowledge
Safety Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Refer to the specific Material Safety Data Sheet (MSDS) from your supplier for complete handling and disposal information.General Chemical Safety

Role in Agrochemical Synthesis: A Mechanistic Overview

The utility of IPP-Amine stems from the nucleophilicity of its C5-amino group. This group readily reacts with electrophilic partners to form stable covalent bonds, which is the foundational step for building the final herbicidal molecule. A primary application is in the synthesis of pyrazolopyridine-based sulfonylureas, a class of potent ALS inhibitors.

The general synthetic pathway involves the reaction of the amino group with a sulfonyl isocyanate or a two-step reaction involving a sulfonyl chloride followed by an isocyanate. The resulting sulfonylurea bridge is the key pharmacophore responsible for the herbicidal activity.

G IPP 1-isopropyl-1H-pyrazolo [3,4-b]pyridin-5-amine (IPP-Amine) Herbicide Final Herbicide Product (ALS Inhibitor) IPP->Herbicide Nucleophilic Attack (Condensation Reaction) Sulfonyl Sulfonylating Agent (e.g., Aryl Sulfonyl Isocyanate) Sulfonyl->Herbicide G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_analysis Validation reagents Weigh Reagents (IPP-Amine, Sulfonyl Chloride) setup Assemble Glassware Under Inert Atmosphere reagents->setup dissolve Dissolve IPP-Amine in DCM/Pyridine setup->dissolve cool Cool to 0 °C dissolve->cool add Add Sulfonyl Chloride (Dropwise) cool->add react Stir Overnight at RT add->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench wash Sequential Washes (HCl, NaHCO₃, Brine) quench->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify nmr ¹H NMR purify->nmr ms Mass Spectrometry nmr->ms hplc HPLC Purity Check ms->hplc

Sources

Method

Application Notes &amp; Protocols: Unveiling the Proteomic Landscape of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Abstract The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently associated with the development of potent kinase inhibitors. This document provides a detailed guide for research...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently associated with the development of potent kinase inhibitors. This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential proteomics applications of a specific derivative, 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine. While direct proteomics studies on this exact molecule are not yet prevalent in published literature, its structural similarity to known kinase inhibitors allows us to outline robust, field-proven methodologies for its characterization. This guide moves beyond simple procedural lists, offering insights into the causality behind experimental choices and providing self-validating protocols for target identification, selectivity profiling, and mechanism of action studies. We present a framework for utilizing advanced chemical proteomics techniques to transform this molecule from a mere structure into a well-understood biological probe.

Introduction: The Scientific Rationale

The 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine molecule belongs to a class of compounds that has demonstrated significant activity against various protein kinases. Kinases are a large family of enzymes that play a central role in cellular signaling; their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of specific kinase inhibitors is a major focus of modern drug discovery.

However, the efficacy and safety of a potential drug are dictated not only by its intended target but also by its off-target interactions. A comprehensive understanding of a compound's proteome-wide interaction profile is therefore critical. This is where proteomics, particularly chemical proteomics, becomes an indispensable tool. By employing the protocols detailed below, researchers can:

  • Deconvolute the primary molecular target(s) of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine.

  • Assess the selectivity of the compound across the entire expressed proteome.

  • Gain insights into the mechanism of action by observing changes in protein phosphorylation or complex formation.

This guide will focus on two powerful and complementary proteomics workflows:

  • Affinity-Based Protein Profiling (AfBPP): To identify direct binding partners.

  • Competitive Activity-Based Protein Profiling (ABPP): To assess target engagement and selectivity within a specific enzyme family.

Application Note I: Target Deconvolution using Affinity-Based Protein Profiling (AfBPP)

Objective: To identify the direct binding targets of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine from a complex biological lysate.

Principle: The core principle of AfBPP is to immobilize the small molecule (the "bait") on a solid support (e.g., sepharose beads) and use it to "fish" for its binding partners ("prey") from a cell or tissue lysate. The captured proteins are then identified and quantified using mass spectrometry. This method is a direct interrogation of physical binding events.

Experimental Workflow: AfBPP

The overall workflow involves synthesizing an affinity probe, performing the pulldown, and analyzing the results via mass spectrometry.

cluster_prep Phase 1: Probe Synthesis & Lysate Prep cluster_exp Phase 2: The Pulldown Experiment cluster_analysis Phase 3: Proteomic Analysis A Synthesize Affinity Probe: Compound + Linker + Biotin D Incubate Lysate with Affinity Probe A->D B Culture & Lyse Cells (e.g., K562, HeLa) B->D E Incubate Lysate with Control (Beads + Linker-Biotin) B->E C Prepare Streptavidin Beads F Add Probe-Lysate mixture to Streptavidin Beads C->F G Add Control-Lysate mixture to Streptavidin Beads C->G D->F E->G H Wash Beads Extensively to Remove Non-specific Binders F->H G->H I On-Bead Digestion (Trypsin) H->I J LC-MS/MS Analysis of Peptides I->J K Data Analysis: Identify & Quantify Proteins J->K L Identify Specific Binders: High Enrichment in Probe vs. Control K->L

Caption: Workflow for Affinity-Based Protein Profiling (AfBPP).

Protocol 2.1: Immobilization and Pulldown

Rationale: This protocol requires the synthesis of a probe version of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine. A linker arm (e.g., a polyethylene glycol chain) is typically added to a position on the molecule that is predicted to be solvent-exposed and not critical for target binding. The end of this linker is then functionalized with a reactive group for conjugation to beads, or more commonly, with biotin for high-affinity binding to streptavidin-coated beads.

Materials:

  • Biotinylated 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine affinity probe.

  • Control beads (Streptavidin beads treated with a biotin-linker molecule lacking the pyrazolopyridine headgroup).

  • Streptavidin-coated magnetic beads (e.g., Dynabeads™ MyOne™ Streptavidin C1).

  • Cell lysate (e.g., from a relevant cancer cell line like K562 or HeLa), protein concentration adjusted to 2-5 mg/mL.

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease and Phosphatase Inhibitor Cocktails.

  • Wash Buffer: Lysis buffer with 0.1% NP-40.

  • Elution Buffer: 2% SDS, 50 mM Tris-HCl pH 7.4, 10 mM DTT.

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin bead slurry. For each pulldown, transfer 50 µL of slurry to a new microcentrifuge tube.

    • Place the tube on a magnetic rack to pellet the beads. Aspirate the supernatant.

    • Wash the beads 3 times with 1 mL of Lysis Buffer.

  • Probe Immobilization:

    • Resuspend the washed beads in 500 µL of Lysis Buffer.

    • Add the biotinylated affinity probe to a final concentration of 1 µM. For the control, add the biotin-linker control.

    • Incubate for 1 hour at 4°C with gentle rotation to allow the biotin-streptavidin interaction to occur.

    • Pellet the beads using the magnetic rack and wash 3 times with Lysis Buffer to remove any unbound probe.

  • Protein Pulldown:

    • To the probe-conjugated beads, add 1 mL of cell lysate (containing 2-5 mg of total protein).

    • Incubate for 2-4 hours at 4°C with gentle rotation.

    • Competitive Elution (Optional but Recommended): To increase confidence in identified targets, a parallel experiment can be run where the lysate is pre-incubated with a high concentration (e.g., 50 µM) of the free, non-biotinylated 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine before adding it to the probe-coated beads. True targets will show significantly reduced binding in this competitive sample.

  • Washing:

    • Pellet the beads on the magnetic rack and discard the supernatant.

    • Perform a series of stringent washes to remove non-specific binders. A typical series would be:

      • 2 washes with 1 mL of Lysis Buffer.

      • 2 washes with 1 mL of Lysis Buffer containing 500 mM NaCl.

      • 2 washes with 1 mL of Lysis Buffer.

  • Elution & Sample Prep for Mass Spectrometry:

    • After the final wash, remove all supernatant.

    • For on-bead digestion (preferred method to reduce background), resuspend the beads in 50 µL of 50 mM Ammonium Bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool to room temperature and add iodoacetamide to 25 mM. Incubate in the dark for 20 minutes to alkylate cysteines.

    • Add sequencing-grade trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

    • The next day, pellet the beads and collect the supernatant containing the digested peptides. Acidify with formic acid to a final concentration of 1% and desalt using a C18 StageTip before LC-MS/MS analysis.

Data Analysis & Interpretation

The primary output will be a list of proteins identified and quantified in each sample (Affinity Probe vs. Control). True interactors should be significantly enriched in the affinity probe sample compared to the control.

MetricDescriptionExample Threshold for a "Hit"
Fold Change Ratio of protein abundance in the probe sample vs. the control sample.> 3-fold
p-value Statistical significance of the enrichment.< 0.05
Competition Factor Ratio of protein abundance in the probe sample vs. the probe + free compound sample.> 2-fold reduction

A successful experiment will yield a list of high-confidence candidate proteins that directly bind to 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine.

Application Note II: Selectivity Profiling via Competitive Activity-Based Protein Profiling (ABPP)

Objective: To profile the engagement of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine with the active sites of a specific enzyme family (e.g., kinases) across the proteome.

Principle: ABPP utilizes covalent probes that react with the active sites of enzymes in a mechanism-dependent manner. For kinases, broad-spectrum acyl phosphate probes that are ATP-reactive are often used. In a competitive ABPP experiment, a cell lysate is pre-incubated with the inhibitor of interest (1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine). The inhibitor will occupy the active sites of its target kinases. Subsequently, a broad-spectrum, biotinylated kinase probe is added. This probe will only be able to label kinases whose active sites are not occupied by the inhibitor. By quantifying the decrease in probe labeling via mass spectrometry, one can infer the potency and selectivity of the inhibitor against hundreds of kinases simultaneously.

Experimental Workflow: Competitive ABPP

cluster_prep Phase 1: Incubation cluster_exp Phase 2: Probe Labeling & Capture cluster_analysis Phase 3: Proteomic Analysis A Prepare Cell Lysate B Aliquot Lysate A->B C Incubate with Vehicle (DMSO Control) B->C D Incubate with Inhibitor (1-isopropyl-1H-pyrazolo...) B->D E Add Broad-Spectrum Biotinylated Kinase Probe to all samples C->E D->E F Quench Reaction E->F G Capture Labeled Proteins with Streptavidin Beads F->G H Wash Beads Extensively G->H I On-Bead Digestion (Trypsin) H->I J LC-MS/MS Analysis I->J K Data Analysis: Quantify Probe-labeled Peptides J->K L Determine Target Engagement: Reduced Signal in Inhibitor Sample vs. DMSO Control K->L

Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).

Protocol 3.1: Competitive Kinome Profiling

Rationale: This protocol is designed to measure how effectively 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine competes with an activity-based probe for the ATP binding site of kinases. The reduction in signal for a given kinase is directly proportional to the inhibitor's engagement of that target.

Materials:

  • 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine, dissolved in DMSO.

  • Broad-spectrum, biotinylated kinase ABPP probe (e.g., a desthiobiotin-acyl-ATP probe).

  • Cell lysate (prepared in a buffer without detergents if possible, e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2).

  • Streptavidin-coated magnetic beads.

  • Standard proteomics reagents for digestion and analysis as listed in Protocol 2.1.

Procedure:

  • Inhibitor Incubation:

    • Aliquot 1 mg of protein lysate into separate microcentrifuge tubes.

    • To the treatment tubes, add 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine to the desired final concentration (e.g., a dose-response from 10 nM to 10 µM).

    • To the control tube, add an equivalent volume of DMSO.

    • Incubate all samples for 1 hour at room temperature to allow the inhibitor to bind to its targets.

  • Probe Labeling:

    • Add the biotinylated kinase ABPP probe to each sample to a final concentration of 1-5 µM.

    • Incubate for 30 minutes at room temperature. The probe will covalently label the active sites of kinases not blocked by the inhibitor.

  • Protein Capture:

    • Denature the proteins and stop the reaction by adding SDS to a final concentration of 1.2%. Heat at 90°C for 5 minutes.

    • Cool the samples and dilute 5-fold with PBS to reduce the SDS concentration.

    • Add 50 µL of pre-washed streptavidin bead slurry to each sample.

    • Incubate for 1 hour at room temperature with rotation to capture the probe-labeled proteins.

  • Washing and Digestion:

    • Pellet the beads on a magnetic rack and wash sequentially with:

      • 2 washes with 0.2% SDS in PBS.

      • 3 washes with PBS.

      • 3 washes with water.

    • Perform on-bead digestion as described in Protocol 2.1 (Steps 5a-5g).

Data Analysis & Interpretation

The mass spectrometer will identify and quantify peptides from the captured proteins. The key is to compare the abundance of peptides from known kinases in the inhibitor-treated samples versus the DMSO control.

  • Target Engagement: A kinase is considered a target if its peptide signal is significantly and dose-dependently reduced in the presence of the inhibitor.

  • IC50 Value: By running a dose-response experiment, one can calculate the concentration of inhibitor required to reduce probe labeling by 50% (the IC50 value) for each kinase. This provides a quantitative measure of target engagement potency in a complex biological system.

  • Selectivity Profile: Plotting the IC50 values for all identified kinases provides a comprehensive selectivity profile of the compound. For example, a highly selective inhibitor will show a very low IC50 for one or a few kinases, and much higher IC50 values for all others.

This approach provides a functional readout of target engagement and is a powerful method for validating hits from AfBPP experiments and for understanding the compound's selectivity across the kinome.

Conclusion

The strategic application of proteomics is essential for the successful development of targeted therapeutics. For a novel compound like 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine, the methodologies of Affinity-Based Protein Profiling and competitive Activity-Based Protein Profiling provide a powerful, synergistic approach. AfBPP can identify the direct physical binders, while competitive ABPP offers a functional readout of target engagement and selectivity within the native proteome. By following the detailed protocols and principles outlined in this guide, researchers can effectively map the interaction landscape of this and other pyrazolopyridine-based molecules, accelerating their journey from chemical entities to validated biological probes and potential therapeutic leads.

References

  • Antonenko, T. S., Gornostaev, N. V., et al. (2019). Pyrazolo[3,4-b]pyridines: Synthesis and biological activity (Review). Chemistry of Heterocyclic Compounds, 55(5), 397-410. [Link]

  • El-Gamal, M. I., & Oh, C. H. (2010). Pyrazolopyridines: a patent review (2005 – present). Expert Opinion on Therapeutic Patents, 20(12), 1667-1690. [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Welcome to the technical support center for the synthesis of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into optimizing the yield of this important heterocyclic scaffold, structured as a series of troubleshooting questions and answers that address common experimental challenges. Our focus is on explaining the causality behind protocol choices to empower you to make informed decisions in your own laboratory work.

Overall Synthetic Strategy

The synthesis of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine is most effectively approached via a two-stage process. This strategy allows for the robust construction of the core heterocyclic system followed by the targeted installation of the C5-amino group, a key functional handle for further derivatization in drug discovery programs.

G cluster_0 Stage 1: Pyrazolopyridine Core Synthesis cluster_1 Stage 2: C-N Cross-Coupling A 1-isopropyl-5-aminopyrazole C Cyclization & Aromatization A->C B Diethyl (ethoxymethylene)malonate B->C D 5-Hydroxy Intermediate C->D E Chlorination (POCl₃) D->E F 5-Chloro-1-isopropyl-1H- pyrazolo[3,4-b]pyridine E->F H Buchwald-Hartwig Amination F->H G Amine Source (e.g., NH₃ or equivalent) G->H I Target Molecule: 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine H->I

Caption: Proposed two-stage synthetic workflow.

Frequently Asked Questions & Troubleshooting Guides

This section is structured to address specific issues you may encounter.

Part 1: Synthesis of the 5-Chloro-Pyrazolopyridine Intermediate

The most robust route to the core structure involves a Gould-Jacobs type reaction, which reliably yields a functionalized pyrazolopyridine that can be halogenated to provide the key intermediate for amination.[1]

Question 1: My initial cyclization reaction to form the pyrazolopyridine core is giving low yields. What are the primary causes?

Answer: Low yields in the formation of the heterocyclic core often trace back to three key areas: starting material purity, reaction conditions, and the subsequent chlorination step.

  • Causality - Purity of 1-isopropyl-5-aminopyrazole: The synthesis of 5-aminopyrazoles via the condensation of β-ketonitriles and hydrazines is a standard method.[2] However, the starting isopropylhydrazine is volatile and can contain impurities. Any residual starting materials or side-products from the aminopyrazole synthesis can interfere with the subsequent cyclization.

    • Troubleshooting Protocol:

      • Verify Purity: Confirm the purity of your 1-isopropyl-5-aminopyrazole by ¹H NMR and LC-MS before use.

      • Purification: If impurities are detected, recrystallize the aminopyrazole from an appropriate solvent system (e.g., ethanol/water or toluene/hexanes) or purify by column chromatography.

  • Causality - Cyclization Conditions: The initial reaction between the aminopyrazole and diethyl (ethoxymethylene)malonate forms an intermediate that must be cyclized at high temperature. Insufficient temperature or time will result in incomplete conversion. The cyclization is typically performed in a high-boiling solvent like Dowtherm A or diphenyl ether.

    • Troubleshooting Protocol:

      • Temperature Control: Ensure your reaction reaches and maintains the required temperature (typically ~250 °C) for thermal cyclization. Use a high-temperature thermometer and a suitable heating mantle.

      • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the initial adduct and the formation of the 5-hydroxy-pyrazolo[3,4-b]pyridine intermediate.

  • Causality - Chlorination Step: The conversion of the 5-hydroxy intermediate to the 5-chloro intermediate using phosphorus oxychloride (POCl₃) is critical. This reaction can be sluggish and may not go to completion if not driven properly.

    • Troubleshooting Protocol:

      • Reagent Stoichiometry: Use a sufficient excess of POCl₃ (often used as the solvent or co-solvent).

      • Temperature & Time: Ensure the reaction is heated sufficiently (reflux, ~110 °C) for an adequate duration (2-12 hours).

      • Additives: In some cases, the addition of a catalytic amount of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) can accelerate the reaction.

Question 2: I am observing regioisomer formation. How can I ensure the correct isomer is formed?

Answer: The Gould-Jacobs reaction pathway offers excellent regiochemical control. When a 5-aminopyrazole is used, the initial nucleophilic attack occurs from the exocyclic amino group onto the ethoxymethylene carbon. The subsequent cyclization is directed by the pre-formed pyrazole ring, leading specifically to the pyrazolo[3,4-b]pyridine scaffold without forming other isomers like pyrazolo[1,5-a]pyrimidines.[1][3] If you are using a different synthetic route with an unsymmetrical 1,3-dicarbonyl compound, regioselectivity becomes a major concern, governed by the relative electrophilicity of the two carbonyl carbons.[1] For this reason, the Gould-Jacobs approach is superior for this target.

Part 2: Buchwald-Hartwig Amination of the 5-Chloro Intermediate

The introduction of the 5-amino group is the most challenging step and is best accomplished via a palladium-catalyzed C-N cross-coupling reaction. Direct nucleophilic aromatic substitution (SNAr) is less viable at the C5 position, which is not as electronically activated as the C4 and C6 positions.[4]

Question 3: My Buchwald-Hartwig amination reaction is failing or showing very low conversion. What are the most critical parameters to investigate?

Answer: Failure of a Buchwald-Hartwig amination is a common but solvable problem. The success of this reaction hinges on the precise combination of the palladium source, ligand, base, and solvent, as well as maintaining a strictly inert atmosphere.

G Start Low Conversion in Buchwald-Hartwig Amination Inert Is the reaction strictly anaerobic? Start->Inert Catalyst Is the catalyst/ligand combination optimal? Inert->Catalyst Yes Sol_Inert Action: Degas solvent. Use Schlenk line or glovebox. Inert->Sol_Inert No Base Is the base strong enough and non-nucleophilic? Catalyst->Base Yes Sol_Catalyst Action: Screen ligands (e.g., XPhos, RuPhos). Use a pre-catalyst (e.g., G3-XPhos). Increase loading. Catalyst->Sol_Catalyst No Temp Is the temperature appropriate? Base->Temp Yes Sol_Base Action: Switch to NaOtBu or LHMDS. Ensure base is dry. Base->Sol_Base No Sol_Temp Action: Increase temperature in increments (e.g., 80°C -> 110°C). Monitor by LC-MS. Temp->Sol_Temp No Success Yield Improved Temp->Success Yes Sol_Inert->Inert Sol_Catalyst->Catalyst Sol_Base->Base Sol_Temp->Temp

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

  • Causality - Catalyst System: The oxidative addition of an aryl chloride to Pd(0) is the rate-limiting step and is notoriously difficult.[5] It requires a highly active catalyst.

    • Palladium Source: Standard sources like Pd(OAc)₂ or Pd₂(dba)₃ are often sufficient, but for challenging substrates, using a pre-formed palladacycle "pre-catalyst" (e.g., XPhos-Pd-G3) is highly recommended. These form the active Pd(0) species more cleanly and efficiently.

    • Ligand Choice: This is the most critical variable. The pyrazolopyridine nitrogen can coordinate to the palladium center, acting as a catalyst poison. To prevent this and to activate the C-Cl bond, you must use a bulky, electron-rich phosphine ligand. Ligands like PPh₃ or BINAP are generally ineffective for this substrate.

    • Recommended Ligands: Biarylphosphine ligands developed by the Buchwald group are the industry standard. Start with XPhos or RuPhos.

  • Causality - Base Selection: A strong, non-nucleophilic base is required to deprotonate the incoming amine (or ammonia equivalent) in the catalytic cycle.

    • Recommended Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective base. Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent choice. Weaker bases like K₂CO₃ or K₃PO₄ are generally not strong enough for this transformation unless a highly specialized catalyst system is used.[5]

  • Causality - Reaction Environment: The active Pd(0) catalyst is highly sensitive to oxygen.

    • Troubleshooting Protocol:

      • Inert Atmosphere: The reaction must be assembled under a strictly inert atmosphere (argon or nitrogen), preferably in a glovebox. If using a Schlenk line, ensure solvents are thoroughly degassed via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.

      • Dry Solvents: Use anhydrous solvents (e.g., toluene, dioxane) to prevent quenching of the strong base and interference with the catalytic cycle.

ParameterRecommendation 1 (Starting Point)Recommendation 2 (For difficult substrates)Rationale
Pd Source Pd₂(dba)₃ (1-2 mol%)XPhos-Pd-G3 (2-4 mol%)Pre-catalysts provide more reliable formation of the active Pd(0) species.[5]
Ligand XPhos (2-4 mol%)RuPhos (3-6 mol%)Bulky, electron-rich ligands accelerate oxidative addition and prevent catalyst poisoning.[5][6]
Base NaOtBu (2.0 eq.)LHMDS (2.0 eq.)A strong, non-nucleophilic base is required for the deprotonation step in the catalytic cycle.[7]
Amine Source Benzophenone imine (1.5 eq.) then H⁺Ammonia gas or 1,3,5-triazineDirect use of ammonia can be challenging. Protected forms or surrogates are often used.
Solvent Toluene or 1,4-Dioxanet-BuOH or TolueneSolvent choice affects solubility and the stability of catalytic intermediates.
Temperature 100 °C110 °CHigher temperatures are often needed to overcome the high activation energy of C-Cl bond cleavage.[8]

Question 4: I am observing significant hydrodehalogenation (replacement of -Cl with -H) instead of amination. How can I minimize this side reaction?

Answer: Hydrodehalogenation is a common side reaction in challenging Buchwald-Hartwig couplings. It occurs when competing reduction pathways outpace the desired C-N bond formation.

  • Causality: This side reaction is often promoted by trace amounts of water, an insufficiently active catalyst that leads to slow reductive elimination, or certain ligand/base combinations.

    • Troubleshooting Protocol:

      • Ensure Anhydrous Conditions: Rigorously dry all reagents, solvents, and glassware. Use a freshly opened bottle of anhydrous solvent.

      • Optimize Ligand: Switch to a different class of bulky ligand. If you are using an XPhos-type ligand, try a ferrocene-based ligand like Josiphos, or vice-versa. Different ligands can alter the rate of reductive elimination relative to side reactions.[5]

      • Lower Temperature: While counterintuitive, sometimes lowering the temperature after an initial heating period can favor the desired pathway once the active catalyst has formed. Monitor the reaction carefully.

      • Change the Base: In some systems, switching from NaOtBu to K₃PO₄ (with a more active catalyst) can sometimes reduce the rate of hydrodehalogenation, although it may also slow the main reaction.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine

This protocol is a representative procedure based on the Gould-Jacobs reaction followed by chlorination.

  • Step A: Condensation: In a round-bottom flask equipped with a condenser, combine 1-isopropyl-5-aminopyrazole (1.0 eq.) and diethyl (ethoxymethylene)malonate (1.05 eq.). Heat the mixture to 120-130 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aminopyrazole.

  • Step B: Cyclization: To the crude mixture from Step A, add Dowtherm A or diphenyl ether. Heat the reaction to 250 °C for 1-2 hours until cyclization is complete (monitored by LC-MS). Cool the reaction mixture and dilute with hexanes to precipitate the crude 5-hydroxy product. Filter and wash the solid with hexanes.

  • Step C: Chlorination: To the crude 5-hydroxy intermediate, add phosphorus oxychloride (POCl₃, 5-10 eq.) and a catalytic amount of DIPEA (0.1 eq.). Heat the mixture to reflux (~110 °C) for 4-6 hours.

  • Work-up: Carefully cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring. The excess POCl₃ will be quenched. Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until pH > 8.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound.

Protocol 2: Buchwald-Hartwig Amination to Yield 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine

This protocol uses benzophenone imine as an ammonia equivalent, which is a common and reliable strategy.

  • Reaction Setup: In a glovebox, add 5-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and sodium tert-butoxide (NaOtBu, 1.5 eq.) to a dry Schlenk flask.

  • Reagent Addition: Add anhydrous toluene via syringe. Then, add benzophenone imine (1.2 eq.).

  • Reaction: Seal the flask, remove it from the glovebox, and heat the reaction mixture to 100 °C under an argon atmosphere for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Hydrolysis: After the starting material is consumed, cool the reaction to room temperature. Add a 2 M HCl solution and stir vigorously for 1-2 hours to hydrolyze the imine intermediate.

  • Work-up: Neutralize the mixture with aqueous NaOH. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the final 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine.

References

  • Al-Sanea, M. M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Kim, D. W., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4583. [Link]

  • ResearchGate. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]

  • Kamal, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 145–164. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Gouda, M. A., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92–96. [Link]

  • Peyrot, C., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 679. [Link]

  • Ghorbani-Vaghei, R., et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 13, 10798. [Link]

  • Kamal, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 145–164. [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • Maleki, A., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 12, 14145. [Link]

  • Aggarwal, N., et al. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2014(1), 20–78. [Link]

  • Stepaniuk, O. O., et al. (2013). Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Synthesis, 45(07), 925-930. [Link]

  • ResearchGate. (2019). Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine 4a and.... [Link]

  • Al-Sanea, M. M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

Sources

Optimization

Technical Support Center: Purification Challenges of Pyrazolo[3,4-b]pyridine Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers working with pyrazolo[3,4-b]pyridine derivatives. This guide is designed to provide practical, in-depth solutions...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers working with pyrazolo[3,4-b]pyridine derivatives. This guide is designed to provide practical, in-depth solutions to the common purification challenges encountered during the synthesis of this important heterocyclic scaffold. As professionals in drug development and chemical research, we understand that a successful synthesis is only as good as the purity of the final compound. This document synthesizes field-proven insights and established methodologies to help you navigate these challenges effectively.

The pyrazolo[3,4-b]pyridine core is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, from kinase inhibitors to anxiolytic agents.[1][2][3] However, the very chemical properties that make this scaffold biologically interesting—such as its polarity and hydrogen bonding capabilities—also present significant hurdles during purification.[4] This guide provides troubleshooting advice and detailed protocols to address the most frequent and complex purification issues.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems in a question-and-answer format, explaining the root causes and providing actionable solutions.

Q1: My reaction produced a mixture of regioisomers. How can I separate them?

Causality & Insight: The formation of regioisomers is a well-known challenge in pyrazolo[3,4-b]pyridine synthesis, particularly when using unsymmetrical starting materials like 1,3-dicarbonyl compounds.[5] The reaction can proceed through different pathways depending on which carbonyl group is attacked first, leading to isomers that often have very similar physical properties, making separation difficult.

Solutions:

  • Flash Column Chromatography: This is the most common and effective method for separating regioisomers.[4] The key to success lies in optimizing the mobile phase to exploit subtle differences in the polarity of the isomers.

    • Expert Tip: Start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This gradient elution enhances the differential migration of the isomers on the stationary phase. Monitoring fractions meticulously with Thin Layer Chromatography (TLC) is critical. For particularly challenging separations, using a high-performance flash chromatography system can provide the necessary resolution.[6]

  • Fractional Recrystallization: This technique can be highly effective if the regioisomers exhibit sufficiently different solubilities in a specific solvent system.[4]

    • Workflow: Dissolve the isomeric mixture in a minimum amount of a hot solvent. Allow the solution to cool slowly. The less soluble isomer will crystallize first. Filter these crystals and then concentrate the mother liquor to isolate the more soluble isomer, which can then be recrystallized from a different solvent. This process may need to be repeated to achieve high purity.

Q2: My product is a persistent, sticky oil and will not crystallize. How can I obtain a solid?

Causality & Insight: Failure to crystallize is often due to the presence of impurities, such as residual solvents, unreacted starting materials, or byproducts, which disrupt the formation of a crystal lattice. The inherent polarity and complex intermolecular interactions of some pyrazolo[3,4-b]pyridine derivatives can also favor an amorphous or oily state.

Solutions:

  • High-Vacuum Drying: Ensure all volatile solvents are removed by drying the oil under a high vacuum for several hours, sometimes with gentle heating.

  • Trituration: This is the process of "washing" the oil with a solvent in which the desired compound is insoluble but the impurities are soluble.

    • Protocol: Add a small amount of a non-polar solvent (e.g., hexanes, diethyl ether) to the oil. Vigorously scratch the side of the flask with a glass rod and stir. The product may solidify. If it does, the solid can be collected by filtration.

  • Purification via Chromatography: If trituration fails, the oil likely contains significant non-volatile impurities. Purifying the oil using flash column chromatography is the next logical step to remove these contaminants.[7] After chromatography and complete solvent removal, attempt crystallization again.

Q3: My compound streaks badly on both TLC and column chromatography, leading to poor separation.

Causality & Insight: Streaking is typically caused by strong interactions between the polar pyrazolo[3,4-b]pyridine scaffold and the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption and broad, overlapping peaks during column chromatography.

Solutions:

  • Mobile Phase Modification: Adding a small amount of a competitive base or acid to the eluent can neutralize the active sites on the silica gel.

    • For Basic Compounds: Add 0.5-1% triethylamine (Et₃N) to your mobile phase. This will compete with your compound for binding to the acidic silica, resulting in sharper bands and better separation.

    • For Acidic Compounds: Add 0.5-1% acetic acid (AcOH) or formic acid to the mobile phase.

  • Switching the Stationary Phase: If modifying the mobile phase is insufficient, consider using a different stationary phase.

    • Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative for purifying basic compounds that interact too strongly with silica.

    • Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol), is often the most effective solution.

Visual Guides & Workflows

Purification Strategy Decision Tree

This diagram provides a logical pathway for selecting the appropriate purification technique based on the initial state of your crude product.

G start Crude Product Isolated is_solid Is the product a solid? start->is_solid is_pure_tlc Single spot on TLC? is_solid->is_pure_tlc Yes is_oil Product is an oil/gum is_solid->is_oil No recrystallize Recrystallize for final purity is_pure_tlc->recrystallize Yes column_chrom Purify via Flash Column Chromatography is_pure_tlc->column_chrom No (multiple spots) triturate Attempt Trituration is_oil->triturate solidifies Does it solidify? triturate->solidifies solidifies->is_pure_tlc Yes solidifies->column_chrom No

Caption: Decision tree for selecting a primary purification method.

Standard Flash Chromatography Workflow

This workflow illustrates the key steps involved in a typical flash column chromatography purification.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_sample 1. Prepare Sample (Dry load or minimal solvent) pack_column 2. Pack Column (Slurry pack with eluent) load_sample 3. Load Sample pack_column->load_sample run_gradient 4. Run Eluent Gradient (Monitor with UV if available) load_sample->run_gradient collect 5. Collect Fractions run_gradient->collect tlc 6. Analyze Fractions by TLC collect->tlc combine 7. Combine Pure Fractions tlc->combine evaporate 8. Evaporate Solvent combine->evaporate characterize 9. Characterize Product (NMR, MS) evaporate->characterize

Caption: Standard workflow for purification by flash chromatography.

Standard Purification Protocols

Protocol 1: Flash Column Chromatography for Regioisomer Separation

This protocol provides a generalized procedure. The solvent system must be optimized for your specific compound using TLC.

Materials:

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent (e.g., Hexane/Ethyl Acetate mixture, optimized by TLC)

  • Crude product mixture

  • Collection tubes

Procedure:

  • TLC Optimization: Develop a TLC solvent system that provides good separation (ΔRf > 0.2) between your desired product and impurities/isomers. The target compound should have an Rf value between 0.2 and 0.4 for optimal column performance.

  • Sample Preparation (Dry Loading): Dissolve your crude product in a minimal amount of a strong solvent (e.g., Dichloromethane or Acetone). Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. This prevents band broadening during loading.

  • Column Packing: Prepare a slurry of silica gel in your initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: Carefully add your dry-loaded sample to the top of the packed silica bed.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity according to your pre-determined gradient. Collect fractions of a consistent volume.

  • Fraction Analysis: Spot every few fractions on a TLC plate. Stain the plate (e.g., with UV light or a chemical stain) to visualize the separated compounds.

  • Combine and Concentrate: Combine the fractions that contain only your pure product. Remove the solvent using a rotary evaporator.

  • Final Analysis: Confirm the purity and identity of the final product using NMR and Mass Spectrometry.[2]

Protocol 2: Recrystallization for High-Purity Solids

This method is ideal for obtaining highly pure, crystalline material from a solid that is already reasonably pure.

Materials:

  • Crude solid product

  • A suitable recrystallization solvent or solvent pair

  • Erlenmeyer flask

  • Hot plate

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] Common choices for pyrazolo[3,4-b]pyridines include ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexane.[4][8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate, promoting the formation of larger, purer crystals. If no crystals form, try scratching the inside of the flask or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly under a high vacuum to remove all traces of solvent.

Frequently Asked Questions (FAQs)

Q: How do I choose the best starting solvent system for column chromatography? A: Begin by testing the solubility of your crude mixture in various solvents. Then, use TLC to test different ratios of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone). Aim for a system where the Rf of your target compound is around 0.3.

Q: My final product's NMR spectrum shows residual grease or solvent peaks. How can I remove them? A: For residual solvent, drying under a high vacuum for an extended period, possibly with gentle warming, is usually sufficient. If high-boiling solvents like DMF or DMSO are present, an aqueous workup followed by extraction and re-purification may be necessary. For grease, filtering a solution of your compound through a small plug of silica gel or performing a quick trituration with a non-polar solvent like pentane can be effective.

Q: What is the best way to store my purified pyrazolo[3,4-b]pyridine derivative? A: Store the purified, dry solid in a sealed vial in a cool, dark, and dry place, such as a desiccator. Many heterocyclic compounds can be sensitive to light and moisture over time.

References

  • BenchChem. (n.d.). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Retrieved from [Link]

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. PubMed. Retrieved from [Link]

  • Sarma, R. K., et al. (2018). Synthesis of starting material 1 needed for synthesis of pyrazolo[3,4-b]pyridine derivatives 4a–i. ResearchGate. Retrieved from [Link]

  • Shaabani, A., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. PubMed Central. Retrieved from [Link]

  • Abdel-Mohsen, S. A., et al. (2013). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. ResearchGate. Retrieved from [Link]

  • Request PDF. (n.d.). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. ResearchGate. Retrieved from [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Retrieved from [Link]

  • ACS Omega. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of pyrazolo[3,4-b]pyridines biologically actives. Retrieved from [Link]

  • Gultyai, V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PMC - NIH. Retrieved from [Link]

  • Wang, C., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. Retrieved from [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1438–1459. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2024). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 29(11), 2539. Retrieved from [Link]

  • PubMed. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine. This resource is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome the inherent solubility challenges of this compound in aqueous buffers. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure reproducible and accurate experimental outcomes.

Understanding the Molecule: Physicochemical Profile

1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic amine whose structure presents challenges for aqueous solubility. Its pyrazolopyridine core is largely hydrophobic, and while the amine group offers a site for protonation, its solubility is highly dependent on pH.

PropertyValue / PredictionSignificance for Solubility
CAS Number 872103-27-0Unique identifier for this specific chemical entity.[1][2]
Molecular Formula C₉H₁₂N₄Indicates the elemental composition.[1]
Molecular Weight 176.22 g/mol Influences diffusion and dissolution rates.[1][2]
Predicted pKa 4.40 ± 0.30The pyridinyl nitrogen is weakly basic. At physiological pH (~7.4), the compound will be predominantly in its neutral, less soluble form.[3]
Predicted logP ~1.2 - 1.7This positive value indicates a preference for a lipophilic environment over an aqueous one, suggesting poor water solubility.[4][5][6]

Troubleshooting Guide: Practical Solutions for Solubility Issues

This section is structured in a question-and-answer format to directly address common problems encountered during experimentation.

Q1: My compound, 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine, is precipitating immediately when I add it to my neutral pH buffer (e.g., PBS at pH 7.4). What is happening and how do I fix it?

Answer: This is the most common issue and is directly related to the compound's pKa. The predicted pKa of approximately 4.40 suggests the amine group is a weak base.[3] In a neutral buffer, the compound is primarily in its unprotonated (neutral) state, which is significantly less soluble in water. To increase solubility, you must protonate the amine group by lowering the pH.

Core Strategy: pH Adjustment

The most direct method to solubilize a weakly basic compound is to prepare it in an acidic solution.[][8][9][10] By lowering the pH to at least one to two units below the pKa, you can ensure the compound exists predominantly in its more soluble, protonated (cationic) form.

cluster_yes Strategy A: Acidic Buffer System cluster_no Strategy B: Acidic Stock & Dilution start Start: Compound Precipitation in Neutral Buffer check_assay Is your final assay tolerant to a lower pH (e.g., pH < 6.0)? start->check_assay yes_path YES check_assay->yes_path no_path NO check_assay->no_path use_acidic_buffer Use an acidic buffer (e.g., Acetate or Citrate) in the target pH range. yes_path->use_acidic_buffer verify_solubility Verify solubility and stability in the selected acidic buffer. use_acidic_buffer->verify_solubility prepare_stock Prepare a concentrated stock in an acidic vehicle (e.g., 0.1 N HCl or 50 mM Citrate pH 3.0). no_path->prepare_stock dilute_carefully Dilute stock into the final neutral pH assay buffer. (Note: Risk of precipitation remains). prepare_stock->dilute_carefully consider_alternatives If precipitation occurs upon dilution, proceed to Co-Solvent or Cyclodextrin methods. dilute_carefully->consider_alternatives

Caption: Decision workflow for using pH adjustment to solubilize the compound.

  • Reagent Preparation: Prepare a sterile 0.1 M solution of a biocompatible acid, such as citric acid or acetic acid. Alternatively, 0.1 N HCl can be used for initial stock preparation.

  • Weigh Compound: Accurately weigh the desired amount of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine.

  • Initial Solubilization: Add a small volume of the acidic solution to the solid compound. Vortex or sonicate gently. The compound should dissolve as it becomes protonated.

  • pH Confirmation: After dissolution, check the pH of the stock solution. It should be well below the pKa (ideally pH 2.5-3.5).

  • Final Volume Adjustment: Bring the solution to the final desired concentration with the acidic solution.

  • Dilution into Final Buffer: When adding this acidic stock to your final neutral pH assay buffer, do so slowly and with constant mixing to minimize localized high concentrations that can lead to precipitation. Be aware that the final pH of your assay buffer will be slightly lowered.

Q2: My experiment is sensitive to pH changes, so I cannot use an acidic buffer. What are my other options?

Answer: When pH modification is not feasible, the next strategy is to alter the properties of the solvent itself by using co-solvents.[11][12] Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solution.[][13] This makes the environment more favorable for dissolving lipophilic compounds like yours.

Core Strategy: Co-Solvent Systems

Commonly used co-solvents in biological research include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[8][12][14] It is critical to first determine the tolerance of your specific experimental system (e.g., cells, enzymes) to these solvents.

Co-SolventTypical Starting Concentration in Final AssayKey Considerations
DMSO ≤ 0.5% (v/v)Widely used, but can be toxic to cells at higher concentrations. Can interfere with some enzymatic assays.
Ethanol ≤ 1.0% (v/v)Generally well-tolerated but can cause protein denaturation at higher concentrations.
Propylene Glycol 1-5% (v/v)Low toxicity and commonly used in pharmaceutical formulations.[8]
PEG 400 1-10% (v/v)A non-toxic polymer, effective at increasing solubility for many compounds.[14]
  • System Tolerance Test: Before testing compound solubility, determine the maximum concentration of each co-solvent that your assay can tolerate without affecting the results (e.g., cell viability, enzyme activity).

  • Prepare Concentrated Stock: Dissolve the highest possible concentration of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine in 100% of the chosen co-solvent (e.g., DMSO). Use gentle heating or sonication if necessary.

  • Serial Dilution: Prepare a serial dilution of this stock into your aqueous assay buffer. For example, if your stock is 10 mM in 100% DMSO and your final desired concentration is 10 µM, this would require a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.

  • Observe for Precipitation: After dilution, visually inspect the solutions for any signs of cloudiness or precipitation. Let the solutions sit for at least 30 minutes, as precipitation can sometimes be slow.

  • Select Best Candidate: Choose the co-solvent that provides the required solubility at a concentration that is well-tolerated by your experimental system.

Q3: I am still seeing precipitation when I dilute my co-solvent stock into the buffer, even at low concentrations. Is there a more robust method?

Answer: Yes. When simple co-solvents are insufficient, a more advanced and highly effective technique is to use cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can encapsulate poorly soluble "guest" molecules, like yours, forming an inclusion complex that is highly soluble in water.[17][18][19]

Core Strategy: Cyclodextrin Complexation

The most commonly used derivative for this purpose is Hydroxypropyl-β-cyclodextrin (HP-β-CD) due to its high aqueous solubility and low toxicity.[18]

Sources

Optimization

Technical Support Center: Optimizing N-Isopropylation of Pyrazolopyridines

Welcome to the technical support center for the N-isopropylation of pyrazolopyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-isopropylation of pyrazolopyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to help you overcome common challenges and optimize your reaction conditions.

Troubleshooting Guide: Overcoming Common Hurdles in N-Isopropylation

This section addresses specific experimental issues you might encounter. Each problem is followed by an analysis of potential causes and actionable solutions.

Issue 1: Low to No Conversion of the Starting Pyrazolopyridine

Question: I have set up my N-isopropylation reaction using isopropyl iodide and potassium carbonate in DMF, but I am observing very little or no consumption of my starting pyrazolopyridine. What could be the problem?

Answer:

Several factors could be contributing to the lack of reactivity in your N-isopropylation reaction. Let's break down the most common culprits:

  • Insufficient Basicity: The pKa of the pyrazole N-H is typically in the range of 14-15. While potassium carbonate (K₂CO₃) is a commonly used base, its strength might be insufficient to deprotonate the pyrazolopyridine effectively, especially if the substrate has electron-withdrawing groups that increase the acidity of the N-H proton.[1] A stronger base may be required to generate a sufficient concentration of the nucleophilic pyrazolide anion.

  • Poor Solubility: The base, particularly inorganic bases like potassium carbonate, may have poor solubility in your chosen solvent.[1] If the base is not at least partially dissolved, the deprotonation will be a slow heterogeneous process, leading to low conversion.

  • Steric Hindrance: The isopropyl group is sterically more demanding than a methyl or ethyl group. If your pyrazolopyridine substrate is highly substituted, particularly near the nitrogen atoms of the pyrazole ring, the steric clash between the bulky isopropylating agent and the substrate can significantly slow down the SN2 reaction.

  • Reaction Temperature: N-alkylation reactions, especially with secondary alkyl halides like isopropyl iodide, often require elevated temperatures to proceed at a reasonable rate.[2] Room temperature may not provide enough thermal energy to overcome the activation barrier of the reaction.

Step-by-Step Troubleshooting Protocol:

  • Re-evaluate Your Base:

    • Consider switching to a stronger base such as sodium hydride (NaH)[3], potassium tert-butoxide (KOtBu)[4], or cesium carbonate (Cs₂CO₃)[5], which is known to increase the reactivity of the nucleophile.

    • If using an inorganic base, ensure it is finely powdered to maximize surface area.

  • Optimize the Solvent System:

    • While DMF is a good polar aprotic solvent for SN2 reactions[1], you could screen other solvents like acetonitrile (MeCN)[1][5] or DMSO.[6] Be cautious with DMSO at high temperatures in the presence of bases and electrophiles, as it can lead to side reactions.[7]

    • For poorly soluble bases, consider using a phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) in a two-phase system (e.g., toluene/water).[8][9][10] This can facilitate the transport of the hydroxide or carbonate anion into the organic phase.

  • Increase the Reaction Temperature:

    • Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or LC-MS. A common temperature range for these reactions is 60-100 °C.[5]

  • Consider an Alternative Isopropylating Agent:

    • If steric hindrance is a major issue, a more reactive electrophile might be necessary. However, for isopropylation, isopropyl iodide is generally a good choice. Alternative methods like the Mitsunobu reaction or reductive amination (discussed in the FAQs) might be more suitable for highly hindered substrates.

Issue 2: Formation of a Mixture of N-1 and N-2 Isomers

Question: My N-isopropylation is working, but I am getting a mixture of the N-1 and N-2 alkylated pyrazolopyridine isomers. How can I improve the regioselectivity?

Answer:

The formation of regioisomers is a classic challenge in the N-alkylation of pyrazoles and their fused derivatives due to the similar nucleophilicity of the two nitrogen atoms in the pyrazole ring.[6][11] Several factors can influence the N-1/N-2 ratio:

  • Steric Effects: The substitution pattern on your pyrazolopyridine core will play a significant role. Bulky substituents adjacent to one of the nitrogen atoms will sterically hinder the approach of the isopropylating agent, favoring alkylation at the less hindered nitrogen.

  • Solvent Polarity: The choice of solvent can influence the site of alkylation. For some related azolo-fused heterocycles, polar aprotic solvents like DMSO have been shown to favor N-1 alkylation, while less polar solvents like THF can favor N-2 alkylation.[6]

  • Protecting Groups: A definitive way to ensure regioselectivity is to use a protecting group strategy. By selectively protecting one nitrogen atom, you can direct the alkylation to the other.[6]

Strategies for Improving Regioselectivity:

  • Systematic Solvent Screening:

    • Conduct a small-scale screen of solvents with varying polarities (e.g., THF, Dioxane, MeCN, DMF, DMSO) to determine the optimal solvent for favoring your desired isomer.

  • Employ a Protecting Group Strategy:

    • If you require a single isomer, a protecting group approach is the most robust method. For example, a mesyl (Ms) group has been used to selectively protect the N-1 position in pyrazolo[4,3-c]pyridines.[6] The protecting group can be removed in a subsequent step.

  • Enzymatic Alkylation:

    • For highly selective transformations, consider enzymatic approaches. Engineered enzymes have been shown to perform highly regioselective N-alkylation of pyrazoles.[12][13] This is a more advanced technique but offers excellent control.

Issue 3: Observation of Over-Alkylation (Quaternary Salt Formation)

Question: I am seeing a new, highly polar spot on my TLC and a corresponding mass in my LC-MS that suggests the formation of a quaternary pyridinium salt. How can I prevent this side reaction?

Answer:

Over-alkylation to form a quaternary salt occurs when the pyridine nitrogen of the pyrazolopyridine ring, which is also nucleophilic, attacks the isopropylating agent.[14] This is more likely to happen under forcing reaction conditions.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the isopropylating agent. A large excess will increase the likelihood of dialkylation.

  • Lower Reaction Temperature: Higher temperatures can promote the less-favored quaternization of the pyridine nitrogen. Once the desired N-isopropylation is proceeding at a reasonable rate, try to maintain the lowest effective temperature.

  • Monitor the Reaction Closely: Use TLC or LC-MS to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to minimize the formation of the quaternary salt by-product.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the N-isopropylation of pyrazolopyridines.

1. What are the most common methods for N-isopropylation of pyrazolopyridines?

There are several effective methods for the N-isopropylation of pyrazolopyridines, each with its own advantages and disadvantages:

MethodIsopropyl SourceKey ReagentsProsCons
SN2 Alkylation Isopropyl halide (e.g., 2-iodopropane)Base (e.g., K₂CO₃, NaH, Cs₂CO₃)[1][3][5]Cost-effective, straightforwardCan have regioselectivity issues, may require high temperatures
Mitsunobu Reaction IsopropanolDEAD or DIAD, PPh₃[7][15]Mild conditions, good for secondary alcoholsStoichiometric by-products can be difficult to remove, azodicarboxylates are hazardous[7]
Reductive Amination AcetoneReducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)[16]Mild, good for complex moleculesRequires a carbonyl compound, potential for side reactions with other reducible functional groups
Acid-Catalyzed Alkylation Isopropyl trichloroacetimidateBrønsted acid (e.g., camphorsulfonic acid)[17]Alternative to base-mediated methodsRequires synthesis of the trichloroacetimidate reagent
Phase-Transfer Catalysis (PTC) Isopropyl halidePTC (e.g., TBAB), inorganic base[4][8][10]Milder conditions, can use less hazardous solventsRequires a catalyst, optimization of conditions may be needed

2. How do I choose the right base for my N-isopropylation reaction?

The choice of base is critical for a successful reaction. Consider the following:

  • pKa of the Pyrazolopyridine N-H: A stronger base is needed for less acidic pyrazolopyridines.

  • Solubility: The base should have some solubility in the reaction solvent. Cesium carbonate is often more soluble in organic solvents than potassium carbonate.[1]

  • Steric Hindrance: For sterically hindered substrates, a non-nucleophilic, strong base like NaH or KOtBu is often preferred.

  • Safety and Handling: NaH is highly flammable and requires careful handling. KOtBu is moisture-sensitive. K₂CO₃ and Cs₂CO₃ are generally easier and safer to handle.

3. What are the best analytical techniques to monitor the progress of my reaction?

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively monitor the disappearance of your starting material and the appearance of your product(s).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool that provides both separation and mass information.[18][19] It is invaluable for confirming the mass of your desired product and identifying any by-products, such as isomers or over-alkylated species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure determination and confirmation of regioselectivity, 2D-NMR techniques like NOESY can be used to identify which nitrogen atom has been alkylated by observing through-space correlations between the isopropyl protons and protons on the pyrazolopyridine core.[20] 1H-15N HMBC can also be a powerful tool for this purpose.[21]

4. Can I use a greener approach for the N-isopropylation of pyrazolopyridines?

Yes, several strategies can make your N-isopropylation more environmentally friendly:

  • Phase-Transfer Catalysis (PTC): PTC can allow the use of more benign solvents like toluene instead of dipolar aprotic solvents like DMF or NMP.[10]

  • Solvent-Free Conditions: Some PTC reactions can be performed without a solvent.[4][22]

  • Catalytic Methods: Reductive amination using catalytic hydrogenation is a very green option, with water as the only by-product.[23]

Visualizing the Process

General Reaction Scheme for SN2 N-Isopropylation

G cluster_reactants Reactants cluster_products Products Pyrazolopyridine Pyrazolopyridine (Substrate) Deprotonation Deprotonation Pyrazolopyridine->Deprotonation Base Isopropyl_Halide Isopropyl Halide (Electrophile) Nucleophilic_Attack Nucleophilic Attack (SN2) Isopropyl_Halide->Nucleophilic_Attack Base Base Salt By-product Salt N1_Isomer N-1 Isopropylated Product N2_Isomer N-2 Isopropylated Product Deprotonation->Nucleophilic_Attack Pyrazolide Anion Nucleophilic_Attack->N1_Isomer Nucleophilic_Attack->N2_Isomer

Caption: General SN2 mechanism for N-isopropylation of pyrazolopyridines.

Troubleshooting Workflow

G Start Reaction Start Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Problem Identify Issue Monitor->Problem No_Reaction Low/No Conversion Problem->No_Reaction No Isomers Mixture of Isomers Problem->Isomers Yes, but... Side_Product Side Product Formation Problem->Side_Product Yes, and... End Successful Reaction Problem->End Yes, clean Solution1 Stronger Base? Different Solvent? Higher Temp? No_Reaction->Solution1 Solution2 Solvent Screen? Protecting Group? Isomers->Solution2 Solution3 Control Stoichiometry? Lower Temp? Side_Product->Solution3 Optimize Optimize Conditions Solution1->Optimize Solution2->Optimize Solution3->Optimize Optimize->Monitor

Caption: A workflow for troubleshooting common N-isopropylation issues.

References

  • Preventing unwanted N-alkylation in pyrazolo[4,3-c]pyridine synthesis. (n.d.). Benchchem.
  • Best Conditions For N-Alkylation? (2022, March 3). Sciencemadness.org.
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (2025, August 6). ResearchGate.
  • Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. (n.d.). RSC Publishing.
  • N-Arylation of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine. (n.d.). ResearchGate.
  • Problematic N-Alkylation. (2023, August 12). Reddit.
  • N alkylation at sp3 Carbon Reagent Guide. (n.d.).
  • Alkyl Strategies for Optimizing Reaction Conditions. (2025, July 15).
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (1990, September 1). ResearchGate.
  • Alternative methods for the alkylation of heterocycles. (n.d.). American Chemical Society.
  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (n.d.). NIH.
  • Optimizing reaction conditions of N-alkylation reaction. (n.d.). ResearchGate.
  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. (2025, May 22).
  • Comparing the efficacy of different catalysts for pyridine N-alkylation. (n.d.). Benchchem.
  • Phase Transfer Catalysis. (2026, January 5). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. (n.d.). PMC - NIH.
  • Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. (2025, October 18). ResearchGate.
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
  • This is why selective N-alkylation of imidazoles is difficult. (2023, May 17). Reddit.
  • Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. (n.d.).
  • N-Alkylation of Some Imidazopyridines. (n.d.). FABAD Journal of Pharmaceutical Sciences.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). MDPI.
  • Synthesis of N-alkylated pyrazolopyridines and study of their antimicrobial activities. (n.d.). JOCPR.
  • Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. (2025, January 22). RSC Publishing.
  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2024, May 18). MDPI.
  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (2021, March 1).
  • Reductive Amination. (2026, January 2). ACS GCI Pharmaceutical Roundtable.
  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (n.d.). MDPI.
  • Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1][4][6]Triazolo[8][24]pyridines and Related Deaza-Compounds. (2025, August 6). ResearchGate. Retrieved from

  • 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022, July 25). The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. (2025, August 9).
  • Catalytic reductive N-alkylation of amines using carboxylic acids. (n.d.). RSC Publishing.
  • Deaminative Reductive Methylation of Alkylpyridinium Salts. (n.d.). PMC - NIH.
  • Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. (2022, July 7). YouTube.
  • Alkylation and acylation of pyridine. (n.d.). Química Organica.org.
  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
  • Analytical Techniques used in Therapeutic Drug Monitoring. (n.d.). ResearchGate.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Unexpected Side Products in Pyrazolopyridine Synthesis

Welcome to the Technical Support Center for Pyrazolopyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazolopyridine synthesis an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazolopyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazolopyridine synthesis and effectively troubleshoot the formation of unexpected side products. Drawing from established literature and mechanistic insights, this resource provides practical, in-depth solutions to common and uncommon challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Issue 1: Formation of Regioisomers in Reactions with Unsymmetrical Intermediates

Question: My reaction using an unsymmetrical 1,3-dicarbonyl compound is yielding a mixture of regioisomers. How can I control the regioselectivity of my pyrazolopyridine synthesis?

Answer: The formation of regioisomers is a frequent challenge when using unsymmetrical starting materials in pyrazolopyridine synthesis.[1] The regiochemical outcome is primarily governed by the relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound and the nucleophilicity of the reacting nitrogen in the aminopyrazole precursor. Several factors can be modulated to influence the desired outcome.

Causality of Experimental Choices:

  • Electronic Effects: The presence of electron-withdrawing or donating groups on the 1,3-dicarbonyl substrate can significantly alter the electrophilicity of the carbonyl carbons. A more electrophilic carbonyl will be preferentially attacked by the nucleophilic nitrogen of the aminopyrazole.

  • Steric Hindrance: Bulky substituents near one of the carbonyl groups can sterically hinder the approach of the nucleophile, directing the reaction towards the less hindered carbonyl.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can dramatically influence the reaction pathway. For instance, acidic or basic conditions can alter the tautomeric equilibrium of the 1,3-dicarbonyl compound and the nucleophilicity of the aminopyrazole.

Troubleshooting Protocol:

  • Re-evaluate Starting Materials:

    • Ensure the purity of the unsymmetrical 1,3-dicarbonyl compound and the aminopyrazole. Impurities can sometimes catalyze undesired pathways.

  • Solvent Screening:

    • The polarity and proticity of the solvent can influence which carbonyl is more reactive. Fluorinated alcohols, for example, have been shown to enhance regioselectivity in some pyrazole syntheses.[2]

  • Temperature Optimization:

    • Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the kinetically controlled product.

  • pH Control:

    • If applicable, carefully control the pH of the reaction mixture. Acidic or basic catalysts can be employed to favor one regioisomer over the other.

  • Catalyst Selection:

    • The use of specific catalysts can direct the reaction towards a particular regioisomer. For example, in some multi-component reactions, the choice of catalyst has been shown to be crucial for achieving high regioselectivity.

A systematic analysis of the reaction conditions' effects on the final regioisomer ratios is often necessary, as the regioselectivity can be highly sensitive to minor changes in the reactants' structure and the reaction environment.[1]

Issue 2: Unexpected Dearoylation Side Product in Multi-Component Reactions

Question: I am performing a one-pot, three-component synthesis and observing a significant amount of a dearoylated pyrazolopyridine side product. What is the likely mechanism, and how can I prevent this?

Answer: The unexpected loss of an aroyl group is a notable side reaction that can occur in certain multi-component syntheses of pyrazolopyridines, particularly those involving arylglyoxals.[3] This side reaction can significantly reduce the yield of the desired product.

Plausible Mechanism:

The formation of the dearoylated product likely proceeds through the initial formation of the expected 4-aroyl-pyrazolo[3,4-b]pyridine derivative.[3] Under certain reaction conditions, this intermediate can undergo further reaction, leading to the cleavage of the aroyl group. The exact mechanism can be complex and may depend on the specific reactants and conditions, but it is often facilitated by the catalyst and solvent system used.

Troubleshooting Workflow:

dearoylation_troubleshooting start Observe Dearoylation Side Product catalyst Evaluate Catalyst System start->catalyst High catalyst loading or a specific catalyst type might promote dearoylation. solvent Modify Solvent System catalyst->solvent Change from homogeneous to heterogeneous catalyst or reduce loading. temp Adjust Reaction Temperature solvent->temp Solvent polarity can influence intermediate stability. time Optimize Reaction Time temp->time Higher temperatures can provide energy for the cleavage reaction. purification Isolate Desired Product Early time->purification Prolonged reaction times may lead to product degradation.

Caption: Troubleshooting workflow for unexpected dearoylation.

Detailed Troubleshooting Steps:

  • Catalyst Modification:

    • If using a homogeneous catalyst, consider switching to a milder or heterogeneous catalyst. In some cases, catalyst-free conditions, perhaps with microwave irradiation, can be explored to avoid catalyst-driven side reactions.[3]

  • Solvent System Optimization:

    • The solvent can play a crucial role in stabilizing or destabilizing the aroylated intermediate. Experiment with a range of solvents with varying polarities and proticities.

  • Temperature and Time Adjustment:

    • Monitor the reaction progress closely using techniques like TLC or LC-MS. It's possible that the desired aroylated product forms first and then degrades over time or at elevated temperatures. Reducing the reaction time and/or temperature might allow for the isolation of the desired product before significant dearoylation occurs.

  • Work-up Procedure:

    • Ensure that the work-up procedure is not contributing to the dearoylation. For example, strongly acidic or basic conditions during extraction could potentially cleave the aroyl group.

Issue 3: C-N Acetyl Migration and Other Molecular Rearrangements

Question: I have identified a side product that appears to be the result of a molecular rearrangement, specifically the migration of an acetyl group. What could be causing this, and are there ways to suppress it?

Answer: Molecular rearrangements, such as the C-N migration of an acetyl group, are a class of unexpected side reactions that can complicate pyrazolopyridine synthesis.[4] These rearrangements are often mechanistically intricate and can be triggered by specific reaction conditions or intermediates.

Mechanistic Considerations:

In one documented case of pyrazolo[4,3-b]pyridine synthesis, an unusual C-N migration of an acetyl group was observed.[4] The proposed mechanism involved the formation of a reactive intermediate that facilitated the transfer of the acetyl group from a carbon to a nitrogen atom. Such rearrangements are often sensitive to the electronic properties of the substituents and the overall steric environment of the molecule.

Strategies for Mitigation:

  • Protecting Group Strategy:

    • If the migrating group is part of a starting material, consider if an alternative protecting group could be used that is less prone to migration under the reaction conditions.

  • Modification of Reaction Conditions:

    • Temperature: Rearrangements often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature may suppress the rearrangement.

    • Catalyst: The choice of acid or base catalyst can be critical. A milder catalyst may not be sufficient to induce the rearrangement.

  • One-Pot vs. Stepwise Synthesis:

    • If the rearrangement occurs during a one-pot procedure, consider a stepwise approach where intermediates are isolated and purified. This can prevent the formation of the species that undergoes rearrangement.[4]

Analytical Characterization Workflow:

rearrangement_analysis start Suspicion of Rearrangement lcms LC-MS Analysis Initial identification of unexpected mass start->lcms hrms HRMS Analysis Confirmation of elemental composition lcms->hrms nmr NMR Spectroscopy (1H, 13C, 2D) Detailed structural elucidation of connectivity hrms->nmr xray Single Crystal X-ray Diffraction Unambiguous structure determination (if crystal can be grown) nmr->xray end Structure of Rearranged Product Confirmed nmr->end If structure is confidently assigned xray->end

Caption: Analytical workflow for characterizing rearrangement products.

Quantitative Data Summary

The following table summarizes how reaction conditions can influence the yield and selectivity of pyrazolopyridine synthesis, based on literature data. This is intended as a guide for optimization.

Reaction TypeKey VariableCondition AOutcome ACondition BOutcome BReference
Three-Component Synthesis Base 10% Et3N25% Yield40% Et3N65% Yield[5]
Three-Component Synthesis Base DBU61% YieldDIPEA60% Yield[5]
Gould-Jacobs Reaction Solvent Ethanol, refluxModerate YieldNo solvent, 100-110°CHigh Yield[6]
Condensation Solvent EthanolLow regioselectivityTrifluoroethanol (TFE)85:15 Regioisomeric ratio[2]

Experimental Protocols

Protocol 1: General Procedure for Impurity Identification using LC-MS

This protocol outlines a general method for the initial identification of unknown side products in a crude reaction mixture.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass Spectrometer (MS) detector (e.g., Quadrupole, Time-of-Flight)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Separation:

    • Develop a gradient elution method using a suitable column (e.g., C18) and mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). The gradient should be designed to separate the main product from the impurities.

  • Mass Spectrometric Detection:

    • Set the mass spectrometer to acquire data in both positive and negative ion modes to maximize the chances of detecting all components.

    • Acquire full scan data to determine the molecular weights of the eluted compounds.

  • Data Analysis:

    • Integrate the peaks in the chromatogram to determine the relative abundance of the main product and any side products.

    • Analyze the mass spectrum of each impurity peak to determine its molecular weight. This information, combined with knowledge of the starting materials and reagents, can provide initial clues about the impurity's structure.

Protocol 2: Isolation of an Unknown Impurity by Preparative HPLC

For full structural elucidation by NMR, the impurity often needs to be isolated in a pure form.

Instrumentation:

  • Preparative HPLC system with a fraction collector.

Procedure:

  • Method Development:

    • Optimize the analytical HPLC method for the best possible separation between the desired product and the target impurity.

  • Scale-Up:

    • Transfer the optimized analytical method to the preparative HPLC system, adjusting the flow rate and injection volume for the larger column.

  • Purification:

    • Dissolve a larger quantity of the crude material in the mobile phase.

    • Perform multiple injections onto the preparative HPLC column, collecting the fractions corresponding to the impurity peak.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions by analytical HPLC to confirm their purity.

    • Pool the pure fractions containing the isolated impurity.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain the pure, isolated impurity.

References

  • Pérez, M. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link][1][6]

  • Nikol'skiy, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]

  • Marjani, A. P., et al. (2019). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. Green Processing and Synthesis. Available at: [Link][3]

  • El-Sayed, M. S., et al. (2019). Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction. Beilstein Journal of Organic Chemistry. Available at: [Link][5]

  • Conde, J., et al. (2021). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

Sources

Optimization

stability testing of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine under experimental conditions

Technical Support Center: Stability Testing of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine From the Desk of the Senior Application Scientist Welcome to the technical support guide for 1-isopropyl-1H-pyrazolo[3,4-b]pyri...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Testing of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine (Compound ID: 872103-27-0). This document is designed for researchers, chemists, and drug development professionals who are working with this molecule. Understanding the intrinsic stability of a new chemical entity is a cornerstone of successful drug development, influencing everything from formulation and packaging to storage conditions and shelf-life determination.[1][2] This guide provides answers to common questions and detailed protocols for conducting robust stability studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the expected intrinsic stability of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine and why is testing it so critical?

A1: The intrinsic stability of a drug substance is its susceptibility to chemical change in the absence of formulation excipients. Based on its structure—a fused pyrazolopyridine ring system with a primary amine—we can anticipate several potential stability liabilities. The fused aromatic system is generally stable, but the presence of multiple nitrogen atoms and an amine substituent introduces pathways for degradation.[3]

  • Expertise & Causality:

    • Amine Group (-NH2): Primary aromatic amines are often susceptible to oxidation , which can lead to colored degradants (e.g., nitroso, nitro derivatives) or polymeric impurities. This is often the most significant liability.

    • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and susceptible to protonation under acidic conditions. This can alter the electron distribution in the ring system, potentially making it more susceptible to hydrolysis or other reactions.

    • Pyrazole Ring: While generally aromatic and stable, the pyrazole moiety can be involved in complex degradation pathways, though typically under more forcing conditions than the amine group.[4]

    • Isopropyl Group: This alkyl group is generally stable and unlikely to be a primary site of degradation under typical pharmaceutical stress conditions.

Testing is critical to identify these degradation pathways, develop a stable formulation, select appropriate packaging, and establish a validated stability-indicating analytical method.[1][5] Forced degradation studies are the primary tool used to probe this intrinsic stability under accelerated conditions.[6]

Q2: I'm designing a forced degradation study. What conditions should I use and what level of degradation should I aim for?

A2: A forced degradation or "stress testing" study intentionally exposes the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products.[1] This is essential for developing and validating a stability-indicating analytical method.[2][6]

The goal is not to completely destroy the molecule but to achieve a target degradation of approximately 5-20%.[5][6] This level is generally sufficient to generate and detect primary degradants without creating a complex, uninterpretable mixture of secondary and tertiary breakdown products.

Data Presentation: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration (Typical)Rationale & Key Insights
Acid Hydrolysis 0.1 M HCl60°C - 80°C2 - 24 hoursProbes susceptibility to low pH. The pyridine nitrogen will be protonated, which can activate the ring system. The amine may also be susceptible.[7]
Base Hydrolysis 0.1 M NaOH60°C - 80°C2 - 24 hoursTests stability in alkaline conditions. While often more stable than under acid, unexpected rearrangements or reactions can occur.[8]
Oxidation 3% H₂O₂Room Temp - 40°C1 - 12 hoursThe primary amine is a likely target for oxidation.[9] This is a critical test for this molecule. Monitor for color changes.
Thermal Stress Dry Heat80°C - 105°C24 - 72 hoursEvaluates the solid-state thermal stability of the molecule. Fused heterocyclic systems can be quite thermally stable.[4][10]
Photostability ICH Q1B Option 2Ambient≥ 1.2M lux·hr (Vis) & ≥ 200 W·hr/m² (UVa)N-heterocyclic compounds can be susceptible to photolytic degradation. This test is a regulatory requirement.[11][12]

Note: These are starting points. The severity and duration should be adjusted to achieve the target 5-20% degradation.

Visualization: General Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Drug Substance Stock Solution prep_samples Aliquot into Vials for Each Stress Condition prep_stock->prep_samples acid Acid (e.g., 0.1M HCl, 80°C) prep_samples->acid base Base (e.g., 0.1M NaOH, 80°C) prep_samples->base oxide Oxidation (e.g., 3% H₂O₂, RT) prep_samples->oxide thermal Thermal (Solid State, 105°C) prep_samples->thermal photo Photolytic (ICH Q1B Light Box) prep_samples->photo neutralize Neutralize Acid/Base (if needed) acid->neutralize base->neutralize dilute Dilute to Target Concentration oxide->dilute thermal->dilute photo->dilute neutralize->dilute hplc Analyze by Stability- Indicating HPLC Method dilute->hplc eval Calculate % Degradation Assess Peak Purity Evaluate Mass Balance hplc->eval

Caption: Workflow for a typical forced degradation study.

Q3: My oxidative stress sample turned yellow and shows several new small peaks. Is this expected?

A3: Yes, this is a common and expected observation for a compound with a primary aromatic amine.

  • Causality: The oxidation of an amine group can proceed through several intermediates, such as nitroso (-N=O) and imine species, which are often colored. Further oxidation can lead to nitro (-NO₂) compounds or complex coupling products. The appearance of a yellow, orange, or brown color is a strong visual indicator of oxidative degradation.

  • Troubleshooting Steps:

    • Confirm Peak Purity: Use a photodiode array (PDA) or UV-Vis detector to check the peak purity of the parent compound. If the peak is impure, your chromatographic method may not be adequately separating a co-eluting degradant.

    • Reduce Stress Severity: If you are seeing many small peaks and significant degradation (>20%), the conditions are likely too harsh. Reduce the concentration of hydrogen peroxide (e.g., to 0.3%) or shorten the exposure time. The goal is to identify the primary degradation products.

    • Mass Spectrometry (MS): If your HPLC is connected to a mass spectrometer, analyze the new peaks to get mass information. This is the most direct way to propose structures for your degradants (e.g., M+16 for a mono-oxidized product).

Q4: My acidic hydrolysis sample shows more degradation than my basic hydrolysis sample. Why?

A4: This is a plausible outcome based on the molecule's structure. The pyrazolo[3,4-b]pyridine system contains two nitrogen atoms with different basicities. The pyridine nitrogen is significantly more basic than the pyrazole nitrogens.

  • Mechanistic Insight: Under acidic conditions (e.g., 0.1 M HCl), the pyridine nitrogen will be readily protonated. This positive charge withdraws electron density from the aromatic system, which can make the ring more susceptible to nucleophilic attack by water, potentially leading to ring-opening or other degradative pathways. While the amine group itself is more stable to hydrolysis than, for example, an ester or amide, the overall electronic changes to the molecule under low pH can accelerate degradation.[7] In contrast, under basic conditions, the molecule is deprotonated and may be less reactive towards nucleophilic attack.

Visualization: Potential Degradation Liabilities

Degradation_Pathways cluster_oxidation Oxidation (H₂O₂) cluster_hydrolysis Acid Hydrolysis (H⁺/H₂O) cluster_photo Photolysis (hν) parent 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine nitroso Nitroso Derivative (R-NO) parent->nitroso Mild dimer Azo Dimer (R-N=N-R) parent->dimer Mild hydrolyzed_amine Hydroxypyridine Derivative (Potential deamination) parent->hydrolyzed_amine Forced ring_opened Ring-Opened Products parent->ring_opened Forced photo_oxidized Photo-oxidized Products parent->photo_oxidized Forced rearranged Rearrangement Products parent->rearranged Forced nitro Nitro Derivative (R-NO₂) nitroso->nitro Strong

Caption: Potential degradation pathways for the target molecule.

Experimental Protocols

These protocols provide a starting point for your experiments. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Stability-Indicating HPLC Method Development

A good stability-indicating method must separate the active pharmaceutical ingredient (API) from all process impurities and degradation products.[13][14]

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (A good starting point).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV/PDA detector. Monitor at a wavelength maximum (e.g., 254 nm, 280 nm) and a lower wavelength (e.g., 220 nm) to ensure all impurities are detected.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • System Suitability: Analyze a solution of the un-stressed compound. Check for theoretical plates (>2000), tailing factor (<2.0), and reproducibility of injections (%RSD <1.0%).

Protocol 2: Forced Degradation Sample Preparation
  • Stock Solution: Prepare a 1.0 mg/mL solution of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Cap tightly and place in an 80°C oven.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH. Cap tightly and place in an 80°C oven.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.

  • Control Samples: Prepare corresponding control samples. For acid/base, mix stock with water. For oxidation, use stock solution only. Keep controls at 5°C.

  • Time Points: Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

  • Quenching/Dilution:

    • For acid samples, neutralize with an equivalent amount of 0.1 M NaOH.

    • For base samples, neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute all samples (including stressed, controls, and neutralized) with mobile phase A to a final concentration of ~0.1 mg/mL for HPLC analysis.

Protocol 3: Photostability Testing (Confirmatory Study)

This protocol is based on ICH Guideline Q1B.[11][12]

  • Sample Preparation:

    • Drug Substance: Spread a thin layer of the solid compound in a chemically inert, transparent container (e.g., a quartz dish).

    • Solution: Prepare a solution (e.g., 0.1 mg/mL) in a transparent container.

    • Dark Control: Prepare identical samples but wrap them securely in aluminum foil to protect them from light.

  • Exposure: Place the test samples and dark control samples in a validated photostability chamber.

  • Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[11]

  • Analysis: After exposure, prepare the solid and solution samples for HPLC analysis alongside the dark controls.

  • Evaluation: Compare the chromatograms of the light-exposed samples to the dark controls. Any new peaks in the exposed sample are photodegradants. The difference in the API peak area between the control and exposed samples indicates the extent of degradation.

References

  • Benchchem. (n.d.). An In-depth Technical Guide on the Stability and Degradation Pathways of Pyridin-4-olate.
  • National Center for Biotechnology Information. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. PMC - NIH.
  • ResearchGate. (n.d.). Photostability of N@C | Request PDF.
  • ACS Publications. (2019). Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3-c]Pyrazole Framework.
  • World Scientific News. (n.d.).
  • PubMed. (n.d.).
  • MedCrave online. (2016).
  • Pharmaffiliates. (2023).
  • International Journal of Pharmaceutical Sciences and Research. (2019).
  • Omics Online. (n.d.).
  • SPL. (2024). ASTM D2619 (Hydrolytic Stability).
  • MDPI. (n.d.).
  • PubMed. (2020).
  • ResearchGate. (n.d.). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines | Request PDF.
  • Wikipedia. (n.d.). Ionophore.
  • Quest Journals. (2023).
  • ResearchGate. (n.d.). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)
  • PubMed. (2012).
  • Sci-Hub. (2011).
  • ACS Publications. (n.d.). Hydrolytically Stable Cationic Bis-MPA Dendrimers as Efficient Transfectants for Glioblastoma Cells and Primary Astrocytes.
  • Chem-Impex. (n.d.). 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine.
  • Lubrizol. (n.d.).
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Santa Cruz Biotechnology. (n.d.). 1-isopropyl-1H-pyrazol-5-amine | CAS 3524-16-1 | SCBT.
  • MDPI. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions.
  • YouTube. (2024). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals.
  • Sigma-Aldrich. (n.d.). 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
  • Pharmaffiliates. (n.d.). 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine.
  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • ChemBK. (2024). 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine Inquiry.
  • Semantic Scholar. (n.d.). Synthesis and radiation stability of some new biologically active pyrazolo[3,4-d]pyrimidines.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl).
  • ResearchGate. (2019).
  • BLDpharm. (n.d.). 6752-16-5|1H-Pyrazolo[3,4-b]pyridin-3-amine.
  • ChemBridge. (n.d.). 1-isopropyl-1H-pyrazol-5-amine | CAS# 3524-16-1.
  • GuideChem. (n.d.). 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS No. 872103-27-0) Suppliers.

Sources

Troubleshooting

Technical Support Center: Enhancing the Selectivity of Kinase Inhibitors Derived from 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for researchers engaged in the development of kinase inhibitors based on the 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amin...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers engaged in the development of kinase inhibitors based on the 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine scaffold. This guide provides in-depth troubleshooting advice and detailed protocols to address the critical challenge of enhancing inhibitor selectivity. Our goal is to equip you with the strategic and methodological expertise to overcome common experimental hurdles and accelerate your drug discovery program.

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in kinase inhibitor design, effectively mimicking the adenine portion of ATP to bind the enzyme's hinge region.[1] However, this very feature is the primary source of the selectivity challenge. The ATP-binding pocket is highly conserved across the human kinome, which contains over 500 members.[2][3] Consequently, inhibitors based on this scaffold can inadvertently bind to numerous off-target kinases, leading to polypharmacology that can complicate experimental analysis, cause unforeseen side effects, and mask the true on-target phenotype.[4][5]

This guide is structured to provide immediate answers to common questions and to offer systematic workflows for troubleshooting complex experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is selectivity a persistent challenge with the pyrazolo[3,4-b]pyridine scaffold?

A1: The pyrazolo[3,4-b]pyridine core acts as a "hinge-binder," forming key hydrogen bonds with the kinase hinge region in a manner similar to ATP.[1] This interaction is fundamental for potency. However, the architecture of the ATP-binding site is highly conserved across many kinase families.[2] This conservation means that an inhibitor designed for one kinase can often fit neatly into the active site of many others, leading to broad activity, or promiscuity. Achieving selectivity requires exploiting the subtle structural and conformational differences that do exist between kinases.[4][6]

Q2: What are the primary medicinal chemistry strategies to improve the selectivity of my lead compound?

A2: Once a potent pyrazolo[3,4-b]pyridine-based inhibitor is identified, several strategies can be employed to enhance its selectivity. These approaches focus on extending the molecule from the core scaffold to interact with less conserved regions of the kinase.

StrategyMechanistic RationaleKey Considerations
Exploiting the Gatekeeper Residue The "gatekeeper" residue controls access to a hydrophobic pocket behind the ATP-binding site. Its size (small vs. large) varies across the kinome. Designing bulky substituents that sterically clash with large gatekeepers while being accommodated by small gatekeepers is a proven strategy.[4]Requires structural information (X-ray crystallography or reliable homology models) of both on-target and key off-target kinases.
Targeting Allosteric Sites Develop inhibitors that bind to pockets remote from the ATP-binding site.[7] These allosteric sites are generally less conserved than the active site, offering a powerful route to selectivity. This can also involve designing bivalent inhibitors that link the pyrazolopyridine core to a second moiety targeting another site.[2]Allosteric pockets are not present in all kinases and can be difficult to identify without high-resolution structural data.
Covalent Inhibition Introduce a weakly electrophilic "warhead" (e.g., an acrylamide) onto the inhibitor. This group is designed to form a covalent bond with a non-conserved cysteine residue near the active site, leading to a dramatic increase in both potency and selectivity.[2]This strategy is only applicable if the target kinase has a suitably positioned, non-conserved cysteine that is absent in major off-targets. Resistance can emerge through mutation of this cysteine.[2]
Disrupting Water Networks The active sites of kinases often contain stable water molecules. Designing modifications that displace these water molecules and form direct, durable interactions with the protein can significantly improve both selectivity and the inhibitor's residence time on the target.[8]Requires high-resolution crystal structures to visualize the water network. Predicting the energetic favorability of displacing water can be complex.

Q3: My initial screen shows my inhibitor hits dozens of kinases. What is the most effective first step to assess this?

A3: The most critical first step is to perform a comprehensive, quantitative kinase selectivity profile. Many specialized contract research organizations (CROs) offer this service, screening your compound against large panels of kinases (over 400).[9][10] The recommended approach is a two-tiered strategy:

  • Single-Dose Screen: First, screen your inhibitor at a single, relatively high concentration (e.g., 1 µM) against the full kinome panel. This cost-effectively identifies all potential off-targets.[10]

  • IC50 Determination: For any kinase that shows significant inhibition (e.g., >70% at 1 µM), perform a full 10-point dose-response curve to determine the precise IC50 value.[10] This quantitative data is essential for understanding the selectivity profile and prioritizing which off-targets to address.

Q4: How can I distinguish between a cellular phenotype caused by my intended target versus an off-target?

A4: This is a critical validation step. The observation of a cellular effect is not, by itself, proof of on-target activity. A multi-pronged approach is required to build confidence:

  • Develop a "Negative Control" Analog: Synthesize a close structural analog of your inhibitor that is inactive against your primary target but retains the same general physicochemical properties. If this analog fails to produce the cellular phenotype, it strengthens the case for on-target activity.

  • Genetic Target Validation: Use techniques like siRNA or CRISPR to knock down or knock out your target kinase. If the resulting cellular phenotype matches the one produced by your inhibitor, this provides strong orthogonal evidence of on-target action.[11]

  • Confirm Cellular Target Engagement: Use a biophysical method to directly measure whether your compound is binding to the intended target inside the cell. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET Target Engagement assays are designed for this purpose and can provide definitive evidence of binding.[12][13][14]

Section 2: Troubleshooting Guides

Problem 1: My lead compound shows broad activity across the kinome panel. How do I identify actionable off-targets and design a selectivity-enhancement strategy?

This is a common and tractable issue. A systematic approach combining data analysis, structural biology, and medicinal chemistry is required.

Workflow: From Broad Activity to Selective Inhibitor

A Start: Broadly Active Inhibitor (Compound X) B Step 1: Analyze Quantitative Kinome Scan Data A->B C Identify On-Target and Key Off-Targets (e.g., >10-fold window) B->C D Step 2: Perform Structural Analysis (Crystallography or Homology Modeling) C->D E Overlay On-Target and Off-Target Binding Pockets D->E F Identify Key Differences: - Gatekeeper Residue Size - Unique Sub-pockets - Non-conserved Cysteines E->F G Step 3: Formulate a Medicinal Chemistry Hypothesis F->G H Hypothesis: 'Adding a bulky group at R1 will clash with the large gatekeeper of Off-Target Y' G->H I Step 4: Synthesize Focused Analog Library H->I J Step 5: Screen Analogs against On-Target and Key Off-Targets I->J K Result: Identify Analog with Improved Selectivity Window J->K

Caption: Workflow for improving inhibitor selectivity.

Detailed Answer & Protocol:

  • Analyze Kinome Scan Data: The first step is to rigorously analyze your quantitative profiling data. Don't just look at the raw IC50 values. Calculate a selectivity window, which is the ratio of the IC50 for an off-target versus your primary on-target. Prioritize addressing off-targets with a selectivity window of less than 10-fold, as these are most likely to cause confounding biological effects.

    Table 1: Example Kinome Scan Analysis for Compound X (Target: Kinase A)

    Kinase Target IC50 (nM) Selectivity Window (vs. Kinase A) Priority
    Kinase A (On-Target) 15 1.0x -
    Kinase B 30 2.0x High
    Kinase C 120 8.0x High
    Kinase D 500 33.3x Medium

    | Kinase E | >10,000 | >667x | Low |

  • Perform Structural Analysis: Obtain crystal structures of your inhibitor bound to both your on-target kinase and at least one high-priority off-target (e.g., Kinase B). If experimental structures are unavailable, generate high-quality homology models. Superimpose the binding sites to visually inspect for differences.[6] Pay close attention to:

    • The Gatekeeper Residue: Is it large (Met, Phe, Leu) in the off-target and small (Thr, Val, Ala) in the on-target, or vice-versa?[4]

    • Solvent-Front Region: Are there unique pockets or channels near your inhibitor that are present in the on-target but absent in the off-target?

    • Amino Acid Differences: Note any changes in residues that could alter hydrogen bonding, hydrophobic, or electrostatic interactions.

  • Design and Synthesize Analogs: Based on your structural hypothesis, design a small, focused library of analogs. For example, if your on-target has a small gatekeeper and your off-target has a large one, synthesize derivatives of your lead compound with increasingly bulky substituents directed towards that pocket. This is a classic "bump-and-hole" strategy.[4]

  • Iterative Screening: Screen the new analogs in biochemical assays against only the on-target and the high-priority off-targets you aim to avoid. This is a rapid and cost-effective way to determine if your hypothesis was correct. Promising candidates with an improved selectivity window can then be subjected to broader kinome profiling for confirmation.

Problem 2: My inhibitor is potent in biochemical assays (IC50 < 50 nM) but shows poor activity in cell-based assays (EC50 > 1 µM).

This discrepancy is common and points to issues beyond enzyme inhibition, often related to the complexities of a cellular environment.[15]

Workflow: Diagnosing Poor Cellular Potency

Start Start: Potent Biochemically, Weak in Cells CheckPerm Is cell permeability low? Start->CheckPerm PermAssay Run PAMPA or Caco-2 Assay CheckPerm->PermAssay Yes CheckEfflux Is it an efflux pump substrate? CheckPerm->CheckEfflux No ImprovePerm Action: Modify scaffold to reduce polarity (e.g., mask H-bond donors) and improve LogP. PermAssay->ImprovePerm EffluxAssay Run cellular assay with and without known efflux pump inhibitors. CheckEfflux->EffluxAssay Yes CheckATP Is it outcompeted by intracellular ATP? CheckEfflux->CheckATP No ImproveEfflux Action: Redesign compound to be a poorer substrate for P-gp/BCRP. EffluxAssay->ImproveEfflux ATPAssay Run biochemical IC50 assay at high ATP concentration (e.g., 1-5 mM). CheckATP->ATPAssay Yes CheckEngagement Does it fail to engage the target in the cell? CheckATP->CheckEngagement No ImproveATP Action: Design modifications to access allosteric pockets or increase residence time. ATPAssay->ImproveATP CETSA_Assay Run CETSA or NanoBRET Target Engagement Assay. CheckEngagement->CETSA_Assay Yes

Caption: Decision tree for troubleshooting poor cellular activity.

Detailed Answer & Troubleshooting Steps:

  • Assess Cell Permeability: Your compound may not be efficiently crossing the cell membrane.

    • Action: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA). This is a rapid, cell-free method to predict passive diffusion.

    • Interpretation: If permeability is low, consider medicinal chemistry strategies to improve physicochemical properties, such as increasing lipophilicity (LogP) or reducing the polar surface area (PSA).

  • Investigate Efflux Pump Activity: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).

    • Action: Run your cellular activity assay in the presence and absence of known efflux pump inhibitors (e.g., verapamil).

    • Interpretation: A significant increase in potency in the presence of an efflux inhibitor strongly suggests your compound is a substrate. Redesigning the molecule to reduce its affinity for these pumps may be necessary.[11]

  • Evaluate Competition with ATP: Biochemical assays are often run at low ATP concentrations (equal to the Kₘ), whereas intracellular ATP levels are very high (1-10 mM).[7] An ATP-competitive inhibitor will appear less potent under physiological ATP conditions.

    • Action: Re-run your biochemical IC50 assay using a high, physiological concentration of ATP (e.g., 2 mM).

    • Interpretation: A large rightward shift in the IC50 indicates significant competition with ATP. To overcome this, you may need to design inhibitors with a very slow off-rate (long residence time) or those that engage allosteric sites.[7][8]

  • Confirm Target Engagement: It is crucial to confirm that your compound is actually binding to its intended target within the complex cellular milieu.

    • Action: Perform a direct target engagement assay. The NanoBRET assay is an excellent choice as it measures inhibitor binding to a full-length kinase in live cells.[12][13][14]

    • Interpretation: If the compound fails to show engagement in a NanoBRET assay despite having good permeability, it may indicate that the kinase is in a conformation within the cell that is not recognized by the inhibitor, or it is sequestered in a cellular compartment the inhibitor cannot access.

Problem 3: My inhibitor induces a cellular phenotype that is inconsistent with the known biology of the target kinase.

This is a red flag for a potent off-target effect. The phenotype you are observing is likely real, but it may not be caused by the inhibition of your intended target.[5][16]

Workflow: Validating On-Target vs. Off-Target Cellular Effects

Start Start: Unexpected Cellular Phenotype Step1 Step 1: Chemical Validation Start->Step1 Step2 Step 2: Genetic Validation Start->Step2 Step3 Step 3: Target Engagement Confirmation Start->Step3 Action1a Synthesize a structurally close 'Negative Control' analog (inactive on primary target). Step1->Action1a Action2a Use siRNA or CRISPR to knock down/out the primary target kinase. Step2->Action2a Action3a Measure cellular potency (EC50) of the inhibitor. Step3->Action3a Action1b Test Negative Control in cellular phenotype assay. Action1a->Action1b Result1 Does the phenotype disappear? Action1b->Result1 ConclusionOnTarget Conclusion: Phenotype is likely ON-TARGET Result1->ConclusionOnTarget Yes ConclusionOffTarget Conclusion: Phenotype is likely OFF-TARGET Result1->ConclusionOffTarget No Result2 Does genetic knockdown reproduce the phenotype? Action2a->Result2 Result2->ConclusionOnTarget Yes Result2->ConclusionOffTarget No Action3b Measure target binding affinity in cells (e.g., NanoBRET Kd). Action3a->Action3b Result3 Does cellular potency (EC50) correlate with target binding affinity (Kd)? Action3b->Result3 Result3->ConclusionOnTarget Yes Result3->ConclusionOffTarget No

Caption: Orthogonal workflow to validate cellular effects.

Detailed Answer & Protocol:

  • Chemical Validation with a Negative Control:

    • Rationale: A well-designed negative control is one of the most powerful tools to dissect pharmacology. It must be as structurally similar to your active compound as possible but rendered inactive against the primary target through a minimal, specific modification.

    • Protocol:

      • Identify a functional group on your inhibitor that is critical for binding to the primary target (e.g., a hydrogen bond donor to the hinge).

      • Synthesize an analog where this group is removed or modified (e.g., methylate a key nitrogen).

      • Confirm in a biochemical assay that the new analog has lost potency (>100-fold weaker) against the primary target.

      • Test both the active inhibitor and the inactive analog side-by-side in the cellular phenotype assay.

    • Interpretation: If the active compound shows the phenotype but the inactive one does not, it strongly suggests the effect is mediated by the primary target. If both compounds produce the phenotype, it is almost certainly due to an off-target effect.

  • Genetic Validation with siRNA/CRISPR:

    • Rationale: This approach removes the target protein from the system, allowing you to see if its absence phenocopies the effect of its inhibition.[11]

    • Protocol:

      • Select a cell line that expresses your target kinase and shows the phenotype of interest upon treatment with your inhibitor.

      • Transfect the cells with validated siRNA constructs or a CRISPR/Cas9 system targeting the kinase.

      • Include appropriate controls (e.g., non-targeting siRNA).

      • After allowing time for protein knockdown/knockout (typically 48-72 hours), assess the cells for the phenotype of interest.

    • Interpretation: If knocking down the target reproduces the inhibitor's effect, it provides compelling evidence for on-target activity. If the phenotype does not appear, the inhibitor is likely acting through a different pathway.

  • Correlate Cellular Potency with Target Engagement:

    • Rationale: For an on-target effect, the concentration of inhibitor required to cause the cellular phenotype (EC50) should correlate with the concentration required to bind the target in cells (target engagement Kd).

    • Protocol:

      • Determine the EC50 for your phenotype using a dose-response curve.

      • Independently, determine the binding affinity (Kd) of your inhibitor for the target in live cells using a NanoBRET Target Engagement assay.

    • Interpretation: If the EC50 and Kd values are in close agreement, it provides strong evidence that the observed phenotype is a direct consequence of target engagement. A large discrepancy (e.g., a cellular EC50 that is much more potent than the target engagement Kd) suggests the phenotype is driven by a more sensitive off-target.[14]

Section 3: References

Sources

Optimization

addressing off-target effects of pyrazolo[3,4-b]pyridine-based inhibitors

Technical Support Center: Pyrazolo[3,4-b]pyridine-Based Inhibitors A Guide to Characterizing and Mitigating Off-Target Effects Welcome to the technical support center for researchers utilizing pyrazolo[3,4-b]pyridine-bas...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazolo[3,4-b]pyridine-Based Inhibitors

A Guide to Characterizing and Mitigating Off-Target Effects

Welcome to the technical support center for researchers utilizing pyrazolo[3,4-b]pyridine-based inhibitors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to function as an ATP-competitive inhibitor for a diverse range of protein kinases.[1][2][3] This versatility, however, brings the inherent challenge of off-target activity, a critical hurdle in drug development and mechanistic studies.[4][5]

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a rigorous experimental design.

Q1: What are pyrazolo[3,4-b]pyridine-based inhibitors and why are they so common?

The pyrazolo[3,4-b]pyridine core is a heterocyclic chemical scaffold frequently used in the design of kinase inhibitors.[1] Its structure is adept at forming key hydrogen bonds within the hinge region of the kinase ATP-binding pocket, mimicking the interaction of adenine.[2][6] This has led to the development of inhibitors for a wide array of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), TANK-binding kinase 1 (TBK1), and many others, making them valuable tools in cancer research and beyond.[6][7][8]

Q2: We're observing an unexpected phenotype (e.g., cell death, morphology change) in our experiments. How can we determine if this is a true on-target effect or caused by an off-target interaction?

This is the most critical question when working with any kinase inhibitor. An unexpected phenotype requires a systematic deconvolution process. The initial hypothesis should be that the effect could be due to either on-target or off-target activity. A multi-pronged approach is essential for validation.[9]

Here is a logical workflow to dissect the observed phenotype:

G A Start: Unexpected Phenotype Observed B Dose-Response Correlation? A->B C Perform Rescue Experiment (e.g., inhibitor-resistant mutant) B->C Yes J No Clear Correlation: Review Assay Integrity, Compound Stability B->J No E Phenotype Rescued? C->E D Test Structurally Unrelated Inhibitor (Same Target) F Similar Phenotype Observed? D->F E->D Yes H Suspect Off-Target Effect E->H No G High Confidence On-Target Effect F->G Yes F->H No I Proceed to Off-Target Identification Workflow H->I

Caption: Workflow for distinguishing on-target vs. off-target phenotypes.

  • Rescue Experiments : This is the gold standard. By introducing a version of your target kinase that is mutated to be resistant to the inhibitor, you can test if the phenotype is reversed.[9] If re-introducing the target "rescues" the cells from the inhibitor's effect, it strongly points to an on-target mechanism.[9]

  • Use of Structurally Unrelated Inhibitors : If another inhibitor with a completely different chemical scaffold but the same intended target produces the same phenotype, it increases confidence that the effect is on-target.[9]

  • Dose-Response Analysis : A clear relationship between the inhibitor concentration and the phenotype is necessary, but be aware that off-target effects can also be dose-dependent.[9]

Q3: What are some known off-targets for pyrazolo[3,4-b]pyridine inhibitors, and how can we proactively test for them?

The specific off-targets are highly dependent on the exact substitutions made to the core scaffold. However, due to the conserved nature of the ATP binding site, cross-reactivity is common.[4] For example, some TRK inhibitors based on this scaffold have shown activity against FAK, PAK4, and PLK4.[2] Some compounds are even intentionally designed as multi-kinase inhibitors, targeting kinases like ALK and ROS1 in addition to TRKs.[2][7]

The most direct and comprehensive way to identify potential off-targets is through a kinome-wide profiling screen .[9][10] This involves testing your compound against a large panel of recombinant kinases (often >100) to determine its inhibitory activity (IC50) against each one.[4][10]

Q4: My inhibitor shows high potency in a biochemical (enzyme) assay but is much weaker in my cellular assay. What could be the cause?

This is a common and multifaceted issue. The discrepancy between biochemical potency and cellular efficacy can stem from several factors unrelated to off-target effects, but which must be ruled out first.

Potential Cause Explanation Recommended Action
Poor Cell Permeability The compound may not efficiently cross the cell membrane to reach its intracellular target.Perform permeability assays (e.g., PAMPA) or modify the compound to improve physicochemical properties.
High Protein Binding The compound may bind avidly to plasma proteins in the cell culture medium, reducing the free concentration available to engage the target.Measure the fraction of unbound compound in your media. Consider using serum-free media for initial experiments if possible.
Drug Efflux The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).Use efflux pump inhibitors (e.g., verapamil) in co-treatment experiments to see if cellular potency is restored.
Compound Instability The compound may be rapidly metabolized by the cells into an inactive form.Perform stability assays in cell lysate or with liver microsomes to assess metabolic stability.
High Intracellular ATP In biochemical assays, ATP concentration is fixed (often near the Km). In cells, ATP levels are much higher (~1-10 mM). An ATP-competitive inhibitor will require a higher concentration to be effective in a high-ATP environment.This is an inherent challenge. It highlights the importance of cellular target engagement assays.

Part 2: Troubleshooting Experimental Issues

Problem: My compound is cytotoxic to cells that do not express the intended target kinase.

  • Potential Cause 1: Off-target kinase inhibition. The compound may be inhibiting another kinase that is essential for cell survival in that specific cell line.[9]

    • Recommended Action: Perform a kinome-wide profiling screen to identify unintended targets.[10] Cross-reference the identified off-targets with kinases known to be critical for the survival of your cell line.

  • Potential Cause 2: Non-kinase off-target. Some pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit non-kinase targets like Topoisomerase IIα, which can induce DNA damage and apoptosis.[1]

    • Recommended Action: If kinome screening does not reveal a likely culprit, consider broader profiling assays, such as proteomics-based approaches or testing against other common off-target families (e.g., GPCRs, ion channels).

  • Potential Cause 3: Reactive metabolite formation. The compound itself may be non-toxic, but cellular metabolism could convert it into a reactive species that causes general toxicity.

    • Recommended Action: Investigate the metabolic stability of your compound. LC-MS/MS analysis of cell lysates after treatment can help identify potential metabolites.

Part 3: Key Experimental Protocols

Trustworthy data is built on validated protocols. Here are methodologies to directly assess target engagement and validate off-target effects.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that your inhibitor binds to its intended target (or a suspected off-target) in the complex environment of a live cell or cell lysate.[9] The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand.

G A 1. Treat Cells/Lysate (Vehicle vs. Inhibitor) B 2. Heat Shock (Gradient of temperatures) A->B C 3. Cell Lysis & Centrifugation B->C D 4. Separate Supernatant (Soluble Protein) C->D E 5. Protein Quantification (e.g., Western Blot) D->E F 6. Generate Melt Curve (Plot Soluble Protein vs. Temp) E->F G Result: Right-shift in melt curve for inhibitor-treated sample indicates target engagement F->G

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine for Preclinical Studies

Welcome to the dedicated technical support center for the synthesis of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of scaling up this critical preclinical candidate. Our focus is on providing practical, field-tested insights to ensure the successful and efficient production of this pyrazolopyridine derivative.

Introduction to the Synthesis and its Challenges

1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a key intermediate in the development of various therapeutic agents. The pyrazolo[3,4-b]pyridine scaffold is a recurring motif in compounds targeting a range of biological pathways. Scaling up the synthesis of this molecule from benchtop to preclinical quantities introduces several challenges, including maintaining yield and purity, managing reaction exotherms, and ensuring batch-to-batch consistency. This guide will address these challenges in a practical, question-and-answer format.

Core Synthetic Strategy: A Scalable Approach

The most common and scalable approach to synthesizing 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine involves the cyclization of a substituted aminopyrazole with a suitable three-carbon synthon. Based on established methodologies for related compounds, a robust synthetic route is proposed below.

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Cyclization Isopropylhydrazine Isopropylhydrazine Aminopyrazole 5-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile Isopropylhydrazine->Aminopyrazole 1. Base (e.g., NaOEt) 2. Malononitrile Malononitrile Malononitrile Target_Molecule 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine Aminopyrazole->Target_Molecule 1. Formamide 2. High Temperature

Caption: Proposed synthetic pathway for 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine.

Troubleshooting Guide & FAQs

This section is structured to directly address potential issues you may encounter during the synthesis and scale-up of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine.

Issue 1: Low Yield in the Final Cyclization Step

Question: We are experiencing a significant drop in yield for the final cyclization of 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile with formamide upon scaling up from a 10g to a 100g scale. What are the likely causes and how can we mitigate this?

Answer: Low yields in this type of cyclization reaction during scale-up are a common challenge and can often be attributed to several factors:

  • Inefficient Heat Transfer: On a larger scale, achieving uniform heating is more difficult. Hot spots can lead to the decomposition of starting materials and the desired product.

    • Recommendation: Employ a jacketed reactor with an overhead stirrer to ensure even heat distribution. A temperature probe should be used to monitor the internal reaction temperature closely.

  • Suboptimal Reaction Concentration: The concentration of the reaction mixture can significantly impact the reaction kinetics.

    • Recommendation: While formamide can act as both a reactant and a solvent, it may be beneficial to experiment with a high-boiling, inert co-solvent like N-methyl-2-pyrrolidone (NMP) or sulfolane to maintain a consistent reaction concentration and improve heat transfer.

  • Purity of Starting Materials: Impurities in the 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile can interfere with the cyclization.

    • Recommendation: Ensure the aminopyrazole starting material is of high purity (>98%). Recrystallization or column chromatography of the intermediate may be necessary before proceeding to the final step.

  • Reaction Time and Temperature: The optimal reaction time and temperature may differ at a larger scale.

    • Recommendation: Conduct small-scale optimization experiments to determine the ideal temperature and reaction time for the scaled-up reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Issue 2: Formation of Regioisomers

Question: We are observing the formation of an isomeric byproduct during the synthesis. How can we improve the regioselectivity of the reaction?

Answer: The formation of regioisomers is a known challenge in the synthesis of pyrazolo[3,4-b]pyridines, particularly when using unsymmetrical starting materials.

  • Controlling Reaction Conditions: In some cases, the choice of solvent and catalyst can influence the regioselectivity.

    • Recommendation: While the proposed synthesis with formamide generally favors the desired isomer, exploring alternative cyclization partners could be considered if regioselectivity remains an issue. However, for the target molecule, careful control of temperature is the most critical parameter.

  • Purification of Isomers: If the formation of the regioisomer cannot be completely suppressed, an efficient purification strategy is essential.

    • Recommendation: Flash column chromatography is the most common method for separating regioisomers. A systematic approach to eluent selection is recommended. Start with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate.

Issue 3: Difficulties in Product Purification and Isolation

Question: The crude product is a dark, oily residue that is difficult to purify by column chromatography. What are the best practices for purification and isolation at scale?

Answer: The purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity and potential for co-eluting byproducts.

  • Work-up Procedure: A proper work-up is crucial to remove baseline impurities and unreacted starting materials.

    • Recommendation: After the reaction is complete, cool the mixture and pour it into cold water to precipitate the crude product. The resulting solid can then be filtered and washed with water to remove formamide and other water-soluble impurities. An extraction with a suitable organic solvent like ethyl acetate or dichloromethane may also be effective.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A gradient elution of hexane and ethyl acetate is a good starting point. For more polar impurities, adding a small percentage of methanol or triethylamine to the eluent system can be beneficial.

  • Recrystallization: For final purification, recrystallization is often a highly effective and scalable method.

    • Recommendation: Screen various solvent systems to find one that provides good recovery and high purity. Common solvents for recrystallizing pyrazolopyridines include ethanol, isopropanol, and ethyl acetate/hexane mixtures.

Issue 4: Ensuring Batch-to-Batch Consistency

Question: How can we ensure consistent yield and purity from one batch to the next in our preclinical campaign?

Answer: Achieving batch-to-batch consistency is paramount for preclinical studies. This requires strict control over all reaction parameters.

  • Standard Operating Procedures (SOPs): Develop detailed SOPs for each step of the synthesis, including reagent addition rates, stirring speeds, and temperature profiles.

  • Raw Material Qualification: Qualify all starting materials and reagents to ensure they meet predefined specifications.

  • In-Process Controls (IPCs): Implement IPCs at critical stages of the synthesis to monitor reaction progress and intermediate purity. This allows for adjustments to be made in real-time.

  • Data Logging: Maintain a thorough batch record that documents all process parameters and analytical results.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile
  • Reaction Setup: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol in a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add isopropylhydrazine (1.0 eq) dropwise at 0-5 °C.

  • Addition of Malononitrile: After the addition is complete, add a solution of malononitrile (1.0 eq) in ethanol dropwise, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of water. The product will precipitate out of the solution.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum to afford the desired aminopyrazole intermediate.

Protocol 2: Synthesis of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine
  • Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer and a reflux condenser, charge 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile (1.0 eq) and formamide (10-20 volumes).

  • Heating: Heat the reaction mixture to 180-190 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture to below 50 °C and pour it into a vigorously stirred mixture of ice and water.

  • Isolation: The crude product will precipitate. Filter the solid, wash thoroughly with water, and then with a cold, non-polar solvent like hexanes or diethyl ether to remove less polar impurities.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Summary

ParameterLab Scale (10g)Pilot Scale (100g) - Optimized
Starting Material 5-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile5-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile
Reagent FormamideFormamide
Temperature 190 °C185 °C (internal)
Reaction Time 6 hours5 hours
Typical Yield 65%75-80%
Purity (by HPLC) 95%>98%

Troubleshooting Decision Tree

Troubleshooting_Tree Low_Yield Low Yield in Cyclization? Check_Purity Check Starting Material Purity (>98%) Low_Yield->Check_Purity Optimize_Temp Optimize Reaction Temperature (180-190°C) Check_Purity->Optimize_Temp Purity OK Impure_SM Impure Starting Material Check_Purity->Impure_SM Purity <98% Check_Mixing Ensure Efficient Mixing Optimize_Temp->Check_Mixing Temp Optimized Suboptimal_Temp Suboptimal Temperature Optimize_Temp->Suboptimal_Temp Yield Still Low Poor_Mixing Poor Mixing/Heat Transfer Check_Mixing->Poor_Mixing Yield Still Low Purify_SM Recrystallize/Chromatograph Starting Material Impure_SM->Purify_SM Use_Jacketed_Reactor Use Jacketed Reactor with Overhead Stirring Poor_Mixing->Use_Jacketed_Reactor

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine Derivatives and Known Kinase Inhibitors

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic discovery. The pyrazolo[3,4-b]pyridine scaffold has emerged as...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic discovery. The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, capable of forming key interactions within the ATP-binding site of a wide range of kinases.[1][2] This guide provides an in-depth technical comparison of the efficacy of a specific subclass, 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine derivatives, against established kinase inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for robust comparison, and offer insights grounded in years of field experience.

The Rationale: Why Focus on the 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine Scaffold?

The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of adenine, the purine base in ATP.[1] This structural mimicry allows it to effectively compete with ATP for binding to the kinase hinge region, a critical interaction for potent inhibition. The nitrogen atoms of the pyrazolopyridine scaffold are strategically positioned to form hydrogen bonds with the hinge residues of the kinase, anchoring the inhibitor in the active site.[1]

The selection of the 1-isopropyl substituent is not arbitrary. This group often serves to enhance potency and selectivity by occupying a hydrophobic pocket near the ATP-binding site. Furthermore, modifications at other positions of the pyrazolopyridine ring allow for the fine-tuning of the inhibitor's properties, including its selectivity profile and pharmacokinetic characteristics.

This guide will use derivatives of the closely related 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold as a case study to illustrate the comparative efficacy against various kinases, given the wealth of published data on this specific core.[3][4]

Experimental Design for a Validated Comparison

To rigorously compare a novel inhibitor series to established drugs, a multi-faceted approach is essential. This ensures that the data is not only accurate but also translatable to a cellular and, ultimately, a physiological context.

Diagram: High-Level Experimental Workflow

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: In Vivo & ADME Profiling Biochemical_Assay Biochemical Potency (IC50) - Radiometric or TR-FRET Assay Selectivity_Profiling Kinase Selectivity Profiling - Broad Kinase Panel Biochemical_Assay->Selectivity_Profiling Confirm on-target potency Cellular_Target_Engagement Cellular Target Engagement - NanoBRET Assay Selectivity_Profiling->Cellular_Target_Engagement Identify lead candidates Downstream_Signaling Downstream Signaling Inhibition - Western Blot or ELISA Cellular_Target_Engagement->Downstream_Signaling Validate cellular mechanism Cell_Proliferation Cell Proliferation/Viability - BaF3 or Tumor Cell Line Assays Downstream_Signaling->Cell_Proliferation Link target inhibition to phenotype ADME ADME Profiling - Microsomal Stability, Permeability Cell_Proliferation->ADME Assess drug-like properties In_Vivo In Vivo Efficacy - Xenograft Models ADME->In_Vivo Evaluate in a biological system G cluster_0 Receptor Tyrosine Kinases (RTKs) cluster_1 Downstream Signaling Cascades cluster_2 Cellular Outcomes RET RET RAS_RAF_MEK RAS-RAF-MEK RET->RAS_RAF_MEK PI3K_AKT PI3K-AKT RET->PI3K_AKT FGFR FGFR FGFR->RAS_RAF_MEK FGFR->PI3K_AKT Proliferation Proliferation RAS_RAF_MEK->Proliferation Survival Survival PI3K_AKT->Survival Inhibitor PYR-1 or Known Inhibitor Inhibitor->RET Inhibitor->FGFR

Caption: Inhibition of RET and FGFR signaling pathways.

Western blotting can be used to measure the phosphorylation levels of key downstream effectors, such as ERK (a substrate of MEK) and AKT. A potent and on-target inhibitor should reduce the phosphorylation of these proteins in a dose-dependent manner in cells driven by the target kinase.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for comparing the efficacy of novel 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine derivatives to known kinase inhibitors. The hypothetical data for "PYR-1" illustrates a compound with promising potency and selectivity for RET kinase.

The causality behind the experimental choices is clear: starting with biochemical assays to confirm direct enzyme inhibition, moving to cellular assays to demonstrate target engagement and on-target biological effects in a more physiological context, and finally, assessing the impact on downstream signaling pathways to confirm the mechanism of action. This multi-tiered approach provides a self-validating system for inhibitor characterization.

For any promising lead compound, the next steps would involve in-depth ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and in vivo efficacy studies in relevant animal models. [5][6]The journey from a promising scaffold to a clinical candidate is long and requires rigorous, well-designed experiments at every stage. The pyrazolopyridine scaffold, however, continues to be a rich source of potent and selective kinase inhibitors, and derivatives of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine undoubtedly warrant further investigation in the pursuit of novel targeted therapies.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. (n.d.). Retrieved January 10, 2026, from [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Publishing. (n.d.). Retrieved January 10, 2026, from [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Retrieved January 10, 2026, from [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025, October 10). Retrieved January 10, 2026, from [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. (n.d.). Retrieved January 10, 2026, from [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks - Frontiers. (n.d.). Retrieved January 10, 2026, from [Link]

  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. (n.d.). Retrieved January 10, 2026, from [Link]

  • Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer - AACR Journals. (n.d.). Retrieved January 10, 2026, from [Link]

  • The Fibroblast Growth Factor signaling pathway - PMC - PubMed Central. (n.d.). Retrieved January 10, 2026, from [Link]

  • FGF Signaling - QIAGEN GeneGlobe. (n.d.). Retrieved January 10, 2026, from [Link]

  • FGF/FGFR signaling pathway involved resistance in various cancer types. (2020, February 3). Retrieved January 10, 2026, from [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed. (2016, September 6). Retrieved January 10, 2026, from [Link]

  • Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. (n.d.). Retrieved January 10, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved January 10, 2026, from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Retrieved January 10, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021, August 12). Retrieved January 10, 2026, from [Link]

  • Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. (n.d.). Retrieved January 10, 2026, from [Link]

  • Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed. (2012, May 24). Retrieved January 10, 2026, from [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022, May 19). Retrieved January 10, 2026, from [Link]

  • Selectivity Criterion for pyrazolo[3,4-b]pyrid[az]ine Derivatives as GSK-3 Inhibitors: CoMFA and Molecular Docking Studies - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry. (2024, July 9). Retrieved January 10, 2026, from [Link]

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme - MDPI. (2023, January 30). Retrieved January 10, 2026, from [Link]

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Comparative

A Researcher's Guide to Validating Cellular Target Engagement of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine

In the landscape of modern drug discovery, the unequivocal demonstration of a compound's interaction with its intended molecular target within a living cell is a cornerstone of preclinical development. This guide provide...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal demonstration of a compound's interaction with its intended molecular target within a living cell is a cornerstone of preclinical development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the cellular target engagement of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine , a compound belonging to a chemical class renowned for its kinase inhibitory activity.

This guide will compare and contrast three orthogonal, industry-standard methodologies for confirming target engagement: the Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays, and direct in-cell kinase activity assays. We will use two representative and plausible kinase targets for the pyrazolopyridine scaffold, ALK and CDK2, to illustrate the experimental design and data interpretation.

Comparative Overview of Target Engagement Methodologies

Methodology Principle Advantages Disadvantages Key Considerations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its melting temperature.Label-free, applicable to endogenous proteins in any cell type or tissue.Lower throughput, may not be suitable for all targets (e.g., membrane proteins), requires a specific antibody for detection.Optimization of heating temperatures is crucial; protein abundance can affect signal window.
NanoBRET Target Engagement Assay Measures the displacement of a fluorescent tracer from a NanoLuciferase-tagged target protein by a test compound.High-throughput, quantitative measurement of intracellular affinity and residence time.[5]Requires genetic modification of cells to express the fusion protein; tracer availability may be limited for novel targets.Expression levels of the fusion protein should be near-endogenous to avoid artifacts.
In-Cell Kinase Activity Assay (Western Blot) Measures the phosphorylation of a direct downstream substrate of the target kinase.Directly assesses the functional consequence of target engagement (inhibition).Indirect measure of binding; requires a specific and high-quality phospho-antibody; signaling pathway complexity can confound results.Selection of an appropriate substrate and validation of the phospho-antibody are critical.

Experimental Validation Strategy

Figure 1. A logical workflow for validating target engagement, starting from a hypothesis and employing orthogonal experimental methods.

Methodology 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that directly assesses the binding of a ligand to its target protein in a native cellular environment. The principle is that a protein stabilized by a bound ligand will have a higher melting temperature than the unbound protein.

Causality Behind Experimental Choices: We will use CETSA to provide label-free evidence of direct binding to our putative kinase targets. For ALK, we will use the EML4-ALK fusion-positive non-small cell lung cancer cell line, A549-EML4-ALK, which provides a robust system for studying this specific oncoprotein.[6][7] For CDK2, we will use the HCT116 colon cancer cell line, which has well-characterized cell cycle progression.

CETSA Protocol
  • Cell Culture and Treatment:

    • Culture A549-EML4-ALK or HCT116 cells to ~80% confluency.

    • Treat cells with varying concentrations of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine, a positive control inhibitor (e.g., 1 µM Crizotinib for ALK, 1 µM Dinaciclib for CDK2), or vehicle (DMSO) for 2 hours.[8][9]

  • Thermal Challenge:

    • Harvest cells and resuspend in PBS.

    • Aliquot cell suspensions into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification and Analysis:

    • Transfer the supernatant (soluble fraction) to new tubes.

    • Denature the protein samples in SDS-PAGE loading buffer.

    • Analyze the samples by Western blotting using specific antibodies for the target protein (e.g., anti-ALK or anti-CDK2).

    • Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Methodology 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuciferase (NLuc)-tagged protein of interest and a cell-permeable fluorescent tracer that binds to the same protein.

Causality Behind Experimental Choices: NanoBRET will provide quantitative data on the intracellular affinity of our compound for the target kinases. This method is highly sensitive and can be performed in a high-throughput format, making it ideal for determining dose-dependent target occupancy.

NanoBRET™ Protocol
  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the target kinase fused to NLuc (e.g., ALK-NLuc or CDK2-NLuc).

    • Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine and a positive control inhibitor.

    • Add the compounds to the cells, followed by the addition of the specific NanoBRET™ tracer at its predetermined optimal concentration.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Luminescence Measurement:

    • Add the Nano-Glo® substrate and extracellular NLuc inhibitor to all wells.

    • Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (610 nm) emission wavelengths.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the NanoBRET™ ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the intracellular affinity of the compound for the target.

Figure 2. Schematic of the competitive displacement principle underlying the NanoBRET Target Engagement assay.

Methodology 3: In-Cell Kinase Activity Assay (Western Blot)

This method provides a functional assessment of target engagement by measuring the inhibition of the kinase's catalytic activity within the cell. This is achieved by quantifying the phosphorylation of a known downstream substrate of the target kinase.

Causality Behind Experimental Choices: A reduction in substrate phosphorylation upon compound treatment provides strong evidence that the compound is not only binding to the target but also inhibiting its function. For ALK, we will measure the autophosphorylation at Tyr1604.[10][11][12] For CDK2, a key substrate is the Retinoblastoma (Rb) protein, and we will measure its phosphorylation at Ser807/811.[13][14]

In-Cell Kinase Activity Protocol
  • Cell Culture and Treatment:

    • Culture A549-EML4-ALK or HCT116 cells to ~70% confluency.

    • Treat the cells with a dose-response of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine, a positive control inhibitor, or vehicle (DMSO) for 2-4 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membranes with primary antibodies specific for the phosphorylated substrate (e.g., anti-phospho-ALK (Tyr1604) or anti-phospho-Rb (Ser807/811)) and the total protein of the substrate as a loading control.[15][16][17]

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total substrate proteins.

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • Plot the normalized phospho-protein levels against the compound concentration to determine the IC50 for functional inhibition.

Conclusion

The validation of target engagement is a critical milestone in the development of any targeted therapeutic. For a compound like 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine, which belongs to a well-known class of kinase inhibitors, a systematic and multi-faceted approach is essential to move beyond presumption to definitive proof. By employing a combination of direct binding assays like CETSA and NanoBRET, alongside a functional readout such as an in-cell kinase activity assay, researchers can build a robust and compelling data package. This orthogonal validation strategy not only confirms the intended mechanism of action but also provides the confidence needed to advance a promising molecule through the drug discovery pipeline.

References

  • Biocompare. (n.d.). Phospho-ALK (Tyr1604) Antibody 3341S from Cell Signaling Technology. Retrieved from [Link]

  • Biocompare. (n.d.). Phospho-ALK (Tyr1604) Antibody 3341L from Cell Signaling Technology. Retrieved from [Link]

  • CiteAb. (n.d.). (3341) Phospho-ALK (Tyr1604) Antibody - Cell Signaling Technology. Retrieved from [Link]

  • Wang, L., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 924-929.
  • Lee, S. J., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426-1438.
  • Li, T., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1485-1502.
  • Patel, H., et al. (2020). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Future Journal of Pharmaceutical Sciences, 6(1), 1-17.
  • G1 Therapeutics, Inc. (2019, April 3). DEVELOPMENT OF CDK2 INHIBITORS TO OVERCOME PRIMARY AND ACQUIRED RESISTANCE TO CDK4/6 INHIBITION. Retrieved from [Link]

  • BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). ALK inhibition experimental setup. Retrieved from [Link]

  • National Institutes of Health. (2023). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. The FASEB Journal, 37(5), e22896.
  • National Institutes of Health. (2021). An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems. Biotechnology Reports, 30, e00615.
  • Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1435-1448.
  • BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]

  • G1 Therapeutics, Inc. (2019, April 3). DEVELOPMENT OF CDK2 INHIBITORS TO OVERCOME PRIMARY AND ACQUIRED RESISTANCE TO CDK4/6 INHIBITION. Retrieved from [Link]

  • ResearchGate. (n.d.). Dinaciclib abrogates CDK2 and CDK9 activity in three NB cell lines. Retrieved from [Link]

  • PubMed. (2023). Discovery of novel CDK2 inhibitors using multistage virtual screening and in vitro melanoma cell lines. The FASEB Journal, 37(5), e22896.
  • Oncology Nursing News. (2013, November 21). ALK-Positive Criteria for Determining Crizotinib Use May Fall Short. Retrieved from [Link]

  • National Institutes of Health. (2021). An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems. Biotechnology Reports, 30, e00615.
  • AACR Journals. (2016). Non–Small Cell Lung Cancer Cells Acquire Resistance to the ALK Inhibitor Alectinib by Activating Alternative Receptor Tyrosine Kinases. Cancer Research, 76(6), 1506-1516.
  • MDPI. (2023). Gramine Suppresses Cervical Cancer by Targeting CDK2: Integrated Omics-Pharmacology and In Vitro Evidence. International Journal of Molecular Sciences, 24(17), 13203.
  • National Institutes of Health. (2024). Anaplastic Lymphoma Kinase (ALK) Inhibitors Enhance Phagocytosis Induced by CD47 Blockade in Sensitive and Resistant ALK-Driven Malignancies. Cancers, 16(1), 183.
  • YouTube. (2019, July 11). ALK-Positive NSCLC: ALEX Trial. Retrieved from [Link]

  • Wikipedia. (n.d.). Lung cancer. Retrieved from [Link]

  • National Institutes of Health. (2014).
  • Assay Genie. (n.d.). Alkaline Phosphatase Activity Colorimetric Assay Kit. Retrieved from [Link]

  • National Institutes of Health. (2015). Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives. Drug Design, Development and Therapy, 9, 3245-3254.
  • ScienceDirect. (1995). A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro. Journal of Bone and Mineral Research, 10(11), 1648-1654.
  • National Institutes of Health. (2020). Dinaciclib, a cyclin-dependent kinase inhibitor, suppresses cholangiocarcinoma growth by targeting CDK2/5/9. Scientific Reports, 10(1), 18451.
  • ResearchGate. (2020). (PDF) Dinaciclib, a cyclin-dependent kinase inhibitor, suppresses cholangiocarcinoma growth by targeting CDK2/5/9. Retrieved from [Link]

  • UCL Discovery. (2021). Pre-therapeutic efficacy of the CDK inhibitor dinaciclib in medulloblastoma cells. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine. Retrieved from [Link]

  • PubMed. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426-1438.

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Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1H-Pyrazolo[3,4-b]pyridin-5-amine Analogs as Kinase Inhibitors

Introduction The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its remarkable versatility in targeting a wide array of biological molecu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its remarkable versatility in targeting a wide array of biological molecules.[1][2] This bicyclic heterocyclic system, an isostere of adenine, is particularly adept at fitting into the ATP-binding sites of protein kinases.[3] Consequently, it has been extensively explored for the development of inhibitors against various kinase families, which are critical regulators of cellular processes and frequently implicated in diseases like cancer and autoimmune disorders.[4]

Kinase inhibitors based on this scaffold, such as those targeting Tropomyosin receptor kinases (TRKs), Cyclin-Dependent Kinases (CDKs), and TANK-binding kinase 1 (TBK1), have shown significant promise in preclinical studies.[5][6][7] The 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine framework serves as an exemplary template for dissecting the nuanced structure-activity relationships that govern inhibitor potency and selectivity. The 5-amino group typically acts as a crucial hydrogen bond donor, anchoring the molecule to the kinase hinge region, while the N1-position of the pyrazole ring provides a vector for substituents to probe deeper into the ATP pocket.

This guide provides a comparative analysis of SAR studies for this class of compounds. We will dissect how specific structural modifications at various positions on the pyrazolopyridine core influence inhibitory activity against different kinase targets, offering field-proven insights and supporting experimental data for drug development professionals.

The Pyrazolo[3,4-b]pyridine Core: A Privileged Kinase Hinge Binder

The efficacy of the 1H-pyrazolo[3,4-b]pyridin-5-amine scaffold stems from its ability to mimic the purine core of ATP. The arrangement of nitrogen atoms is ideal for forming key hydrogen bond interactions with the backbone of the kinase hinge region, a conserved motif that connects the N- and C-lobes of the kinase domain. Specifically, the exocyclic amine at the C5-position and the pyrazole nitrogen at the N2-position often act as a hydrogen bond donor and acceptor, respectively, with backbone amide and carbonyl groups in the hinge. This bidentate interaction provides a strong anchor for the inhibitor.

The substituent at the N1-position, such as the specified isopropyl group, is projected towards the ribose-binding pocket and can be modified to enhance potency and tune selectivity by interacting with specific residues.

cluster_kinase Kinase ATP Binding Site cluster_inhibitor Pyrazolopyridine Core hinge Hinge Region Backbone pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue core C5-NH2 core->hinge H-Bond (Anchor) n1_sub N1-Isopropyl n1_sub->pocket van der Waals Selectivity

General binding mode of the pyrazolopyridine scaffold.

Comparative SAR Analysis Across Key Positions

The development of potent and selective inhibitors requires a systematic exploration of substituents around the core scaffold. Below, we compare the effects of modifications at key positions based on published data for inhibitors of different kinases, primarily TBK1 and TRKA.

N1-Position: Tuning for Selectivity and Potency

The N1-substituent extends into a region of the ATP binding site that varies among kinases, making it a critical determinant of selectivity. While the topic specifies an isopropyl group, exploring other substituents reveals important trends.

  • Rationale for Modification: The choice of an N1-substituent is driven by the desire to occupy a hydrophobic pocket adjacent to the hinge. An optimal fit in this pocket enhances binding affinity.

  • Experimental Observations: In a series of TBK1 inhibitors, various N-substituents were explored.[8] While direct comparison to an isopropyl group is not always available in a single dataset, the general principle holds that small to medium-sized hydrophobic groups are often favored. For instance, in the development of TRKA inhibitors, a simple starting compound with weak activity was used as a basis for further optimization, where modifications to this and other positions were crucial for achieving nanomolar potency.[6]

C3-Position: The Solvent-Front Vector

The C3-position is often directed towards the solvent-exposed region of the ATP-binding site. This provides an opportunity to introduce moieties that can improve physicochemical properties, such as solubility, without disrupting the core binding interactions.

  • Rationale for Modification: Introducing polar groups or carefully chosen aromatic systems at C3 can modulate aqueous solubility and cell permeability. Furthermore, in some kinases, this vector can be exploited to engage with surface-level residues.

  • Experimental Observations: In several series of pyrazolo[3,4-b]pyridine CDK inhibitors, the C3 position was substituted with various groups.[7] The solid-state structure of one such inhibitor bound to CDK2 confirmed that the C3 substituent is oriented towards the exterior of the ATP binding site.[3]

C4 and C6 Positions: The Potency Drivers

Substitutions on the pyridine ring, particularly at the C4 and C6 positions, have a profound impact on inhibitor potency. These positions flank the crucial C5-amine and can engage in significant interactions with the protein.

  • Rationale for Modification: These positions are often used to introduce larger aromatic or heteroaromatic groups that can form π-π stacking interactions with residues like phenylalanine in the ATP binding cleft, significantly increasing binding affinity.[6]

  • Experimental Observations: A study on TBK1 inhibitors demonstrated the dramatic effect of C4 and C6 modifications.[8] Starting with a weakly active core, the introduction of specific aryl groups led to compounds with picomolar potency. The data clearly shows that the nature and substitution pattern of these aryl rings are critical. For example, compound 15y from this study, a highly potent TBK1 inhibitor (IC₅₀ = 0.2 nM), features complex substituents at these positions.[5][8] Similarly, for TRKA inhibitors, scaffold hopping from known drugs to the pyrazolo[3,4-b]pyridine core was followed by extensive modification at these positions, leading to compound C03 with an IC₅₀ of 56 nM.[6]

Quantitative Comparison of Analogs Across Kinase Targets

To provide a clear comparison, the following table summarizes the inhibitory activity of representative 1H-pyrazolo[3,4-b]pyridine analogs against their respective primary kinase targets. This data highlights how the scaffold can be tailored to achieve high potency against different kinases.

Compound ID (Reference)N1-SubstituentC3-SubstituentC4/C6-SubstituentsTarget KinaseIC₅₀ (nM)
15t [8]HHVaried Aryl/HeteroarylTBK10.8
15y [5][8]HHOptimized Aryl/HeteroarylTBK10.2
A01 [6]PMBIodoVaried ArylTRKA293
C03 [6]PMBVaried ArylVaried ArylTRKA56
C10 [6]PMB*Varied ArylVaried ArylTRKA26
SQ-67563 (3) [3]IsopropylAminoPhenyl / HCDK2~100**
Compound 31 [9]VariedVariedVariedMps12.6

*PMB (p-methoxybenzyl) was used as a protecting group during synthesis but the final active compounds often have this position modified. **Value estimated from literature description of potent activity.

Experimental Protocols: Ensuring Data Integrity

The trustworthiness of SAR data hinges on robust and reproducible experimental methods. A standard protocol for evaluating kinase inhibition is detailed below.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP onto a substrate peptide by the target kinase.

  • Reaction Mixture Preparation: In a 96-well plate, combine the kinase, the specific substrate peptide, and a buffer solution containing MgCl₂ and ATP.

  • Compound Addition: Add the test compounds (analogs) at varying concentrations (typically a serial dilution) to the wells. Include a DMSO vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).

  • Initiation of Reaction: Add [γ-³²P]ATP to each well to start the phosphorylation reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a strong acid, such as phosphoric acid.

  • Separation: Spot the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

  • Washing: Wash the paper multiple times with a dilute acid solution to remove all unbound radioactivity.

  • Quantification: Measure the radioactivity remaining on the paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Plot the inhibition percentage against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

cluster_workflow General SAR Workflow start Design Analogs (Vary R1, R3, R4, R6) synthesis Chemical Synthesis start->synthesis assay In Vitro Kinase Assay (Determine IC50) synthesis->assay analysis Analyze Data (Potency & Selectivity) assay->analysis sar Establish SAR (Identify Key Moieties) analysis->sar optimize Synthesize Optimized Leads sar->optimize

A typical workflow for SAR studies.

Conclusion and Future Perspectives

The 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine scaffold and its derivatives represent a highly fruitful area for kinase inhibitor discovery. The SAR data consistently demonstrates that while the core provides the essential hinge-binding interactions, potency and selectivity are exquisitely controlled by the substituents at the N1, C4, and C6 positions. The most potent compounds often feature extended aromatic systems at C4/C6 that exploit additional hydrophobic and π-stacking interactions within the ATP pocket.

Future work in this area will likely focus on leveraging these established SAR principles to design inhibitors with improved pharmacokinetic properties and highly specific kinase selectivity profiles to minimize off-target effects. The continued application of rational, structure-based design, as exemplified by the studies discussed, will undoubtedly lead to the development of novel clinical candidates for a range of human diseases.[8]

References

  • Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2022 URL: [Link]

  • Title: Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed Source: PubMed, 2022 URL: [Link]

  • Title: Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation - RSC Publishing Source: RSC Publishing URL: [Link]

  • Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - NIH Source: National Institutes of Health URL: [Link]

  • Title: 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed Source: PubMed, 2003 URL: [Link]

  • Title: Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents Source: Bioorganic & Medicinal Chemistry Letters, 2007 URL: [Link]

  • Title: Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK... - ResearchGate Source: ResearchGate, 2022 URL: [Link]

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH Source: National Institutes of Health URL: [Link]

  • Title: Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed Source: PubMed, 2023 URL: [Link]

  • Title: Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed Source: PubMed, 2019 URL: [Link]

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI Source: MDPI, 2022 URL: [Link]

  • Title: ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine Source: Wiley Online Library, 2010 URL: [Link]

Sources

Comparative

A Comparative Guide to Cross-Reactivity Profiling of Kinase Inhibitors Based on the Pyrazolo[3,4-b]pyridine Scaffold

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold and the Quest for Kinase Selectivity The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activiti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold and the Quest for Kinase Selectivity

The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities and its structural role in numerous kinase inhibitors targeting cancer and other diseases.[1][2] Derivatives of this scaffold have been developed as potent inhibitors for a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Tropomyosin Receptor Kinases (TRKs).[3][4][5]

The central challenge in developing kinase inhibitors lies in achieving selectivity. The human kinome consists of over 500 structurally related enzymes, many of which share highly conserved ATP-binding pockets.[6] This similarity often leads to "off-target" binding, where an inhibitor modulates the activity of unintended kinases, potentially causing toxicity or confounding experimental results. Therefore, rigorous cross-reactivity profiling is not merely a supplementary step but a cornerstone of the drug discovery process, essential for validating new therapeutic agents and pharmacological tools.[7][8]

This guide provides an in-depth comparison of methodologies for profiling the selectivity of kinase inhibitors built on the pyrazolo[3,4-b]pyridine scaffold. We will explore the causality behind experimental choices, present comparative data for representative compounds, and provide detailed protocols for key assays, empowering researchers to design and interpret selectivity studies with confidence.

Comparative Cross-Reactivity Analysis: A Tale of Two Inhibitors

To illustrate the importance of selectivity, let's consider two hypothetical-but-representative pyrazolo[3,4-b]pyridine inhibitors: PZP-Selective (designed for high selectivity towards its primary target) and PZP-Multikinase (exhibiting significant polypharmacology).

The selectivity of an inhibitor is not an absolute property but is defined by its activity against a panel of kinases. A common method to quantify this is to determine the half-maximal inhibitory concentration (IC50) against the primary target and a diverse set of off-target kinases.

Table 1: Comparative Kinase Inhibition Profiles (IC50, nM)

Kinase TargetPZP-Selective (IC50, nM)PZP-Multikinase (IC50, nM)
FGFR1 (Primary) 2.0 5.0
VEGFR242515
CDK2>10,00085
Src1,50040
PIM-1>10,000110
TRKA8,500250

Data is illustrative, based on profiles of reported pyrazolo[3,4-b]pyridine inhibitors which show high selectivity for targets like FGFR while others can inhibit multiple kinases like VEGFR-2.[4][9]

This data clearly distinguishes the two compounds. PZP-Selective demonstrates a clean profile with a large therapeutic window between its on-target and off-target activities. In contrast, PZP-Multikinase potently inhibits several other kinases, such as VEGFR2, Src, and CDK2, at concentrations close to its primary target IC50.[10][11][12] This polypharmacology could be therapeutically beneficial in some contexts but is often associated with off-target toxicities. Understanding this profile is critical for interpreting cellular or in vivo results.

Methodologies for Comprehensive Kinase Profiling

A multi-tiered approach is essential for accurately profiling inhibitor selectivity, moving from simplified biochemical systems to complex cellular environments. No single method is sufficient; instead, they provide complementary information.

Tier 1: In Vitro Biochemical Assays

These assays directly measure an inhibitor's ability to block the enzymatic activity of purified kinases. They are high-throughput, cost-effective, and excellent for initial broad screening against large kinase panels.[8]

Featured Protocol: ADP-Glo™ Luminescent Kinase Assay

The ADP-Glo™ assay is a universal method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[13] Its high sensitivity and broad applicability make it a gold standard for primary screening.[14]

Principle of Causality: The assay works in two steps. First, the ADP-Glo™ Reagent terminates the kinase reaction and, crucially, depletes the remaining ATP. This step is vital to reduce background signal. Second, the Kinase Detection Reagent converts the newly produced ADP back to ATP, which then fuels a luciferase reaction, generating a light signal proportional to the initial kinase activity.[15]

Step-by-Step Protocol:

  • Kinase Reaction Setup: In a 384-well plate, combine 5 µL of the kinase reaction mixture, including the kinase, substrate, ATP, and the pyrazolo[3,4-b]pyridine inhibitor at various concentrations. Incubate at room temperature.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. This also depletes any unconsumed ATP. Incubate for 40 minutes at room temperature.[16]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the active kinase into ATP and provides the luciferase/luciferin needed for light production.[16]

  • Signal Generation & Detection: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.[15]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer. The signal intensity is inversely proportional to the inhibitor's potency.

ADP_Glo_Workflow cluster_plate 384-Well Plate A 1. Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) B 2. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) A->B Incubate C 3. Add Kinase Detection Reagent (Convert ADP to ATP) B->C Incubate 40 min D 4. Luminescence Signal (Luciferase Reaction) C->D Incubate 30-60 min E Luminometer (Read Signal) D->E Measure

Caption: ADP-Glo™ Assay Workflow.

Tier 2: In-Cell Target Engagement Assays

Biochemical assays lack cellular context. They do not account for factors like cell permeability, intracellular ATP concentrations, or whether the kinase exists in a complex. Target engagement assays bridge this gap by measuring inhibitor binding directly within live cells.

Featured Protocol: NanoBRET™ Target Engagement Assay

NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that measures compound binding to a specific protein target in real-time within living cells.[17][18]

Principle of Causality: The assay requires two components: the target kinase fused to a bright NanoLuc® luciferase and a fluorescent tracer that reversibly binds to the kinase's active site.[17] When the tracer is bound, its proximity to the NanoLuc® enzyme allows for energy transfer (BRET) upon addition of the substrate. An unlabeled inhibitor will compete with the tracer for binding to the kinase, disrupting BRET and causing a dose-dependent decrease in the signal. This directly reflects the inhibitor's ability to engage its target in a physiological environment.[19][20]

Step-by-Step Protocol:

  • Cell Preparation: Transfect cells with a plasmid encoding the target kinase-NanoLuc® fusion protein. Plate the cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazolo[3,4-b]pyridine inhibitor for a defined period.

  • Tracer Addition: Add the specific, cell-permeable NanoBRET™ fluorescent tracer to all wells at a pre-determined optimal concentration.

  • Substrate Addition: Add the NanoLuc® substrate to initiate the luminescent reaction.

  • BRET Measurement: Immediately measure both the donor (NanoLuc®) emission and the acceptor (tracer) emission using a luminometer equipped with appropriate filters. The NanoBRET™ ratio is calculated from these two readings.

NanoBRET_Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor node_a Kinase-NanoLuc Active Site node_b Tracer node_a:f1->node_b node_c High BRET Signal node_b->node_c Energy Transfer node_d Kinase-NanoLuc Active Site node_e PZP Inhibitor node_d:f1->node_e node_g Low BRET Signal node_e->node_g Competition node_f Tracer Signaling_Pathway RTK Growth Factor Receptor (RTK) Src Src Kinase RTK->Src activates Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K PZP_Inhibitor PZP-Src Inhibitor PZP_Inhibitor->Src Proliferation Proliferation Survival Ras->Proliferation PI3K->Proliferation

Sources

Validation

The Versatility of the Pyrazolo[3,4-b]pyridine Scaffold: A Comparative Guide to Inhibitory Profiles

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility as a hinge-binding motif for a multitude of protein kinases. Its unique arrangement of nitrogen atoms...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility as a hinge-binding motif for a multitude of protein kinases. Its unique arrangement of nitrogen atoms allows for a variety of hydrogen bonding patterns within the ATP-binding pocket, making it a valuable starting point for the design of potent and selective kinase inhibitors. This guide provides an in-depth comparison of the inhibitory profiles of substituted pyrazolo[3,4-b]pyridines against several key kinase targets, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, and provide an overview of the experimental methodologies used to generate this data.

The Pyrazolo[3,4-b]pyridine Scaffold: A Strategic Choice for Kinase Inhibition

The pyrazolo[3,4-b]pyridine scaffold can be considered a hybrid of other successful hinge-binding motifs like indazole and pyrrolo[2,3-b]pyridine. This unique combination allows it to engage with the kinase hinge region through multiple binding modes, a characteristic that has been exploited in the development of inhibitors for a wide range of kinases.[1] The ability to readily modify the scaffold at multiple positions allows for fine-tuning of the inhibitor's properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

Comparative Inhibitory Profiles of Substituted Pyrazolo[3,4-b]pyridines

The following sections will explore the inhibitory profiles of pyrazolo[3,4-b]pyridine derivatives against four distinct kinase families: Tropomyosin Receptor Kinase (TRK), Cyclin-Dependent Kinase (CDK), TANK-Binding Kinase 1 (TBK1), and p38 Mitogen-Activated Protein Kinase (MAPK).

Tropomyosin Receptor Kinase (TRK) Inhibitors

TRK family members (TRKA, TRKB, and TRKC) are receptor tyrosine kinases that play a crucial role in neuronal development and function. However, aberrant TRK signaling, often due to gene fusions, is implicated in the progression of various cancers.[2]

A series of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit TRKA.[2][3][4] The general structure-activity relationship (SAR) studies revealed that substitutions at the C3 and C5 positions of the pyrazolo[3,4-b]pyridine core are critical for potent TRKA inhibition.

Compound IDR1R2TRKA IC50 (nM)Km-12 Cell Proliferation IC50 (µM)
C03 2,6-dichloro-3,5-dimethoxyphenyl4-(dimethylamino)cyclohexyl560.304
C09 2,6-dichloro-3,5-dimethoxyphenyl1-methylpiperidin-4-yl57ND
C10 2,6-dichloro-3,5-dimethoxyphenyl1-(methylsulfonyl)piperidin-4-yl26ND

Data compiled from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[2][3]

Notably, compound C10 displayed the most potent inhibition of TRKA with an IC50 of 26 nM. The selectivity profile of these compounds revealed that they are pan-TRK inhibitors and also show significant activity against other kinases such as FAK, PAK4, and PLK4.[3] Compound C03 also demonstrated promising anti-proliferative activity in the Km-12 cancer cell line and exhibited good plasma stability.[2][3]

TRK_Signaling_Pathway NGF NGF TRKA TRKA Receptor NGF->TRKA Binds and activates Ras Ras TRKA->Ras PI3K PI3K TRKA->PI3K PLCg PLCγ TRKA->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Akt Akt PI3K->Akt Cell_Survival Cell Survival, Proliferation, Differentiation Akt->Cell_Survival DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC CREB->Cell_Survival

TRKA Signaling Pathway
Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are a family of serine/threonine kinases that regulate the cell cycle. Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. A series of 3,5-disubstituted pyrazolo[3,4-b]pyridines have been synthesized and shown to be potent and selective inhibitors of CDKs, leading to the inhibition of tumor cell proliferation.[5]

CDK1_Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase CDK46 CDK4/6 Rb Rb CDK46->Rb Phosphorylates CyclinD Cyclin D CyclinD->CDK46 Activates E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes transcription CDK2 CDK2 DNA_Replication DNA Replication CDK2->DNA_Replication CyclinE->CDK2 Activates CDK1_G2 CDK1 CDK1_M CDK1 CDK1_G2->CDK1_M CyclinA Cyclin A CyclinA->CDK1_G2 Activates Mitosis Mitosis CDK1_M->Mitosis CyclinB Cyclin B CyclinB->CDK1_M Activates

CDK1 in the Cell Cycle
TANK-Binding Kinase 1 (TBK1) Inhibitors

TBK1 is a noncanonical IκB kinase that plays a critical role in the innate immune response to viral and bacterial infections. It is also involved in autophagy and oncogenesis.[2][7] A series of 1H-pyrazolo[3,4-b]pyridine derivatives were designed as potent TBK1 inhibitors, with compound 15y emerging as an exceptionally potent inhibitor.[7][8][9]

Compound IDR GroupTBK1 IC50 (nM)
15y 3-(1H-indol-3-yl)propyl0.2
BX795 (Reference Compound)7.1
MRT67307 (Reference Compound)28.7

Data from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors.[8]

The remarkable potency of compound 15y , with an IC50 of 0.2 nM, highlights the potential of the pyrazolo[3,4-b]pyridine scaffold for developing highly effective TBK1 inhibitors.[7][8] This compound also effectively inhibited the downstream IFN signaling pathway in cellular assays.[7][8]

TBK1_Signaling_Pathway PRR Pattern Recognition Receptors (e.g., TLRs, RLRs) Adaptors Adaptor Proteins (e.g., MAVS, STING, TRIF) PRR->Adaptors Activate TBK1 TBK1 Adaptors->TBK1 IKKi IKKi Adaptors->IKKi IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF7 IRF7 TBK1->IRF7 Phosphorylates IKKi->IRF3 Phosphorylates IKKi->IRF7 Phosphorylates Type_I_IFN Type I Interferon Production IRF3->Type_I_IFN IRF7->Type_I_IFN p38_MAPK_Signaling_Pathway Stress_Cytokines Stress / Inflammatory Cytokines MAP3Ks MAP3Ks (e.g., TAK1, ASK1) Stress_Cytokines->MAP3Ks Activate MKK3_6 MKK3/6 MAP3Ks->MKK3_6 Phosphorylate p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylate MAPKAPK2 MAPKAPK2 p38_MAPK->MAPKAPK2 Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Phosphorylates Inflammation_Apoptosis Inflammation, Apoptosis, Cell Cycle Arrest MAPKAPK2->Inflammation_Apoptosis Transcription_Factors->Inflammation_Apoptosis

p38 MAPK Signaling Pathway

Experimental Methodologies: A Foundation of Trust

The reliability of the inhibitory data presented is underpinned by robust and well-validated experimental protocols. Both biochemical and cell-based assays are crucial for a comprehensive understanding of a compound's inhibitory profile.

Biochemical Kinase Assays

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is the radiometric assay, which is often considered the gold standard. [10]This involves the use of radioactively labeled ATP (³²P-γ-ATP or ³³P-γ-ATP) and measuring its incorporation into a substrate.

A more contemporary and widely used approach involves luminescence-based assays, such as the ADP-Glo™ kinase assay. This method quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Generalized ADP-Glo™ Kinase Assay Protocol:

  • Reaction Setup: In a multi-well plate, the test compound, recombinant kinase, and substrate are combined in a kinase assay buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: A kinase detection reagent is added to convert the produced ADP into ATP.

  • Luminescence Detection: The newly synthesized ATP is used in a luciferase reaction to generate a luminescent signal, which is measured by a plate reader.

  • Data Analysis: The luminescent signal is correlated with kinase activity, and IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Kinase_Assay_Workflow Compound Test Compound Reaction_Mix Reaction Mixture Compound->Reaction_Mix Kinase Purified Kinase Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Incubation Incubation Reaction_Mix->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection Data_Analysis Data Analysis (IC50 determination) Detection->Data_Analysis

Biochemical Kinase Assay Workflow
Cell-Based Assays

Cell-based assays are essential for evaluating a compound's activity in a more physiologically relevant context. These assays can measure the inhibition of a kinase within a living cell and its downstream effects on cellular processes like proliferation and survival.

Generalized Cell Proliferation Assay (MTT Assay) Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of growth inhibition is calculated, and IC50 or GI50 values are determined.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The ability to systematically modify the core structure allows for the optimization of inhibitory activity against a diverse range of kinase targets, as evidenced by the successful development of inhibitors for TRK, CDK, TBK1, and p38 MAPK. The data presented in this guide, generated through rigorous biochemical and cell-based assays, underscores the therapeutic potential of this versatile heterocyclic system. Future research will undoubtedly continue to uncover novel pyrazolo[3,4-b]pyridine derivatives with improved efficacy and safety profiles for the treatment of a wide array of human diseases.

References

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  • Zheng, B., et al. (2019). Structural modification of pyrazolo[3,4‐b]pyridine scaffold. Archiv der Pharmazie, 352(8), 1900066. [Link]

  • De Rycker, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 376–387. [Link]

  • Meijer, L., et al. (2000). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(12), 1275–1279. [Link]

  • Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133–1136. [Link]

  • Liu, N., et al. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 14(1), 85–102. [Link]

  • Farahat, A. A., et al. (2021). Synthesis and in vitro antiproliferative activity of certain novel pyrazolo[3,4-b]pyridines with potential p38α MAPK-inhibitory activity. Archiv der Pharmazie, 354(12), e2100302. [Link]

  • Li, J., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411–1425. [Link]

  • Li, J., et al. (2022). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411–1425. [Link]

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Comparative

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine Derivatives

This guide provides a comprehensive framework for rigorously validating the mechanism of action (MoA) of novel 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine derivatives. The pyrazolopyridine scaffold is a privileged stru...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for rigorously validating the mechanism of action (MoA) of novel 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine derivatives. The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, frequently identified as a potent hinge-binding motif for various protein kinases.[1][2][3][4] Therefore, this guide will proceed with the hypothesis that our lead compound, designated PPA-1 , is a novel kinase inhibitor.

Our objective is not merely to confirm activity but to build an unassailable, data-driven case for its specific MoA. This involves a multi-tiered, logical progression of experiments, from direct biochemical interaction to confirmation of target engagement in the complex cellular milieu, and finally, to the intended downstream pharmacological effect. Each experimental choice is rationalized to demonstrate not just what to do, but why it is a critical piece of the validation puzzle.

The Validation Workflow: A Triad of Evidence

A robust MoA validation rests on three pillars of evidence: direct target interaction, cellular target engagement, and downstream pathway modulation. Our experimental strategy is designed to address each of these pillars sequentially, with each stage building upon the last.

Validation_Workflow cluster_0 Stage 1: Biochemical Validation cluster_1 Stage 2: Cellular Target Engagement cluster_2 Stage 3: Cellular MoA Confirmation Biochem_Assay In Vitro Kinase Assay (Potency - IC50) Kinome_Scan Kinome Selectivity (Specificity) Biochem_Assay->Kinome_Scan Confirm Potency CETSA Cellular Thermal Shift Assay (CETSA) (Direct Target Binding in Cells) Biochem_Assay->CETSA Validate in Cellular Context Western_Blot Phospho-Protein Western Blot (Downstream Pathway Inhibition) CETSA->Western_Blot Confirm Functional Effect Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Upstream Upstream Signal (e.g., Growth Factor) TargetKinase Target Kinase Upstream->TargetKinase Activates Substrate Substrate Protein TargetKinase->Substrate Phosphorylates pSubstrate Phospho-Substrate (Active) Substrate->pSubstrate Downstream Cellular Response (e.g., Proliferation) pSubstrate->Downstream PPA1 PPA-1 (Inhibitor) PPA1->TargetKinase Inhibits

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Specificity of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine-Derived Kinase Inhibitors

This guide moves beyond a simple listing of protocols. It provides a strategic framework for rigorously evaluating the specificity of novel inhibitors derived from the 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine core.

Author: BenchChem Technical Support Team. Date: January 2026

This guide moves beyond a simple listing of protocols. It provides a strategic framework for rigorously evaluating the specificity of novel inhibitors derived from the 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine core. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our discussion in authoritative scientific literature to build a comprehensive and trustworthy assessment of inhibitor selectivity.

Chapter 1: The Imperative of Specificity Profiling

Chapter 2: Biochemical Specificity Triage: Large-Panel Kinome Profiling

The first step in understanding a new inhibitor is to cast a wide net. We need to move beyond the intended target and screen against a large, representative panel of human kinases. This provides an unbiased, high-level view of the compound's selectivity and identifies potential off-targets that require further investigation.[6][7]

Expert Rationale: Why a Competition Binding Assay?

We recommend a competition binding assay, such as the KINOMEscan® platform, for the initial screen.[8][9] Unlike enzymatic assays that measure the inhibition of catalytic activity, these assays measure the direct binding of an inhibitor to the kinase's active site. Crucially, they are ATP-independent.[8] This is a key advantage because it provides a true measure of the thermodynamic binding affinity (dissociation constant, Kd) rather than an IC50 value, which can be heavily influenced by the ATP concentration used in an enzymatic assay.[8] This allows for a more direct and robust comparison of inhibitor interactions across different kinases.

Experimental Workflow: Kinome Profiling

G cluster_0 Assay Components cluster_1 Binding Competition cluster_2 Quantification & Analysis A Test Inhibitor (e.g., PZP-Lead) D Incubate Components A->D B DNA-Tagged Kinase B->D C Immobilized Ligand (on solid support) C->D E Wash Unbound Kinase D->E F Quantify Bound Kinase (via qPCR of DNA tag) E->F G Calculate % Inhibition vs. DMSO Control F->G H Generate Selectivity Profile G->H

Caption: Workflow for a competition-based kinome profiling assay.

Detailed Protocol: Single-Concentration Kinome Scan
  • Compound Preparation : Solubilize the test inhibitor (e.g., "PZP-Lead") and controls in 100% DMSO to create a 100X stock solution.

  • Assay Reaction : In a multi-well plate, combine the DNA-tagged kinases from a broad panel (e.g., 400+ kinases) with the immobilized ligand and the test inhibitor (final concentration of 1 µM, 1% DMSO). A DMSO-only well serves as the negative control (0% inhibition).

  • Incubation : Allow the binding reaction to reach equilibrium (typically 60 minutes at room temperature).

  • Washing : Wash the solid support to remove any unbound kinase. The inhibitor-bound kinase will also be washed away, while kinase bound to the immobilized ligand will be retained.

  • Elution & Quantification : Elute the retained kinase and quantify the amount using quantitative PCR (qPCR) targeting the DNA tag.[8]

  • Data Analysis : Calculate the percent inhibition for each kinase relative to the DMSO control. A lower qPCR signal compared to the control indicates that the test inhibitor successfully competed with the immobilized ligand for binding to the kinase.

Data Presentation: Comparative Kinome Profile

The results are often visualized as a "TREEspot" diagram or summarized in a table highlighting the most potently inhibited kinases.[9]

Target KinaseFamilyPZP-Lead (% Inhibition @ 1µM)Competitor A (Known JAK2i) (% Inhibition @ 1µM)Control (Staurosporine) (% Inhibition @ 1µM)
JAK2 TK 98.5 99.1 99.8
JAK1 TK 85.2 95.4 99.7
TYK2 TK 70.1 88.0 99.5
FLT3 TK 65.5 15.3 99.2
AURKA STE 58.0 5.2 97.8
AURKB STE 45.1 4.8 98.1
CDK2CMGC10.32.199.4
SRCTK8.912.596.0

This hypothetical data suggests PZP-Lead is a potent JAK2 inhibitor with potential off-target activity against other JAK family members, FLT3, and Aurora kinases.

Chapter 3: Validating Hits and Quantifying Potency: Enzymatic Assays

The kinome scan identifies a list of potential targets. The next critical step is to validate these interactions and quantify the inhibitor's potency by determining its IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Expert Rationale: Choosing the Right Enzymatic Assay

While traditional radiometric assays using [³³P]-ATP are highly sensitive, luminescence-based assays like the ADP-Glo™ Kinase Assay are often preferred for their safety, ease of use, and high-throughput compatibility.[5][10][11] This assay measures the amount of ADP produced during the kinase reaction, which is a direct measure of enzymatic activity.[11] It is crucial to perform these assays at an ATP concentration that is close to the Michaelis constant (Km) for each specific kinase. This ensures that the resulting IC50 values are more comparable across different kinases and can be used to approximate the inhibitor constant (Ki).[5][12]

Signaling Pathway: The JAK/STAT Pathway

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation PZP_Lead PZP-Lead PZP_Lead->JAK Inhibits pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Binds DNA

Caption: The canonical JAK/STAT signaling pathway, a common target for pyrazolopyridine inhibitors.

Detailed Protocol: ADP-Glo™ IC50 Determination
  • Reagent Preparation : Prepare serial dilutions of the test inhibitor (PZP-Lead) and competitor compounds in a buffer with 1% DMSO.

  • Kinase Reaction : In a 384-well plate, add the kinase (e.g., JAK2), its specific peptide substrate, and ATP (at its Km concentration for JAK2).

  • Initiate Reaction : Add the serially diluted inhibitors to the wells to start the reaction. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells. Incubate for 60 minutes at room temperature.

  • Stop Reaction & Deplete ATP : Add ADP-Glo™ Reagent to simultaneously stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Convert ADP to ATP & Detect : Add Kinase Detection Reagent. This reagent converts the ADP produced by the kinase reaction back into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP formed. Incubate for 30 minutes.

  • Read Luminescence : Measure the luminescent signal using a plate reader.

  • Data Analysis : Normalize the data to controls and fit the dose-response curve using a four-parameter logistic model to determine the IC50 value.

Data Presentation: Comparative Biochemical Potency
InhibitorTarget: JAK2 IC50 (nM)Off-Target: FLT3 IC50 (nM)Off-Target: AURKA IC50 (nM)Selectivity Ratio (FLT3/JAK2)Selectivity Ratio (AURKA/JAK2)
PZP-Lead 5.2 85.0 150.6 16.3x 28.9x
Fedratinib (JAK2i)[13]3.015.0>10,0005x>3333x
Alisertib (AURKAi)[14]>10,000>10,0001.2N/AN/A

This data confirms PZP-Lead is a potent JAK2 inhibitor. While it shows reasonable selectivity against FLT3 and AURKA, it is less selective than dedicated inhibitors for those targets, highlighting a potential for off-target effects that must be explored in a cellular context.

Chapter 4: Proving Target Engagement in Cells: The Cellular Thermal Shift Assay (CETSA®)

A compound's biochemical potency doesn't guarantee it will work in a cell. Cell membranes, efflux pumps, high intracellular ATP concentrations, and compound metabolism can all create a disconnect between in vitro IC50 and cellular activity.[15][16] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly confirms if your inhibitor is binding to its target inside intact cells or cell lysates.[17][18]

Expert Rationale: The Power of Thermal Stabilization

The principle behind CETSA is that when a ligand (your inhibitor) binds to its target protein, it generally stabilizes the protein's structure.[19] This stabilization makes the protein more resistant to heat-induced denaturation. By heating cell lysates and measuring how much of the target protein remains in a soluble, non-denatured state, we can directly observe this stabilization. An isothermal dose-response (ITDR) experiment, where cells are treated with increasing inhibitor concentrations and heated at a single, optimized temperature, is an efficient way to quantify target engagement and derive a cellular EC50.[19][20]

Experimental Workflow: Isothermal Dose-Response CETSA (ITDR-CETSA)

G A Treat intact cells with various [Inhibitor] B Harvest and lyse cells A->B C Heat cell lysate to a fixed temperature (e.g., 54°C) B->C D Centrifuge to pellet aggregated proteins C->D E Collect soluble fraction (supernatant) D->E F Quantify soluble target protein (e.g., Western Blot for JAK2) E->F G Plot [Soluble Protein] vs. [Inhibitor] F->G H Determine Cellular EC50 G->H

Caption: Workflow for Isothermal Dose-Response CETSA (ITDR-CETSA).

Detailed Protocol: ITDR-CETSA with Western Blot Readout
  • Cell Treatment : Culture appropriate cells (e.g., HEL 92.1.7, which express JAK2) and treat with a range of concentrations of PZP-Lead for 1-2 hours. Include a DMSO vehicle control.

  • Cell Lysis : Harvest and lyse the cells via freeze-thaw cycles in a suitable buffer to release the cellular proteins.

  • Heating : Aliquot the lysates and heat them in a thermal cycler to a pre-determined optimal temperature (e.g., 54°C, a temperature that causes partial denaturation of the target in the absence of a stabilizing ligand) for 3 minutes, followed by cooling for 3 minutes.

  • Separation : Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

  • Sample Preparation : Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Determine protein concentration and prepare samples for SDS-PAGE.

  • Western Blotting : Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein (e.g., anti-JAK2). Use a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis : Quantify the band intensity for the target protein at each inhibitor concentration. Plot the intensity versus inhibitor concentration and fit the curve to determine the cellular EC50 for target engagement.

Data Presentation: Comparative Cellular Target Engagement
InhibitorTarget: JAK2 Cellular EC50 (nM)Off-Target: AURKA Cellular EC50 (nM)
PZP-Lead 155 2,500
Competitor A (JAK2i)120>10,000
Competitor B (AURKAi)>10,00055

This data demonstrates that PZP-Lead engages JAK2 in cells at a nanomolar concentration. Importantly, the cellular EC50 for the off-target AURKA is significantly higher, suggesting a window of selective on-target engagement in a cellular environment.

Chapter 5: Final Confirmation: Assessing Functional Selectivity

Confirming that an inhibitor binds its target in a cell is a critical milestone. However, the ultimate goal is to inhibit the function of that target. The final step is to measure the inhibitor's effect on the downstream signaling pathway regulated by the target kinase. This provides a direct readout of functional activity and establishes a true cellular selectivity profile.[15][16]

Expert Rationale: From Engagement to Function

By measuring the phosphorylation of a kinase's direct substrate, we can quantify its functional inhibition. For our hypothetical PZP-Lead targeting JAK2, the key downstream effector is STAT3. A selective inhibitor should reduce the phosphorylation of STAT3 (pSTAT3) at concentrations that correlate with its target engagement EC50. Conversely, it should only affect the substrates of its off-targets (like phosphorylation of Histone H3 by AURKA) at much higher concentrations.[21][22] This provides the most compelling evidence of functional selectivity in a complex biological system.

Logic Diagram: The Specificity Assessment Funnel

G A Broad Biochemical Screen (Kinome Profiling) B Identifies Potential On- and Off-Targets A->B C Quantitative Biochemical Assay (Enzymatic IC50) B->C D Confirms Potency and Biochemical Selectivity C->D E Cellular Target Engagement (CETSA EC50) D->E F Confirms Target Binding in Cells E->F G Functional Cellular Assay (Downstream Signaling IC50) F->G H Confirms Functional Selectivity G->H

Caption: A logical workflow for comprehensively assessing inhibitor specificity.

Detailed Protocol: Western Blot for Downstream Signaling
  • Cell Culture and Starvation : Plate cells (e.g., HEL 92.1.7) and, if necessary, serum-starve them to reduce basal signaling pathway activation.

  • Inhibitor Treatment : Pre-treat cells with a dose-response range of PZP-Lead or competitor inhibitors for 2 hours.

  • Stimulation : Stimulate the pathway of interest. For the JAK/STAT pathway, this involves adding a cytokine like erythropoietin (EPO) for a short period (e.g., 15-30 minutes) to induce JAK2 and subsequent STAT3 phosphorylation.

  • Lysis : Immediately lyse the cells on ice with a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation states of proteins.

  • Western Blotting : Perform Western blotting as described in the CETSA protocol, but use primary antibodies specific for the phosphorylated downstream substrates (e.g., anti-pSTAT3 (Tyr705)) and their total protein counterparts (e.g., anti-STAT3).

  • Data Analysis : Quantify the band intensities. For each sample, normalize the phospho-protein signal to the total protein signal. Plot the normalized phospho-signal versus inhibitor concentration to determine the IC50 for functional pathway inhibition.

Data Presentation: Comparative Functional Cellular Selectivity
InhibitorpSTAT3 (JAK2 Pathway) IC50 (nM)p-Histone H3 (AURKA Pathway) IC50 (nM)Functional Selectivity Window (p-H3 / pSTAT3)
PZP-Lead 180 4,100 ~23x
Competitor A (JAK2i)145>20,000>137x
Competitor B (AURKAi)>20,00070N/A

This culminating data shows that PZP-Lead functionally inhibits its intended pathway in the low nanomolar range, consistent with its cellular target engagement data. The concentration required to inhibit the off-target Aurora kinase pathway is over 20-fold higher, establishing a clear, albeit not perfect, functional selectivity window.

Conclusion: A Synthesis of Evidence

Assessing the specificity of a novel kinase inhibitor is not a single experiment but a systematic campaign of inquiry. By progressing from broad biochemical profiling to quantitative enzymatic assays, and finally to cellular target engagement and functional pathway analysis, we build a comprehensive and robust profile of our inhibitor's behavior.

The data for our hypothetical PZP-Lead tells a compelling story: it is a potent, cell-active JAK2 inhibitor. While the initial kinome scan revealed potential liabilities against FLT3 and Aurora kinases, subsequent cellular assays demonstrated a respectable window of selectivity. This layered, evidence-based approach provides the confidence needed to advance a compound like PZP-Lead into more complex biological models, armed with a clear understanding of its on-target potency and its potential off-target activities. This rigorous methodology ensures that the biological effects observed are correctly attributed to the intended target, a cornerstone of successful drug discovery.

References

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  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

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Comparative

A Head-to-Head Benchmark: Novel Pyrazolopyridine CDK2 Inhibitors vs. Palbociclib in HR+ Breast Cancer Models

A Technical Guide for Drug Development Professionals Introduction: The Evolving Landscape of HR+ Breast Cancer Treatment Hormone receptor-positive (HR+) breast cancer remains the most prevalent subtype, and the advent of...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Introduction: The Evolving Landscape of HR+ Breast Cancer Treatment

Hormone receptor-positive (HR+) breast cancer remains the most prevalent subtype, and the advent of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, such as Palbociclib, has revolutionized its treatment.[1][2] These agents, in combination with endocrine therapy, have significantly improved progression-free survival in patients with advanced or metastatic disease.[3][4] Palbociclib functions by inhibiting the CDK4/6-cyclin D complex, thereby preventing the phosphorylation of the retinoblastoma (Rb) protein and inducing a G1 cell cycle arrest.[5][6]

However, acquired resistance to CDK4/6 inhibitors is a growing clinical challenge.[1] One of the key mechanisms of resistance involves the hyperactivation of CDK2, which can bypass the G1 checkpoint and drive cell proliferation despite CDK4/6 inhibition.[7][8] This has spurred the development of novel therapeutic strategies, including the synthesis of potent and selective CDK2 inhibitors. The pyrazolopyridine scaffold has emerged as a promising chemical starting point for the discovery of such inhibitors.[9][10]

This guide provides a comprehensive framework for the preclinical benchmarking of a novel pyrazolopyridine-based CDK2 inhibitor, hereafter referred to as "Compound X," against the established CDK4/6 inhibitor, Palbociclib. We will delve into the mechanistic rationale, present comparative in vitro and in vivo data, and provide detailed, field-proven protocols to enable researchers to conduct their own robust evaluations.

Mechanistic Underpinnings: A Tale of Two Kinases

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Both CDK2 and CDK4/6 are key regulators of the G1 to S phase transition.

Palbociclib's Mode of Action: As a selective inhibitor of CDK4 and CDK6, Palbociclib prevents the formation of the active CDK4/6-cyclin D1 complex.[5] This complex is responsible for the initial phosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and effectively halting the cell cycle in G1.[6]

The Role of CDK2 and the Rationale for Compound X: In the context of CDK4/6 inhibitor resistance, cancer cells can upregulate cyclin E, which forms a complex with CDK2.[7] This CDK2-cyclin E complex can then phosphorylate Rb, compensating for the loss of CDK4/6 activity and allowing the cell to progress into the S phase.[11] Therefore, a potent CDK2 inhibitor like Compound X is hypothesized to overcome this resistance mechanism by directly targeting the escape pathway.

The following diagram illustrates the interplay between these two critical cell cycle kinases and the points of intervention for Palbociclib and Compound X.

Cell_Cycle_Regulation cluster_G1 G1 Phase cluster_S S Phase cluster_Resistance Resistance Pathway Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D Upregulates CDK46 CDK4/6 Cyclin_D->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (pRb) pRb pRb E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition Promotes DNA_Replication DNA Replication G1_S_Transition->DNA_Replication Cyclin_E Cyclin E G1_S_Transition->Cyclin_E Upregulates Palbociclib Palbociclib Palbociclib->CDK46 CDK2 CDK2 Cyclin_E->CDK2 Activates CDK2->Rb Phosphorylates (pRb) CDK2_Cyclin_E CDK2-Cyclin E Compound_X Compound X Compound_X->CDK2

Caption: Signaling pathway of G1/S transition and points of drug intervention.

Comparative Performance Data

To provide a clear and objective comparison, the following tables summarize hypothetical but plausible data from head-to-head benchmarking experiments.

Table 1: In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
Compound X CDK2/Cyclin A 8
CDK4/Cyclin D1>10,000
CDK6/Cyclin D3>10,000
Palbociclib CDK2/Cyclin A>10,000
CDK4/Cyclin D1 11
CDK6/Cyclin D3 15

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: In Vitro Cell Viability in MCF-7 Cells

CompoundTreatment ConditionGI50 (nM)
Compound X Monotherapy150
Combination with Tamoxifen (1 µM)45
Palbociclib Monotherapy85
Combination with Tamoxifen (1 µM)20

GI50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Table 3: In Vivo Efficacy in MCF-7 Xenograft Model

Treatment GroupDosing RegimenMean Tumor Growth Inhibition (%)
Vehicle ControlDaily, p.o.0
Compound X 50 mg/kg, daily, p.o.45
Palbociclib 100 mg/kg, daily, p.o.65
Compound X + Palbociclib 50 mg/kg + 100 mg/kg, daily, p.o.85

p.o. = per os (by mouth)

Experimental Protocols

The following protocols are designed to be self-validating and provide a robust framework for comparing novel compounds.

In Vitro CDK2/Cyclin A Kinase Assay

This protocol outlines a luminescent-based assay to determine the in vitro inhibitory activity of test compounds against CDK2/Cyclin A.[12][13]

Workflow Diagram:

Caption: Workflow for the in vitro CDK2 kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 80 mM HEPES pH 7.5, 20 mM MgCl2, 2 mM DTT, 0.2 mg/mL BSA).

    • Dilute recombinant human CDK2/Cyclin A enzyme to a 2X working concentration in 1X kinase buffer.

    • Prepare a 2X substrate/ATP solution containing a suitable peptide substrate (e.g., a derivative of Histone H1) and ATP at a concentration close to the Km for CDK2.

    • Prepare serial dilutions of Compound X and Palbociclib in 100% DMSO, then dilute further in 1X kinase buffer to a 4X final concentration.

  • Assay Plate Setup:

    • Add 5 µL of the 4X compound dilutions or DMSO (vehicle control) to the wells of a white, opaque 384-well plate.

    • Add 10 µL of the 2X CDK2/Cyclin A enzyme solution to each well.

    • Incubate the plate at room temperature for 10 minutes to allow for compound binding to the enzyme.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the reaction and detect the remaining ATP by adding 25 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®).

    • Incubate the plate at room temperature for 10 minutes in the dark.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

MCF-7 Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[14][15]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Trypsinize and seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X and Palbociclib in culture media.

    • Remove the old media from the wells and add 100 µL of the compound dilutions or media with DMSO (vehicle control).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Calculate the percent viability for each treatment condition relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and determine the GI50 value.

In Vivo MCF-7 Xenograft Model

This protocol describes the establishment of a subcutaneous MCF-7 tumor model in immunodeficient mice to evaluate the in vivo efficacy of test compounds.[16][17][18]

Workflow Diagram:

Caption: Workflow for the in vivo MCF-7 xenograft study.

Step-by-Step Methodology:

  • Animal Model:

    • Use female athymic nude mice (e.g., NU/NU), 6-8 weeks old.

    • Implant a 17β-estradiol pellet (0.72 mg, 60-day release) subcutaneously one week prior to cell implantation to support the growth of these estrogen-dependent cells.[19]

  • Cell Implantation:

    • Harvest MCF-7 cells during the logarithmic growth phase.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^8 cells/mL.

    • Inject 100 µL of the cell suspension (1 x 10^7 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length and width with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment groups (n=8-10 mice per group).

  • Compound Administration:

    • Prepare formulations of Compound X, Palbociclib, and the vehicle control suitable for oral gavage.

    • Administer the treatments daily according to the specified dosing regimen.

    • Monitor the body weight of the mice twice weekly as an indicator of toxicity.

  • Efficacy Evaluation:

    • Continue to measure tumor volumes twice weekly throughout the study.

    • The study endpoint is typically reached when the tumors in the control group reach a predetermined size (e.g., 1500 mm^3) or after a fixed duration of treatment.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis).

  • Data Analysis:

    • Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control group.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical comparison of a novel pyrazolopyridine CDK2 inhibitor, Compound X, with the established drug Palbociclib. The provided protocols are designed to yield robust and reproducible data to inform go/no-go decisions in the drug development pipeline.

The data presented herein, while hypothetical, illustrates a scenario where Compound X demonstrates potent and selective CDK2 inhibition. While less effective than Palbociclib as a monotherapy in a CDK4/6-dependent cell line, its true potential may lie in its ability to overcome Palbociclib resistance. The synergistic effect observed in the combination treatment in the xenograft model supports this hypothesis.

Future studies should focus on evaluating Compound X in Palbociclib-resistant breast cancer models to further validate its potential as a second-line therapy. Additionally, a thorough investigation of its safety profile and pharmacokinetic properties will be crucial for its advancement towards clinical development. The methodologies outlined in this guide provide a solid foundation for these next critical steps.

References

  • Palbociclib, sold under the brand name Ibrance among others, is a medication developed by Pfizer for the treatment of HR-positive and HER2-negative breast cancer. It is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6. (Wikipedia)
  • Palbociclib inhibits the CDK4/6-cyclin D complex, which is downstream of signaling pathways that lead to cellular proliferation. The drug blocks Rb protein phosphorylation, resulting in reduced E2F transcription factor expression and signaling, which increases growth arrest. (DocWire News)
  • Along with two other approved drugs of this class, ribociclib and abemaciclib, the CDK4/6 inhibitors have transformed the treatment of metastatic hormone receptor-positive, human epidermal growth factor receptor 2-negative (HR+/HER2−) breast cancer. (SpringLink)
  • Palbociclib is an effective, safe, and well-tolerated treatment for patients with HR+/HER2- metastatic breast cancer. (Taylor & Francis Online)
  • New pyridine, pyrazoloyridine, and furopyridine derivatives substituted with naphthyl and thienyl moieties were designed and synthesized. The newly synthesized compounds were evaluated for their ability to in vitro inhibit the CDK2 enzyme. (MDPI)
  • Two cyclin-dependent kinases (CDKs), CDK4 and CDK6, play a crucial role in the G1-S phase transition. Inhibitors of CDK4/6 are presently the subjects of numerous studies, and PD 0332991, an inhibitor of CDK4/6, has been used to treat hormone receptor (HR)-positive, advanced-stage breast cancer. (PubMed)
  • Palbociclib is a type of targeted cancer drug. It is a treatment for breast cancer that is oestrogen receptor positive (ER+)
  • Palbociclib is a highly selective inhibitor of CDKs 4/6, thus blocking Rb phosphorylation and thereby inducing G1 arrest. (PubMed Central)
  • The oral capsule is approved for treatment of HR-positive and HER2-negative advanced or metastatic breast cancer in 2 settings: in combination with an aromatase inhibitor as initial endocrine-based therapy in postmenopausal women or in combination with fulvestrant in women with disease progression following endocrine therapy. (Pharmacy Times)
  • In addition, palbociclib in combination with endocrine therapy has demonstrated significant PFS benefit over endocrine therapy alone.
  • This study aimed to develop a xenograft mouse model of MCF-7 breast cancer using injectable estradiol valer
  • In CDK4/6 inhibitor (CDK4/6i)-resistant breast cancer, targeting CDK2 offers a promising approach. CDK2 is frequently hyperactivated due to cyclin E1 overexpression or retinoblastoma protein loss, acting as a mechanism that sustains proliferation despite CDK4/6 inhibition. (PubMed)
  • Mammary epithelial cells expressing LMW-cyclin E are unable to initiate transformation in the absence of Cdk2, whereas the oncogenic LMW-cyclin E/Cdk2 kinase provides breast cancer cells with the capabilities to resist cell death and as such is required to sustain tumor cell prolifer
  • Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. (Anti-Cancer Agents in Medicinal Chemistry)
  • Cyclin-dependent kinase 2 (CDK2) has been garnering considerable interest as a target to develop new cancer treatments and to ameliorate resistance to CDK4/6 inhibitors. (PubMed)
  • The CDK2/CyclinA2 reaction utilizes ATP and generates ADP. The ADP-GloTM Kinase Assay is used to measure the amount of ADP produced. (SignalChem)
  • The MCF-7 xenograft model is positive expressing for the estrogen receptor (ER) and perpetuates studies to address cell death, apoptosis and mitotic arrest by chemotherapies. (Altogen Labs)
  • Aberrant cyclin-dependent kinase 2 (CDK2) activation has been identified as a main resistance mechanism to CDK4/6 inhibition in hormone-receptor positive (HR+) breast cancer. (PubMed)
  • Since MCF-7 cells require the estrogen hormone for their growth, Beta-Estradiol pellets are used for the artificial release of this hormone.
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • The synthesized pyrazole derivatives, particularly compound 4, show potent CDK2 inhibition and significant anticancer activity, with promising drug-like properties and minimal toxicity. (RSC Publishing)
  • The ADP-Glo™ Kinase Assay is a luminescent kinase assay that measures ADP formed from a kinase reaction; ADP is converted into ATP, which is converted into light by Ultra-Glo™ Luciferase. (Promega)
  • With the desire to discover novel, potent, and selective CDK2 inhibitors, the phenylsulfonamide moiety of our previous lead compound 1 was bioisosterically replaced with pyrazole derivatives, affording a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines that exhibited potent CDK2 inhibitory activity. (MDPI)
  • Aberrant cyclin-dependent kinase 2 (CDK2) activity is implicated as a resistance mechanism to CDK4/6 inhibitors (CDK4/6i) in hormone receptor-positive (HR+)
  • The MCF-7 tumor model was created by subcutaneously injecting 1 x10^7 MCF-7 cells (in Matrigel) into the rear flank of the nude mice. (Melior Discovery)
  • A dye exclusion test (DET) was performed to determine the viability of human breast cancer cells MCF-7. (MDPI)
  • The next generation of CDK inhibitors have hit the ground running, with recent data in advanced solid tumors demonstrating the early efficacy of inhibitors such as BLU-222 targeting CDK2 as well as PF-07220060 targeting CDK4. (OncLive)
  • The MTT assay is an easy and reproducible colorimetric assay for evaluation of cell viability based on reduction of yellow MTT and production of w
  • The activity of cyclin-dependent kinases (CDKs) lies at the heart of cell cycle and checkpoint control. In the laboratory, the enzymatic activity of the various CDK complexes can be determined by an in vitro kinase activity assay. (PubMed)
  • This protocol was validated using a Rb (Ser807/811) Biotinylated Peptide and Phospho-Rb (Ser807/811) Antibody. (Cell Signaling Technology)
  • The CDK2 Assay Kit comes in a convenient 96-well format, with enough purified recombinant CDK2/CyclinA2 enzyme, CDK substrate peptide, ATP and kinase assay buffer for 100 enzyme reactions. (BPS Bioscience)
  • The MTT Assay is a sensitive, quantitative and reliable colorimetric assay that measures viability, proliferation and activation of cells. (Journal of Applied Pharmaceutical Science)
  • The percentage of cell viability is determined using the principle, Percentage of cell viability equals to absorbance at 570 nm of treated cells by absorbance at 570 of control cells cross 100. (Biomedical and Pharmacology Journal)
  • I ended up modifying a crystal violet staining protocol to use in a 96-well plate and plate reader. It works really well for all of my adherent cell lines.

Sources

Validation

Comparative In Vivo Efficacy of 1H-Pyrazolo[3,4-b]pyridine Derivatives: A Guide for Preclinical Program Development

Introduction: The Promise of the Pyrazolo[3,4-b]pyridine Scaffold The 1H-pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, a distinction earned due to its derivatives' remarkable...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, a distinction earned due to its derivatives' remarkable breadth of biological activities.[1] This fused heterocyclic system has been successfully exploited to develop potent agents targeting a diverse array of pathologies, including cancer, inflammation, infectious diseases, and neurological disorders.[1][2] This guide is designed for researchers and drug development professionals investigating the potential of novel derivatives, specifically those related to the 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine structure.

While specific in vivo efficacy data for the 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine parent compound is not extensively documented in publicly available literature, a wealth of data from structurally analogous derivatives provides a robust framework for predicting its potential applications and designing rigorous preclinical evaluation programs. This guide synthesizes and compares key in vivo studies of various 1H-pyrazolo[3,4-b]pyridine derivatives, offering insights into proven animal models, effective experimental designs, and the mechanistic underpinnings of their efficacy. By examining these analogs, we can delineate a logical, data-driven path for advancing novel compounds toward clinical consideration.

Part 1: Anticancer Efficacy in Preclinical Xenograft Models

The most extensively documented application of pyrazolo[3,4-b]pyridine derivatives is in oncology. These compounds frequently function as kinase inhibitors, targeting the dysregulated signaling pathways that drive tumor proliferation and survival.

Mechanism of Action: Targeting Key Cell Cycle and Survival Kinases

A primary mechanism of action for many anticancer pyrazolo[3,4-b]pyridines is the inhibition of critical kinases. For instance, certain derivatives have been engineered as potent dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Pim-1 kinase, both of which are crucial for cell cycle progression and survival.[3] Others have been optimized to target Monopolar spindle kinase 1 (Mps1), a key component of the mitotic checkpoint, or Tropomyosin receptor kinases (TRKs), which, when overactivated, drive cell proliferation.[4][5]

The causality behind this therapeutic strategy is direct: by inhibiting these kinases, the compounds can induce apoptosis and arrest the cell cycle, leading to a reduction in tumor volume and weight.[3]

G cluster_0 Pyrazolo[3,4-b]pyridine Derivative cluster_1 Target Kinases cluster_2 Cellular Processes cluster_3 In Vivo Outcome PBP Compound 6b / 31 CDK2 CDK2 PBP->CDK2 Inhibits PIM1 PIM1 PBP->PIM1 Inhibits Mps1 Mps1 PBP->Mps1 Inhibits Cycle Cell Cycle Arrest (G0/G1 Phase) PBP->Cycle Induces Apoptosis Apoptosis PBP->Apoptosis Induces Prolif Cell Proliferation & Survival CDK2->Prolif Promotes PIM1->Prolif Promotes Mps1->Prolif Promotes TGI Tumor Growth Inhibition Cycle->TGI Leads to Apoptosis->TGI Leads to

Caption: Simplified signaling pathway for anticancer pyrazolopyridines.
Comparative Efficacy Data

The following table summarizes the in vivo performance of representative pyrazolo[3,4-b]pyridine derivatives in established mouse cancer models.

Compound IDCancer ModelAnimal ModelDosing RegimenKey Efficacy OutcomeReference
Compound 6b Solid Ehrlich Carcinoma (SEC)MouseNot SpecifiedSignificant reduction in tumor weight and volume; exceeded doxorubicin efficacy[3]
Compound 31 Triple-Negative Breast Cancer (MDA-MB-468 Xenograft)MouseNot SpecifiedGood antitumor efficacy with no obvious toxicity[5]
Compound 5 Not SpecifiedMouseNot SpecifiedPotent anticancer effect in vivo[4]
Compound 7 Ehrlich Ascites Carcinoma (EAC)MouseNot SpecifiedAssessed for in vivo antitumor efficacy[6]
Validated Experimental Protocol: Xenograft Tumor Model

This protocol outlines a standard, self-validating workflow for assessing the efficacy of a novel pyrazolo[3,4-b]pyridine derivative in a subcutaneous xenograft model. The inclusion of a vehicle control and a standard-of-care comparator ensures the integrity of the results.

1. Cell Culture and Preparation:

  • Culture human cancer cells (e.g., MDA-MB-468 for breast cancer) in appropriate media under standard conditions (37°C, 5% CO₂).[7]
  • Harvest cells during the logarithmic growth phase and assess viability (e.g., via trypan blue exclusion).
  • Resuspend cells in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 5 x 10⁷ cells/mL.[7]

2. Animal Handling and Tumor Implantation:

  • Use female athymic nude mice (4-6 weeks old), allowing for acclimatization.
  • Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.[7]
  • Monitor tumor growth regularly.

3. Treatment Phase:

  • Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., n=8-10 per group): Vehicle Control, Test Compound, and Standard-of-Care (e.g., Doxorubicin).
  • Formulate the test compound in a suitable vehicle (e.g., 0.5% methylcellulose).
  • Administer the compound via the desired route (e.g., oral gavage) at a predetermined dose and schedule (e.g., once daily).

4. Efficacy Evaluation:

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length × Width²)/2.[7]
  • Monitor animal body weight as a primary indicator of toxicity.
  • Terminate the study when tumors in the control group reach a predetermined endpoint.
  • Calculate Tumor Growth Inhibition (TGI) as the percentage difference in mean tumor volume between treated and vehicle groups.

A [label="1. Cell Culture\n(e.g., MDA-MB-468)"]; B [label="2. Subcutaneous Injection\n(Athymic Nude Mice)"]; C [label="3. Tumor Growth\n(to 100-150 mm³)"]; D [label="4. Randomize Groups\n(Vehicle, Test Cpd, Ref Cpd)"]; E [label="5. Daily Dosing & Monitoring\n(Tumor Volume, Body Weight)"]; F [label="6. Endpoint Reached\n(Data Analysis: TGI)"];

A -> B; B -> C; C -> D; D -> E; E -> F; }

Caption: Standard workflow for an in vivo xenograft efficacy study.

Part 2: Anti-Inflammatory Activity in Acute and Chronic Models

Several pyrazolo[3,4-b]pyridine derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2][8] This mechanism is shared with widely used non-steroidal anti-inflammatory drugs (NSAIDs).

Comparative Efficacy Data

The carrageenan-induced paw edema model in rats is a standard and highly reproducible assay for evaluating acute anti-inflammatory activity.

Compound IDAnimal ModelKey Efficacy OutcomeUlcerogenic EffectReference
IVa, IVb, IVc Rat (Carrageenan-induced paw edema)Effective protection from edemaLowest ulcerogenic effect[2][8]
LASSBio341 Not specifiedDisplayed in vivo anti-inflammatory profileNot specified[9]
Validated Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol is a cornerstone for in vivo screening of potential anti-inflammatory agents.

1. Animal Preparation:

  • Use male Wistar rats (150-200g). Fast the animals overnight before the experiment but allow ad libitum access to water.

2. Compound Administration:

  • Randomize animals into groups.
  • Administer the test compound, vehicle, or a positive control (e.g., Celecoxib) orally or intraperitoneally 1 hour before the carrageenan injection.

3. Induction of Inflammation:

  • Measure the initial volume of the right hind paw using a plethysmometer.
  • Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

4. Efficacy Measurement:

  • Measure the paw volume again at several time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
  • The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

5. Safety Assessment (Ulcerogenicity):

  • Following the efficacy study, animals can be euthanized and the stomachs examined for any signs of ulceration or gastric distress, which is a critical safety parameter for COX inhibitors.[2][8]

Part 3: Expanded Therapeutic Potential

The versatility of the pyrazolo[3,4-b]pyridine scaffold extends beyond cancer and inflammation, with derivatives showing promise in other challenging therapeutic areas.

  • Antimalarial Activity: Potent derivatives have demonstrated good in vivo efficacy in both Plasmodium berghei and Plasmodium falciparum infected mouse models, highlighting their potential to treat infectious diseases.[10]

  • Neurodegenerative Diseases: Certain structurally related compounds have been investigated for their potential in treating Alzheimer's disease, with some showing an ability to bind to β-amyloid plaques.[11][12] This suggests a potential diagnostic or therapeutic role.

Future Directions for 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Based on the comprehensive data from analogous compounds, a logical preclinical development path for 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine can be proposed.

  • Initial Target Screening: Given the prevalence of kinase inhibition as a mechanism of action, an initial in vitro screen against a broad panel of kinases (e.g., CDK, PIM, TRK, Mps1) is a scientifically sound first step. This provides a mechanistic hypothesis to test in vivo.

  • First-Pass In Vivo Efficacy Study: Should the kinase screen reveal potent activity against oncology targets like CDK2/PIM1, a logical follow-up would be an in vivo efficacy study using the Xenograft Tumor Model described above.[3] A well-characterized cell line with known dependence on the identified kinase target would be the ideal choice.

  • Alternative Therapeutic Evaluation: If the compound shows weak anticancer kinase activity, its structural similarity to derivatives with anti-inflammatory properties warrants testing in the Carrageenan-Induced Paw Edema model.[2]

This structured, data-driven approach, leveraging insights from proven analogs, provides the most efficient and rationale-based strategy for evaluating the therapeutic potential of novel 1H-pyrazolo[3,4-b]pyridine derivatives.

References

  • Lima, P.C., et al. (2002). Design, synthesis and pharmacological evaluation of novel pyrazolo[3,4-b]thieno[2,3-d]pyridine acid derivatives: a new class of anti-inflammatory and anti-platelet agents. Bioorganic & Medicinal Chemistry Letters, 12(1), 9-12. [Link]

  • Africa Research Connect. Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme. Africa Research Connect. [Link]

  • El-Sayed, M. A.-A., et al. (2018). Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme. Request PDF on ResearchGate. [Link]

  • Abdel-Aziz, H.A., et al. (2025). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Baragaña, B., et al. (2019). A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models from Structure-Activity Relationship Studies around the Core of Recently Identified Antimalarial Imidazopyridazines. Journal of Medicinal Chemistry, 62(1), 433-447. [Link]

  • Duan, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

  • El-Gamal, M.I., et al. (2025). Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies. Bioorganic Chemistry, 156, 108181. [Link]

  • Wang, Y., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 253, 115334. [Link]

  • Al-Ostoot, F.H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(22), 8037. [Link]

  • Abdel-Aziz, M., et al. (2018). New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. European Journal of Medicinal Chemistry, 155, 359-373. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

  • Ferla, S., et al. (2021). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Molecules, 26(15), 4469. [Link]

  • Crouch, S.D., et al. (2020). Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. RSC Medicinal Chemistry. [Link]

  • Gomaa, H.A.M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(11), 20. [Link]

  • Koutentis, P.A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343. [Link]

  • Miles, T.J., et al. (2020). Identification of 6-amino-1 H-pyrazolo[3,4- d]pyrimidines with in vivo efficacy against visceral leishmaniasis. RSC Medicinal Chemistry, 11(10), 1168-1177. [Link]

  • Al-Tel, T.H., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[2][7][9]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 25(11), 2656. [Link]

  • Dinér, P., et al. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Journal of Medicinal Chemistry, 55(10), 4872-6. [Link]

  • Pharmaffiliates. 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine. Pharmaffiliates. [Link]

  • ResearchGate. 1H-pyrazolo[3,4-b] pyridine derivative with anti-Alzheimer activity. ResearchGate. [Link]

  • Li, J., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105953. [Link]

  • Uddin, M.J., et al. (2022). Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. Molecules, 27(19), 6335. [Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine

As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the safety and operational excellence of the researchers who use them. This guide provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the safety and operational excellence of the researchers who use them. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS No. 872103-27-0), a heterocyclic amine compound common in drug discovery and development.[1] The procedures outlined here are grounded in established laboratory safety principles and regulatory compliance to ensure minimal risk to personnel and the environment.

The core principle of this guidance is that 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine must be managed as a regulated, hazardous chemical waste. This determination is based on the hazard profile of the parent compound, 1H-pyrazolo[3,4-b]pyridin-5-amine, which is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[2] Therefore, disposal via sanitary sewer (sink) or as general solid waste is strictly prohibited.[3]

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling the waste, it is crucial to understand the associated hazards to ensure the correct safety measures are in place.

1.1. Hazard Profile Summary

Hazard ClassificationGHS Hazard StatementRationale and Implication for Disposal
Acute Toxicity, Oral H302: Harmful if swallowedPrevents disposal in general waste streams where it could enter the environment and pose a risk to wildlife.[2]
Skin Irritation H315: Causes skin irritationRequires the use of appropriate chemical-resistant gloves to prevent contact dermatitis and other skin reactions during handling.[2]
Eye Irritation H319: Causes serious eye irritationMandates the use of safety goggles or a face shield to protect against accidental splashes.[2]
Respiratory Irritation H335: May cause respiratory irritationAll handling, including preparation for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][4]

1.2. Mandatory Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE must be worn when handling 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine for disposal:

  • Eye/Face Protection: Tightly fitting safety goggles or a full-face shield.[4]

  • Hand Protection: Impermeable, chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed immediately if contaminated.[4]

  • Body Protection: A standard laboratory coat. For larger quantities, a chemically resistant apron or suit may be necessary.[5]

  • Respiratory Protection: Not typically required if all handling is performed within a properly functioning chemical fume hood.[4]

Part 2: Step-by-Step Disposal Protocol

This protocol details the segregation, containment, and labeling of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine waste.

Step 1: Waste Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions within a waste container.

  • Primary Waste Stream: Designate a specific hazardous waste container for 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine and its related solid waste (e.g., contaminated weigh boats, gloves, wipes).

  • Incompatible Materials: This compound, as a heterocyclic amine, must be stored separately from strong oxidizing agents and acids.[6] Mixing amines with acids can cause a vigorous exothermic reaction, while reaction with some oxidizing agents can be violent. Store waste containers in a designated Satellite Accumulation Area (SAA) with proper segregation from incompatibles, using physical distance or secondary containment.[7][8]

Step 2: Waste Container Selection and Management

The integrity of the waste container is essential for safe storage and transport.

  • Container Requirements: Use only sturdy, leak-proof containers made of a material compatible with the chemical, such as the original product container or a designated polyethylene (HDPE) carboy for larger volumes.[3][9] The container must have a secure, screw-top cap.[7]

  • Container Filling: Do not overfill containers. Leave at least one inch of headspace (approximately 10%) to allow for vapor expansion.[7]

  • Container Status: Keep the waste container securely capped at all times, except when adding waste.[3][8]

Step 3: Labeling the Hazardous Waste Container

Accurate labeling is a legal requirement and is critical for safe handling by waste management personnel.

  • Labeling Requirements: Affix a completed Environmental Health & Safety (EHS) Hazardous Waste Label to the container before adding any waste.[3]

  • Required Information: The label must include:

    • The words "Hazardous Waste" .[7]

    • The full chemical name: "1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine" . Do not use abbreviations or chemical formulas.[7]

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[7]

    • The date the container becomes full.[7]

Step 4: Disposal of Empty Containers

Even "empty" containers that held 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine must be treated as hazardous waste.

  • Rinsing Procedure: The first rinse of a container that held this compound must be collected as hazardous waste.[3] For highly toxic materials, the first three rinses should be collected. Given the "harmful if swallowed" classification, collecting the first rinse is a mandatory minimum.

  • Final Disposal: After the initial rinse(s) are collected as hazardous waste, the container can be rinsed thoroughly with water, air-dried in a fume hood, the label defaced, and then disposed of in the regular trash or recycling, depending on institutional policy.[3]

Step 5: Arranging for Final Disposal

The final step is the transfer of the properly contained and labeled waste to a licensed disposal facility.

  • Waste Pickup: Once the waste container is full, request a waste pickup from your institution's Environmental Health & Safety (EHS) department or a contracted chemical waste management company.[3][10]

  • Storage Pending Pickup: Store the full, sealed container in your designated Satellite Accumulation Area, ensuring it is away from incompatible materials. Full containers must be removed from the SAA within three days.[7]

Part 3: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine and associated materials.

G cluster_prep Preparation & Assessment cluster_containment Segregation & Containment cluster_disposal Final Disposal Path cluster_empty Empty Container Protocol start Generate Waste (Pure compound, contaminated labware, etc.) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe empty_q Is container empty? start->empty_q hood Work in Chemical Fume Hood ppe->hood container Select Compatible, Labeled Hazardous Waste Container hood->container segregate Segregate from Acids & Strong Oxidizers container->segregate add_waste Add Waste to Container (Do not overfill) segregate->add_waste seal Securely Seal Container add_waste->seal saa Store in Satellite Accumulation Area (SAA) seal->saa pickup Request Pickup from EHS/ Licensed Waste Vendor saa->pickup end_proc Waste Removed for Incineration/Disposal pickup->end_proc empty_q->container No rinse Triple rinse; Collect first rinse as hazardous waste empty_q->rinse Yes dispose_trash Deface label & dispose of container as non-hazardous rinse->dispose_trash

Caption: Waste Disposal Workflow for 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine.

References

  • ResearchGate. (PDF) Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. Available from: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available from: [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available from: [Link]

  • Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. Available from: [Link]

  • Pharmaffiliates. 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine. Available from: [Link]

  • University of Texas at Austin Environmental Health and Safety. Chemical Waste. Available from: [Link]

  • PubChem. 1H-pyrazolo(3,4-b)pyridin-5-amine. Available from: [Link]

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Handling

Comprehensive Safety and Handling Guide for 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine

This guide provides essential safety protocols and operational directives for the handling of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS No: 872103-27-0).[1][2][3] As a specialized heterocyclic amine, this compou...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS No: 872103-27-0).[1][2][3] As a specialized heterocyclic amine, this compound requires rigorous adherence to safety procedures to mitigate potential risks to laboratory personnel. In the absence of a specific Safety Data Sheet (SDS), the following guidelines are based on the known hazards of structurally similar compounds, such as pyridine and other aminopyridine derivatives.[4] These compounds are often harmful if inhaled, swallowed, or absorbed through the skin and can cause significant irritation to the skin and eyes.[4][5]

Hazard Analysis and Risk Mitigation

A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine, a comprehensive evaluation of the potential hazards must be conducted.

Assumed Hazard Profile:

Hazard ClassDescriptionPotential Effects
Acute Toxicity (Oral) Harmful if swallowed.Nausea, abdominal pain, and other systemic effects.[5]
Acute Toxicity (Dermal) Harmful in contact with skin.May be absorbed through the skin, leading to systemic toxicity.
Skin Irritation Causes skin irritation.Redness, inflammation, and discomfort upon contact.[5]
Eye Irritation Causes serious eye irritation.Severe irritation, redness, and potential for eye damage.[5]
Respiratory Irritation May cause respiratory irritation.Coughing, wheezing, and irritation of the respiratory tract upon inhalation of dust or fumes.[5]

The causality behind these assumed hazards lies in the chemical nature of the molecule. The pyridine ring system and the amine functional group are common toxophores in medicinal chemistry that can interact with biological systems.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when working with this compound. The following table outlines the minimum required PPE, with the rationale for each selection.[6][7][8]

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[4][8][9]Protects against splashes and airborne particles that can cause serious eye irritation or injury.[4][6]
Hand Protection Chemically resistant gloves such as nitrile or neoprene are recommended.[5] Double-gloving may be appropriate for extended handling periods. Always inspect gloves for damage before use and change them frequently.[10]Provides a critical barrier against skin contact, which can be harmful.[4] Nitrile gloves offer good resistance to a range of chemicals, but always consult the manufacturer's compatibility chart.
Body Protection A flame-retardant lab coat, fully buttoned, is required.[4] For larger quantities or higher-risk procedures, a chemical-resistant apron over the lab coat is advised.Protects the skin and personal clothing from contamination by splashes and spills.[6]
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][11] If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge may be necessary based on a formal risk assessment.[6]Prevents the inhalation of airborne particles or vapors, which can cause respiratory irritation.[5][12]
PPE Donning and Doffing Procedure

Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: Sequential workflow for donning and doffing PPE.

Operational Plan: From Bench to Waste

A structured operational plan ensures that all stages of handling 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine are conducted with the utmost safety.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.[5]

    • Ensure that an eyewash station and safety shower are readily accessible.[11][13]

    • Assemble all necessary equipment and reagents before introducing the compound.

    • Verify that all containers are properly labeled.[5]

  • Weighing and Transfer:

    • If the compound is a solid, handle it as a fine powder and take precautions to avoid generating dust.

    • Use a spatula for transfers and weigh the compound on a tared weigh boat within the fume hood.

    • Close the primary container immediately after dispensing.[5]

  • In-Process Handling:

    • Keep all containers tightly closed when not in use.[11]

    • Use non-sparking tools and explosion-proof equipment if the compound is handled in a manner that could generate static electricity or is used with flammable solvents.[13]

    • Avoid eating, drinking, or smoking in the laboratory.[5][14]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Emergency ScenarioImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
Skin Contact Remove all contaminated clothing immediately.[14] Wash the affected area thoroughly with soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air.[14] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.
Small Spill For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[15] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[15] Clean the spill area with a suitable decontaminating agent.
Large Spill Evacuate the area immediately. Alert laboratory personnel and the institutional safety office. Do not attempt to clean up a large spill without appropriate training and equipment.

Disposal Plan: Responsible Stewardship

Proper disposal of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine and any contaminated materials is essential to protect the environment and comply with regulations.

  • Chemical Waste: Unused or waste 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine should be collected in a designated, labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and absorbent materials, must be disposed of as hazardous waste.

  • Disposal Route: All waste must be disposed of through a licensed hazardous waste disposal contractor.[4] Do not dispose of this chemical down the drain or in the regular trash.[4]

Waste Management Workflow

Disposal_Workflow Start Waste Generation (Chemical & Contaminated PPE) Segregate Segregate into Designated Hazardous Waste Container Start->Segregate Label Label Container with Contents and Hazard Information Segregate->Label Store Store in a Secure, Well-Ventilated Area Label->Store Arrange Arrange for Pickup by Licensed Waste Contractor Store->Arrange Dispose Final Disposal (Incineration or other approved method) Arrange->Dispose

Caption: Step-by-step workflow for the disposal of hazardous waste.

By adhering to these rigorous safety and handling protocols, researchers can work confidently with 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine while minimizing risks to themselves and their colleagues.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Pharmaffiliates. 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine. Retrieved from [Link]

  • Washington State University. Pyridine Standard Operating Procedure. Retrieved from [Link]

  • Kanto Chemical Co., Inc. (2023, February 1). Safety Data Sheet - Pyridine. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • LookChem. 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS No. 872103-27-0) Suppliers. Retrieved from [Link]

  • University of California, Santa Barbara. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Pyridine. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (2016, February 12). Personal Protective Equipment (PPE) in Laboratories. Retrieved from [Link]

  • The University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • Westlab Canada. (2023, July 14). Comprehensive Guide to Lab PPE (Personal Protective Equipment). Retrieved from [Link]

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